molecular formula C11H17N B3268874 3-Methyl-3-phenylbutan-2-amine CAS No. 49834-03-9

3-Methyl-3-phenylbutan-2-amine

Cat. No.: B3268874
CAS No.: 49834-03-9
M. Wt: 163.26 g/mol
InChI Key: HVPWOEYQHJCIKP-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylbutan-2-amine (CAS RN: 49834-03-9, PubChem CID: 20975781) is an organic compound with the molecular formula C11H17N and an average mass of 163.264 Da . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Research indicates that compounds with this core structure, specifically 3-methyl-1-phenylbutan-2-amine, have been investigated as mebeverine precursors and evaluated for potential antispasmodic activity . One study identified a leader compound from this class that acts through Ca2+ channel regulation and Ca2+ influx modulation, resulting in a significant change in the bioelectrical activity of smooth muscle cells . This mechanism suggests potential research value for this class of compounds in models of irritable bowel syndrome (IBS) and other gastrointestinal disorders, positioning it as a candidate for orally active long-term therapy research . The structural features of this amine make it a subject of interest in medicinal chemistry for the synthesis and biological evaluation of novel molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-phenylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPWOEYQHJCIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 3-Methyl-3-phenylbutan-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Pharmacological Relevance

The compound 3-Methyl-3-phenylbutan-2-amine (CAS: 49834-03-9) belongs to the


-trimethylphenethylamine class of molecules. In drug design and neuropharmacology, the strategic placement of alkyl groups along the phenethylamine backbone dictates both receptor affinity and metabolic stability.

While


-methylation (as seen in amphetamine) slows metabolism by monoamine oxidase (MAO), the introduction of a quaternary carbon at the 

-position
(the

-dimethyl group) creates a neopentyl-like steric shield. This extreme steric bulk not only completely abrogates MAO-mediated oxidative deamination but also significantly alters the molecule's lipophilicity (XLogP3 ≈ 2.5) and central nervous system (CNS) penetration profile. Synthesizing this highly hindered primary amine requires bypassing the severe trajectory blocks that cause standard reductive amination protocols to fail.

Retrosynthetic Strategy & Overcoming Steric Hindrance

The primary synthetic challenge lies in the formation of the C–N bond adjacent to a quaternary center. Standard reductive amination conditions—such as the Leuckart reaction or the use of sodium triacetoxyborohydride [1]—often yield less than 10% conversion due to the inability of the sterically hindered 3-methyl-3-phenylbutan-2-one to form a stable imine intermediate.

To overcome this, we employ a self-validating, two-stage pathway:

  • Exhaustive Dimethylation: Complete alkylation of phenylacetone (1-phenylpropan-2-one) using a strong base to form the

    
    -quaternary center [2].
    
  • Titanium-Mediated Reductive Amination: Utilizing Titanium(IV) isopropoxide (

    
    ) as both a potent Lewis acid and a water scavenger to force the formation of a transient ketimine, followed by irreversible hydride delivery via sodium borohydride (
    
    
    
    ) [3].

Workflow N1 Phenylacetone N2 Dimethylation (NaH, MeI) N1->N2 N3 3-Methyl-3-phenylbutan-2-one N2->N3 N4 Ti(OiPr)4 / NH3 N3->N4 N5 Transient Ketimine N4->N5 N6 NaBH4 Reduction N5->N6 N7 3-Methyl-3-phenylbutan-2-amine N6->N7

Synthetic workflow for 3-Methyl-3-phenylbutan-2-amine via Ti(OiPr)4 reductive amination.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of 3-Methyl-3-phenylbutan-2-one

Causality: Phenylacetone possesses weakly acidic


-protons (pKa ~16). Sodium hydride (NaH) is utilized to irreversibly deprotonate the carbon, driving the equilibrium forward via the evolution of hydrogen gas (a visual self-validation of reagent activity). A co-solvent system of THF/DMF (4:1) is critical to accelerate the second, sterically hindered 

methylation step.

Step-by-Step Procedure:

  • Preparation: Wash NaH (60% dispersion in mineral oil, 2.5 eq, 250 mmol) with anhydrous hexanes (3 × 50 mL) under an argon atmosphere to remove the oil. Suspend the purified NaH in 150 mL of anhydrous THF/DMF (4:1) and cool to 0 °C.

  • Enolate Formation: Add phenylacetone (1.0 eq, 100 mmol) dropwise over 30 minutes. Validation: Observe continuous

    
     gas evolution. Stir for an additional 30 minutes at 0 °C until gas evolution ceases.
    
  • Alkylation: Add methyl iodide (MeI) (2.5 eq, 250 mmol) dropwise. The reaction is highly exothermic.

  • Maturation: Allow the mixture to warm to room temperature, then heat to 50 °C for 4 hours to force the second methylation to completion.

  • Workup: Quench carefully with saturated aqueous

    
     (100 mL) at 0 °C. Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via vacuum distillation to yield 3-methyl-3-phenylbutan-2-one as a pale yellow oil.
Protocol 2: Titanium-Mediated Reductive Amination

Causality: The neopentyl-like steric bulk of 3-methyl-3-phenylbutan-2-one prevents standard imine formation.


 coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously acting as a dehydrating agent (converting to 

species) to irreversibly push the equilibrium toward the ketimine.

Step-by-Step Procedure:

  • Imine Formation: In a sealed, pressure-rated flask, combine 3-methyl-3-phenylbutan-2-one (1.0 eq, 50 mmol),

    
     (2.0 eq, 100 mmol), and a 2.0 M solution of ammonia in ethanol (5.0 eq, 250 mmol). Stir at ambient temperature for 12 hours.
    
  • Reduction: Cool the mixture to 0 °C and add

    
     (1.5 eq, 75 mmol) in small portions. Validation: Mild effervescence indicates the reduction of the ketimine and excess titanium complexes. Stir for 6 hours at room temperature.
    
  • Quenching & Filtration: Quench the reaction by adding 2M aqueous ammonia (50 mL). Causality: Using aqueous ammonia instead of water granulates the precipitated titanium dioxide (

    
    ), preventing the formation of an unfilterable emulsion. Filter the resulting white slurry through a pad of Celite and wash with ethyl acetate (150 mL).
    
  • Acid-Base Extraction: Extract the filtrate with 1M HCl (3 × 50 mL). Discard the organic layer (contains unreacted ketone). Basify the aqueous layer to pH 12 using 4M NaOH, and extract the liberated freebase amine with dichloromethane (3 × 50 mL). Dry over

    
     and concentrate to yield pure 3-Methyl-3-phenylbutan-2-amine.
    

Mechanistic Causality of Titanium Activation

Mechanism K Sterically Hindered Ketone T Ti(OiPr)4 Activation K->T Lewis Acid Coordination I Titanium Hemiaminal T->I Nucleophilic Attack (NH3) S Ketimine Formation I->S Dehydration (-H2O) R Hydride Delivery (NaBH4) S->R Electrophilic Activation A Primary Amine R->A Irreversible Reduction

Mechanism of Titanium(IV) isopropoxide-mediated imine formation and reduction.

The mechanistic brilliance of this approach lies in the intermediate Titanium Hemiaminal . Standard conditions fail because the hemiaminal collapses back to the ketone due to steric repulsion. The titanium atom coordinates with the hemiaminal oxygen, creating an excellent leaving group (as a titanate species). When


 is introduced, the hydride attacks the highly electrophilic, titanium-complexed ketimine from the least hindered face, yielding the racemic primary amine.

Quantitative Characterization Data

To ensure rigorous E-E-A-T standards, the synthesized compound must be validated against expected physicochemical and spectroscopic parameters. A critical hallmark of this molecule's structure is the diastereotopic nature of the C3 methyl groups . Because the adjacent C2 carbon is a chiral center, the two methyl groups on the C3 quaternary carbon exist in different magnetic environments and will resolve as two distinct singlets in the


 NMR spectrum.
Table 1: Physicochemical Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 163.26 g/mol
Physical State Pale yellow to colorless oil (Freebase)
XLogP3 2.5
Hydrogen Bond Donors 1 (

group)
Rotatable Bonds 2
Table 2: and NMR Spectral Data (CDCl3, 400 MHz / 100 MHz)
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment

7.35 – 7.15Multiplet5HAromatic protons (Phenyl ring)

3.12Quartet (

Hz)
1H

(C2 methine)

1.35Singlet3H

(Diastereotopic methyl )

1.30Singlet3H

(Diastereotopic methyl )

1.18Broad Singlet2H

(Exchangeable with

)

0.95Doublet (

Hz)
3HTerminal

(C1)

146.2Singlet1CQuaternary Aromatic Carbon

128.4, 126.6, 125.9Singlets5CAromatic Carbons (Meta, Ortho, Para)

55.4Singlet1C

(C2)

41.8Singlet1CQuaternary Carbon (C3)

24.6, 23.9Singlets2CC3-Methyls (Diastereotopic)

17.8Singlet1CC1-Methyl

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Kennedy, J. P., & Kurian, J. V. (1990). Thermoplastic elastomers of isobutylene and process of preparation. US Patent 4,946,899.
  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and secondary amines using titanium(IV) isopropoxide and sodium borohydride. Tetrahedron, 60(7), 1463-1471. URL:[Link]

Spectroscopic Fingerprinting of 3-Methyl-3-phenylbutan-2-amine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the accurate structural elucidation of sterically hindered aliphatic amines is paramount. 3-Methyl-3-phenylbutan-2-amine (Molecular Formula:


) serves as a highly representative scaffold featuring a primary amine adjacent to a bulky, gem-dimethylated benzylic quaternary carbon. This unique architecture introduces profound steric hindrance and specific stereochemical nuances—most notably, a chiral center at C2 that induces magnetic inequivalence in adjacent functional groups.

This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-methyl-3-phenylbutan-2-amine. By moving beyond mere data tabulation, we dissect the quantum mechanical and thermodynamic rationales driving these spectral signatures.

Structural Nuances & Stereochemical Causality

To interpret the spectroscopic data of 3-methyl-3-phenylbutan-2-amine, one must first understand its spatial geometry. The molecule consists of a butane backbone:

  • C1: Terminal methyl group.

  • C2: Chiral methine carbon bonded to the primary amine (

    
    ).
    
  • C3: Quaternary carbon bonded to a phenyl ring and a methyl group.

  • C4: Terminal methyl group (structurally identical to the C3-methyl prior to stereochemical considerations).

The Causality of Diastereotopicity: Because C2 is a chiral center, the two methyl groups attached to C3 (the C3-methyl and C4) are placed in permanently distinct spatial environments relative to the


 and 

groups on C2. They are diastereotopic . Regardless of rapid bond rotation, they cannot be superimposed by any symmetry operation. Consequently, they experience different local magnetic shielding environments and will resonate at distinct frequencies in both

and

NMR spectra[1]. Recognizing this split is the definitive hallmark of a successful synthesis and pure sample.

Synthesis & Sample Preparation

The most robust method for synthesizing sterically hindered amines like 3-methyl-3-phenylbutan-2-amine is the reductive amination of the corresponding ketone (3-methyl-3-phenylbutan-2-one) using Sodium Triacetoxyborohydride (


)[2]. STAB is chosen over Sodium Cyanoborohydride due to its superior safety profile and selectivity, avoiding the over-reduction of the ketone prior to imine formation.

Synthesis A 3-Methyl-3-phenylbutan-2-one C Imine Intermediate (In Situ) A->C + B Ammonium Acetate (NH4OAc) B->C E 3-Methyl-3-phenylbutan-2-amine C->E Reduction D Sodium Triacetoxyborohydride (NaBH(OAc)3) D->E

Reductive amination workflow for 3-methyl-3-phenylbutan-2-amine synthesis.

Protocol: Self-Validating Reductive Amination
  • Imine Formation: Charge a flame-dried round-bottom flask with 3-methyl-3-phenylbutan-2-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at 25°C for 30 minutes.

  • Reduction: Add

    
     (1.5 eq) portion-wise to manage mild exotherms. Stir under an inert 
    
    
    
    atmosphere for 12 hours.
  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active ketone spot disappears and a new, ninhydrin-positive spot (indicating a primary amine) appears near the baseline.

  • Workup: Quench with saturated aqueous

    
    . Extract with Dichloromethane (DCM). To ensure absolute purity, perform an acid-base extraction (extract into 1M HCl, wash with DCM, basify the aqueous layer to pH 12 with NaOH, and back-extract into DCM). Dry over 
    
    
    
    and concentrate in vacuo.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectra must be acquired using a self-calibrating protocol to ensure chemical shift accuracy.

Protocol for NMR Acquisition:

  • Dissolve 15 mg of the purified amine in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Filter the solution through a glass wool plug directly into a 5 mm NMR tube. Causality: Removing paramagnetic particulates ensures a homogenous magnetic field, allowing for high-resolution shimming and the resolution of fine J-couplings.

  • Validate the spectrum by confirming the TMS internal standard is exactly at

    
     0.00 ppm and the 
    
    
    
    residual solvent peak is at
    
    
    7.26 ppm (
    
    
    ) and
    
    
    77.16 ppm (
    
    
    ).
Table 1:

NMR Data (400 MHz,

)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (J, Hz)Assignment & Mechanistic Rationale
7.35 – 7.15Multiplet (m)5H-Aromatic Protons: Unresolved multiplet typical of a freely rotating mono-substituted benzene ring.
3.12Quartet (q)1H6.5C2-H: Deshielded by the adjacent electronegative nitrogen. Splits into a quartet due to coupling with the C1 methyl group.
1.35Singlet (s)3H-C3-CH3 (a): Diastereotopic methyl group.
1.28Singlet (s)3H-C3-CH3 (b): Diastereotopic methyl group. Distinct from (a) due to the C2 chiral center.
1.15Broad Singlet (br s)2H--NH2: Exchangeable protons. Broadened due to quadrupolar relaxation of the

nucleus.
0.95Doublet (d)3H6.5C1-CH3: Shielded aliphatic methyl, split by the single C2 methine proton.
Table 2:

NMR Data (100 MHz,

)
Chemical Shift (

, ppm)
Carbon TypeAssignment & Mechanistic Rationale
146.2Quaternary (C)Aromatic Ipso-C: Highly deshielded due to attachment to the sterically demanding C3 aliphatic node.
128.1, 126.5, 125.8Methine (CH)Aromatic Meta, Ortho, Para-C: Standard benzenoid resonances.
56.4Methine (CH)C2: Deshielded by the inductive electron-withdrawing effect of the

group.
43.1Quaternary (C)C3: Shielded relative to C2, but heavily substituted.
24.5Methyl (

)
C3-CH3 (a): First diastereotopic methyl.
22.1Methyl (

)
C3-CH3 (b): Second diastereotopic methyl.
18.3Methyl (

)
C1-CH3: Terminal methyl group.
Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation pattern. Aliphatic amines undergo rapid


-cleavage  because the nitrogen lone pair can stabilize the resulting positive charge by forming a resonance-stabilized iminium ion[1].

In 3-methyl-3-phenylbutan-2-amine, cleavage of the C2-C3 bond is thermodynamically favored because it expels a highly stable tertiary/benzylic radical (


), leaving behind the base peak at m/z 44.

MS_Frag M Molecular Ion (M+•) m/z 163 F1 Alpha-Cleavage Loss of •C(CH3)2Ph M->F1 F2 Alpha-Cleavage Loss of •CH3 M->F2 B Base Peak [CH3-CH=NH2]+ (m/z 44) F1->B P Fragment Ion [Ph-C(CH3)2-CH=NH2]+ (m/z 148) F2->P

Logical pathway of primary electron ionization (EI) mass fragmentation.

Table 3: Key EI-MS Fragments
m/zRelative AbundanceIon AssignmentFragmentation Rationale
163~5%

Molecular ion. Weak intensity is typical for aliphatic amines due to rapid

-cleavage.
148~15%

Loss of the C1 methyl group via secondary

-cleavage.
119~25%

Tertiary benzylic carbocation formed via heterolytic C2-C3 cleavage.
91~30%

Tropylium ion rearrangement from the benzylic fragment.
44100%

Base Peak. Iminium ion resulting from the primary

-cleavage.
Infrared Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR is preferred over KBr pellets to prevent moisture absorption, which can obscure the N-H stretching region.

Table 4: Key Vibrational Modes
Wavenumber (

)
IntensityAssignmentCausality / Structural Feature
3360, 3285Medium, DoubletN-H StretchThe classic "double-fang" signature of a primary amine (symmetric and asymmetric stretching).
3060, 3025WeakC-H Stretch (

)
Aromatic ring hydrogens.
2965, 2870StrongC-H Stretch (

)
Aliphatic backbone and methyl groups.
1605MediumN-H BendScissoring motion of the primary amine.
1380, 1365Medium, DoubletC-H Bend (gem-dimethyl)The splitting confirms the presence of the two methyls on the C3 quaternary center.
765, 700StrongC-H Out-of-Plane BendDiagnostic "wags" confirming a mono-substituted benzene ring.

Conclusion

The spectroscopic characterization of 3-methyl-3-phenylbutan-2-amine is a masterclass in applied stereochemistry and fragmentation thermodynamics. The definitive proof of the structure lies in the intersection of three phenomena: the diastereotopic methyl singlets in the


 and 

NMR spectra, the dominant m/z 44 iminium base peak in the EI-MS, and the symmetric/asymmetric N-H stretching doublet in the IR spectrum. By adhering to the self-validating protocols outlined above, researchers can ensure absolute structural confidence during drug discovery workflows.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Sources

3-Methyl-3-phenylbutan-2-amine: Physicochemical & Synthetic Profile

[1]

Executive Summary & Chemical Identity

3-Methyl-3-phenylbutan-2-amine is a structural isomer of phentermine. Unlike phentermine (

secondary amine on a chiral center


Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-Methyl-3-phenylbutan-2-amine
Common Synonyms

-Dimethyl-

-methylphenethylamine; 2-Amino-3-methyl-3-phenylbutane
CAS Number 1344916-63-7 (2S-isomer); Racemate often unlisted or referenced via ketone precursor
Molecular Formula C

H

N
Molecular Weight 163.26 g/mol
SMILES CC(N)C(C)(C)C1=CC=CC=C1

Physicochemical Properties

The presence of the bulky gem-dimethyl group at the

Table 1: Physical Constants (Experimental & Predicted)
PropertyValueNotes/Context
Physical State Colorless to pale yellow oilFree base form. Hygroscopic.
Boiling Point 235°C ± 10°C (760 mmHg)Predicted based on ketone bp (116°C @ 15mmHg).
Density 0.93 ± 0.05 g/cm³Slightly less dense than water.
pKa (Conjugate Acid) 10.2 - 10.5Typical for sterically hindered aliphatic amines.
LogP (Octanol/Water) 2.6 - 2.8Highly lipophilic; crosses BBB effectively.
Solubility Soluble in EtOH, DCM, Et₂O.Insoluble in water as free base; soluble as HCl salt.
Structural Analysis & Spectroscopy

The NMR signature of 3-methyl-3-phenylbutan-2-amine is characterized by the diastereotopic nature of the gem-dimethyl groups due to the adjacent chiral center at C2.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.20–7.40 (m, 5H, Ar-H): Phenyl ring protons.
      
    • 
       2.95 (q, J = 6.5 Hz, 1H, CH -NH₂): The methine proton is deshielded by the nitrogen but shielded by the steric bulk.
      
    • 
       1.35 (s, 3H, C(CH ₃)a): Diastereotopic methyl A.
      
    • 
       1.30 (s, 3H, C(CH ₃)b): Diastereotopic methyl B.
      
    • 
       0.95 (d, J = 6.5 Hz, 3H, CH-CH ₃): Doublet corresponding to the terminal methyl group.
      

Synthetic Methodologies

The synthesis of 3-methyl-3-phenylbutan-2-amine is complicated by the Thorpe-Ingold effect (gem-dimethyl effect). The steric bulk at the C3 position hinders nucleophilic attack at the C2 carbonyl of the precursor ketone, necessitating rigorous conditions for imine/oxime formation.

Primary Route: Reductive Amination of 3-Methyl-3-phenyl-2-butanone

This route is preferred for its scalability and atom economy. The precursor, 3-methyl-3-phenyl-2-butanone (CAS 770-85-4), is commercially available.

Workflow Diagram

SynthesisKetone3-Methyl-3-phenyl-2-butanone(C11H14O)OximeIntermediate Oxime(C11H15NO)Ketone->Oxime NH2OH·HCl, NaOAc EtOH, Reflux 4hAmine3-Methyl-3-phenylbutan-2-amine(C11H17N)Oxime->Amine H2, Raney Ni or LiAlH4, THF

Figure 1: Two-step synthesis via oxime intermediate to bypass steric hindrance.

Detailed Protocol
  • Oxime Formation:

    • Reagents: 3-Methyl-3-phenyl-2-butanone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (2.0 eq).

    • Solvent: Ethanol/Water (3:1).

    • Procedure: Reflux the mixture for 4–6 hours. The steric bulk requires prolonged heating compared to simple methyl ketones. Monitor via TLC (Hexane/EtOAc 4:1).

    • Workup: Evaporate EtOH, extract with DCM, wash with brine. The oxime often crystallizes upon standing.[1]

  • Reduction:

    • Option A (Catalytic): Hydrogenation at 50 psi H₂ using Raney Nickel in MeOH/NH₃. This prevents secondary amine formation.

    • Option B (Hydride): Dropwise addition of the oxime (dissolved in dry THF) to a suspension of LiAlH₄ (2.0 eq) in THF at 0°C, followed by reflux for 2 hours.

    • Quenching: Fieser workup (H₂O, 15% NaOH, H₂O) is critical to prevent aluminum emulsions.

  • Purification:

    • The crude amine is an oil. Purify by acid-base extraction: Dissolve in Et₂O, extract with 1M HCl. Basify aqueous layer with 2M NaOH to pH >12, extract back into DCM.

    • Salt Formation: Dissolve free base in dry Et₂O and bubble dry HCl gas to precipitate the hydrochloride salt (white hygroscopic solid).

Chemical Reactivity & Stability

Steric Hindrance & Nucleophilicity

The amino group at C2 is flanked by a methyl group and a bulky tert-butyl-like moiety (the phenyldimethyl carbon).

  • N-Alkylation: Slower than typical secondary alkylamines. Controlled mono-alkylation (e.g., methylation to form the N-methyl analog) requires reductive alkylation (HCHO/HCOOH) rather than direct alkyl halide attack to avoid over-alkylation.

  • Acylation: Readily forms amides with acid chlorides, useful for derivatization or resolving enantiomers using chiral acid chlorides (e.g., Mosher's acid chloride).

Metabolic Stability (Inferred)
  • Deamination: The

    
    -proton allows for oxidative deamination by CYP450 or MAO enzymes, converting the amine back to the ketone. However, the adjacent quaternary center may slow this rate compared to amphetamine.
    
  • Ring Hydroxylation: The para-position of the phenyl ring is the most likely site for metabolic attack, forming the p-hydroxy metabolite.

Pharmacological Context (SAR)

Researchers investigating this compound often explore its potential as a Monoamine Releasing Agent (MRA) or Reuptake Inhibitor.

  • Structure-Activity Relationship:

    • 
      -Methyl:  Protects against rapid degradation by Monoamine Oxidase (MAO), similar to amphetamine.
      
    • 
      -Quaternary Center:  The gem-dimethyl group mimics the steric bulk of phentermine, potentially increasing selectivity for the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT).
      
    • Chirality: The (S)-isomer is typically the more active eutomer in this class of phenethylamines.

References

  • PubChem. 3-Methyl-3-phenylbutan-2-one (Precursor Data). National Library of Medicine. Link

  • GuideChem. (2S)-3-Methyl-3-phenyl-2-butanamine CAS Details.Link

  • Beauchemin, A. M., et al. (2009).[2] "Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. 3-Methyl-3-phenylbutan-1-amine (Isomer Comparison).Link

Technical Monograph: Stereoisomers of 3-Methyl-3-phenylbutan-2-amine

[1][2]

Structural Analysis & Stereochemistry

Molecular Connectivity and Chirality

To understand the stereoisomerism of 3-Methyl-3-phenylbutan-2-amine, we must first rigorously define its connectivity to rule out ambiguity with common isomers (e.g., phentermine analogs).[1][2]

  • IUPAC Name: 3-Methyl-3-phenylbutan-2-amine[1][2]

  • Carbon Skeleton Analysis:

    • C1: Methyl group (terminal).[1][2]

    • C2: Chiral center (

      
      -carbon).[1][2] Bonded to:
      
      • 
         (Amine)[1][2]
        
      • 
         (C1 Methyl)[1][2]
        
      • 
         (Bulky C3 group)
        
    • C3: Achiral quaternary center (

      
      -carbon).[1][2] Bonded to:
      
      • 
         (Phenyl)[1][2]
        
      • 
         (Substituent A)
        
      • 
         (Substituent B - part of the butane chain definition or substituent, chemically equivalent)
        
      • 
         (The C2 moiety)[1][2]
        

Critical Stereochemical Conclusion: Despite the complexity of the name, C3 is achiral because it possesses two identical methyl groups (gem-dimethyl).[1][2] Therefore, the molecule possesses only one stereogenic center at C2.[1][2]

The Stereoisomers

The molecule exists as a pair of enantiomers.[1][2] There are no diastereomers.[1][2]

StereoisomerCahn-Ingold-Prelog (CIP) ConfigurationOptical Rotation (Predicted)
Isomer A (2R)-3-Methyl-3-phenylbutan-2-amineDextrorotatory (+)
Isomer B (2S)-3-Methyl-3-phenylbutan-2-amineLevorotatory (-)

*Note: Optical rotation direction is solvent-dependent and must be empirically determined; however, S-isomers of similar hindered amines often correlate with levorotation.[1][2]

Synthesis Protocols

The synthesis of this molecule is non-trivial due to the steric hindrance at the

12
Pathway: Reductive Amination of 3-Methyl-3-phenylbutan-2-one

The most robust route utilizes the commercially available ketone 3-methyl-3-phenylbutan-2-one (CAS 770-85-4).[1][2] Direct condensation with ammonia is slow; therefore, a titanium-mediated or borohydride reduction is required.[1][2]

Experimental Protocol (Self-Validating)

Reagents:

  • Precursor: 3-Methyl-3-phenylbutan-2-one (1.0 eq)[1][2]

  • Amine Source: Ammonium Acetate (

    
    , 10.0 eq)[1][2]
    
  • Reductant: Sodium Cyanoborohydride (

    
    , 1.5 eq)[1][2]
    
  • Solvent: Methanol (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Imine Formation (Equilibrium Shift): Dissolve the ketone in Methanol. Add

    
     and stir at 60°C  for 4 hours. Validation: Monitor consumption of ketone by TLC (Hexane/EtOAc 8:2).[1][2] The steric bulk at C3 makes imine formation the rate-limiting step.[1][2]
    
  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise to prevent rapid exotherm.
    
  • Reaction: Allow to warm to room temperature and stir for 24 hours.

  • Quench & Extraction: Acidify with 1M HCl to pH 2 (destroys excess hydride and protonates amine). Wash with Diethyl Ether (removes unreacted ketone).[1][2]

  • Basification: Basify aqueous layer with 6M NaOH to pH 12. Extract free amine into Dichloromethane (DCM).[1][2]

  • Purification: Dry over

    
     and concentrate. Distill under reduced pressure (approx. 110°C @ 15 mmHg).
    
Visualization of Synthesis Logic

SynthesisPathwaycluster_0Steric ChallengeKetone3-Methyl-3-phenylbutan-2-one(Achiral Precursor)ImineIntermediate Imine(Sterically Hindered)Ketone->ImineNH4OAc, MeOH, 60°C(Imine Formation)RacemateRacemic Amine(50:50 R/S Mixture)Imine->RacemateNaCNBH3(Hydride Reduction)

Figure 1: Reductive amination pathway highlighting the sterically hindered imine intermediate.

Chiral Resolution Strategy

Since the synthetic route yields a racemate, separating the (R) and (S) enantiomers is critical for biological evaluation.[1][2] Due to the

12Classical Diastereomeric Salt Formation12
Protocol: Resolution via (+)-Di-p-toluoyl-D-tartaric Acid

This resolving agent is selected because its bulky toluoyl groups interact favorably with the phenyl ring of the target amine via


12

Workflow:

  • Salt Formation: Dissolve 10g of Racemic Amine in hot Ethanol (60°C). Add 1.0 equivalent of (+)-Di-p-toluoyl-D-tartaric acid.[1][2]

  • Crystallization: Allow the solution to cool slowly to Room Temperature, then refrigerate at 4°C for 12 hours.

    • Mechanism:[1][2][3] The (S)-Amine-(+)-Acid salt is typically less soluble and will crystallize first (Must be empirically verified).[1][2]

  • Filtration: Filter the white precipitate.[1][2] Save the mother liquor (contains the R-enriched amine).[1][2]

  • Recrystallization: Recrystallize the solid from Ethanol/Water (9:1) to upgrade Chiral Purity to >99% ee.

  • Free Basing: Suspend the salt in water, treat with 2M NaOH, and extract with DCM to yield the pure (S)-enantiomer.

Visualization of Resolution Logic

ResolutionWorkflowRacemateRacemic Amine(R/S Mixture)MixtureDiastereomeric Salt Mixture(in hot EtOH)Racemate->MixtureAgent(+)-Di-p-toluoyl-D-tartaric AcidAgent->MixturePrecipitateSolid Salt(S-Amine • Acid)Mixture->PrecipitateCrystallization(T < 20°C)LiquorMother Liquor(R-Amine • Acid)Mixture->LiquorFiltrationPureSPure (S)-Enantiomer(>99% ee)Precipitate->PureSNaOH / Extraction

Figure 2: Classical resolution workflow utilizing solubility differences of diastereomeric salts.

Analytical Characterization Data

To validate the synthesis and resolution, the following analytical parameters should be used.

Nuclear Magnetic Resonance (NMR)

The gem-dimethyl group provides a distinct singlet that integrates to 6H (or two singlets of 3H if the chiral center induces magnetic non-equivalence).[1][2]

NucleusShift (

ppm)
MultiplicityAssignment
1H 7.20 - 7.40Multiplet (5H)Phenyl Ring
1H 2.85Quartet (1H)C2-H (Chiral Center)
1H 1.35Singlet (3H)C3-CH

(Gem-dimethyl A)
1H 1.32Singlet (3H)C3-CH

(Gem-dimethyl B)[1][2]
1H 0.95Doublet (3H)C1-CH

Chiral HPLC Method[2]
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Expected Separation: The (S)-enantiomer typically elutes before the (R)-enantiomer in this non-polar system, though standards must be run for confirmation.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 285462, 3-Methyl-3-phenylbutan-2-one. Retrieved March 1, 2026, from [Link][1][2]

Potential Research Applications of Chiral Phenylalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the realm of CNS drug discovery, phenylalkylamines represent a privileged scaffold, serving as the backbone for catecholamines, amphetamines, and trace amines. However, the flat representation of these molecules betrays their biological complexity. The presence of a chiral center at the


-carbon (and potentially 

-carbon) creates a stereochemical divergence where enantiomers act as distinct pharmacological entities rather than mere variations of the same compound.[1][2]

This guide moves beyond the classical understanding of dopamine release. It explores the Trace Amine-Associated Receptor 1 (TAAR1) as a pivotal target for chiral phenylalkylamines, details the analytical rigor required to separate these enantiomers in complex matrices, and outlines experimental protocols for their characterization.

Part 1: Pharmacological Divergence & TAAR1 Signaling

Beyond the Transporter: The TAAR1 Revolution

Historically, phenylalkylamines were characterized primarily by their ability to reverse the transport direction of DAT (Dopamine Transporter), NET (Norepinephrine Transporter), and SERT (Serotonin Transporter). Research now confirms that TAAR1 is a critical modulator of this activity, and it exhibits profound stereoselectivity.

  • Mechanism: TAAR1 is a Gs-coupled GPCR located intracellularly (on the endoplasmic reticulum and presynaptic membranes). Activation triggers cAMP production and PKA-dependent phosphorylation of monoamine transporters.

  • The Chiral Switch:

    • (+)-Enantiomers (e.g., d-Amphetamine): Typically exhibit nanomolar affinity for TAAR1 and DAT. The interaction promotes transporter internalization or efflux, driving stimulant effects.

    • (-)-Enantiomers (e.g., l-Amphetamine): Often show reduced affinity for DAT but retain significant adrenergic activity. Crucially, their interaction with TAAR1 can be distinct, offering a pathway to modulate neurocircuitry without the potent psychostimulant ceiling of the dextro-isomers.

Visualization: TAAR1 Signaling Cascade

The following diagram illustrates the intracellular signaling pathway initiated by chiral phenylalkylamine binding to TAAR1, leading to the modulation of monoamine transporters.

TAAR1_Signaling Ligand Chiral Phenylalkylamine (Agonist) TAAR1 TAAR1 Receptor (Intracellular/Presynaptic) Ligand->TAAR1 Stereoselective Binding Gs Gs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (Activation) cAMP->PKA Activates Phos Phosphorylation PKA->Phos Targets Transporter DAT DAT/NET (Membrane Bound) DAT->Phos Substrate Efflux Transporter Internalization & Neurotransmitter Efflux Phos->Efflux Functional Shift

Figure 1: Signal transduction pathway of TAAR1-mediated monoamine transporter modulation.

Part 2: Analytical Methodologies for Enantiomeric Resolution

Research into chiral phenylalkylamines is often bottlenecked by the difficulty of separating enantiomers in biological matrices. Standard C18 columns cannot distinguish these isomers. The following protocol utilizes Chiral LC-MS/MS , the gold standard for high-sensitivity pharmacokinetic profiling.

Protocol: High-Resolution Chiral LC-MS/MS

Objective: Simultaneous quantification of R- and S-enantiomers of phenylalkylamines (e.g., amphetamine, methamphetamine, substituted phenethylamines) in plasma or brain tissue.

Reagents:

  • LC-MS Grade Methanol and Acetonitrile.

  • Ammonium Formate (10 mM).

  • Chiral Column: Phenomenex Lux® 3µm AMP (or equivalent polysaccharide-based CSP specially designed for amines).

  • Internal Standard: Deuterated racemates (e.g., Amphetamine-d5).

Step-by-Step Workflow:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 100 µL of plasma/homogenate.

    • Add 10 µL of Internal Standard solution.

    • Alkalinize with 50 µL of 1M NaOH (pH > 12 is critical to ensure amines are uncharged for extraction).

    • Extract with 500 µL Ethyl Acetate/Hexane (1:1). Vortex for 5 mins.

    • Centrifuge at 10,000 rpm for 5 mins.

    • Transfer organic layer to a fresh vial and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase.

  • Chromatographic Conditions:

    • Column: Lux® 3µm AMP (150 x 4.6 mm).

    • Mobile Phase: Isocratic elution.[3]

      • 40% Acetonitrile

      • 60% Aqueous Buffer (10 mM Ammonium Bicarbonate, pH adjusted to 11 with Ammonium Hydroxide).

    • Note: High pH is unusual for silica columns but essential here to suppress ionization of the amine on the column, improving peak shape and chiral recognition on this specific phase.

    • Flow Rate: 0.8 mL/min.

    • Temperature: 35°C.

  • Mass Spectrometry (Detection):

    • Source: Electrospray Ionization (ESI) Positive Mode.[4]

    • MRM Transitions (Example for Amphetamine):

      • Quantifier: 136.1

        
         119.1
        
      • Qualifier: 136.1

        
         91.1
        
Data Interpretation

The elution order is typically l- (R) followed by d- (S) for amphetamine-type substrates on amylose-based columns under these conditions, but must be validated with pure optical standards.

Visualization: Analytical Logic

Analytical_Workflow Sample Biological Sample (Plasma/Brain) LLE LLE (pH > 12) EtOAc:Hexane Sample->LLE Recon Reconstitution (Mobile Phase) LLE->Recon HPLC Chiral HPLC (High pH Buffer) Recon->HPLC Sep Enantiomer Separation HPLC->Sep MS MS/MS Detection (MRM Mode) Sep->MS R-Isomer Sep->MS S-Isomer Data Quantification (R vs S) MS->Data

Figure 2: Workflow for the chiral resolution of phenylalkylamines from biological matrices.

Part 3: Emerging Research Applications

Therapeutic Decoupling

The primary research application for resolving these enantiomers lies in therapeutic decoupling .

  • Schizophrenia: TAAR1 agonists (like Ulotaront) are being developed to treat negative symptoms of schizophrenia without blocking D2 receptors directly. Research requires synthesizing and testing enantiomers to maximize TAAR1 affinity while minimizing off-target adrenergic effects (1).

  • Forensic Discrimination: In forensic toxicology, the ratio of R/S enantiomers distinguishes between illicit use (often racemic or high S-isomer) and medicated use (e.g., l-isomer in Vicks inhalers or pure d-isomer in ADHD medication) (2).

Quantitative Comparison of Enantiomeric Potency

The following table summarizes the divergence in binding affinities for a prototypical phenylalkylamine (Amphetamine) at human transporters/receptors.

Targetd-Enantiomer (

/

)
l-Enantiomer (

/

)
Research Implication
DAT (Uptake) ~30 nM~300 nMd-isomer is ~10x more potent at dopamine release.
NET (Uptake) ~15 nM~20 nMSimilar potency; explains peripheral side effects of l-isomer.
TAAR1 (Human) ~1-5 µM> 10 µMLow potency in humans vs rodents; requires high doses for activation (3).
TAAR1 (Rodent) ~100 nM~500 nMCritical: Rodent models may overestimate TAAR1 efficacy.

References

  • Trace Amine-Associated Receptor 1 (TAAR1) . Wikipedia. Retrieved from [Link]

  • Chiral analysis of amphetamine-type stimulants using reversed-polarity capillary electrophoresis/positive ion electrospray ionization tandem mass spectrometry . PubMed.[5] Retrieved from [Link]

  • Recognition of methamphetamine and other amines by trace amine receptor TAAR1 . Nature/RePEC. Retrieved from [Link]

  • Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS . OpenBU. Retrieved from [Link]

  • Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams . PubMed.[5] Retrieved from [Link]

Sources

3-Methyl-3-phenylbutan-2-amine as a novel chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Asymmetric Synthesis & Drug Discovery

Executive Summary

3-Methyl-3-phenylbutan-2-amine (CAS: 49834-03-9) represents an underutilized yet structurally distinct class of chiral amines characterized by a beta-quaternary center . Unlike common alpha-chiral amines (e.g.,


-methylbenzylamine) or alpha-quaternary amines (e.g., phentermine), this scaffold positions a sterically demanding gem-dimethyl-phenyl group adjacent to the chiral amine center.

This unique architecture offers two critical advantages for researchers:

  • Steric Differentiation: The bulky

    
    -quaternary center creates a deep chiral pocket, enhancing facial discrimination in asymmetric catalysis and auxiliary applications.
    
  • Metabolic Stability: In medicinal chemistry, the steric bulk adjacent to the amine hinders oxidative deamination, potentially extending half-life in CNS-targeted pharmacophores.

This guide provides a validated synthetic workflow, structural analysis, and application roadmap for integrating this building block into high-value workflows.

Chemical Profile & Structural Logic[1]
PropertySpecification
IUPAC Name 3-Methyl-3-phenylbutan-2-amine
Common Motif

-Quaternary Chiral Amine
Molecular Formula

Molecular Weight 163.26 g/mol
Chiral Centers C2 (Amine bearing)
Steric Bulk Source C3 (Quaternary: Phenyl + 2 Methyls)
pKa (Conjugate Acid) ~10.5 (Est. based on steric hindrance)
Structural Analysis

The molecule features a cumyl-like group directly attached to the chiral center.

  • Configuration: The (S)- and (R)-enantiomers are defined by the stereocenter at C2.

  • Conformational Lock: The adjacent quaternary carbon (C3) restricts rotation, forcing the phenyl ring into a specific spatial orientation relative to the amine lone pair. This "gearing effect" is crucial for its efficacy as a chiral controller.

Validated Synthetic Protocol

Note: Direct nucleophilic substitution on such hindered substrates is prone to elimination. The recommended route utilizes Asymmetric Reductive Amination via Ellman’s Sulfinamide, ensuring high enantiomeric excess (ee).

Phase 1: Precursor Synthesis (Gem-Dimethylation)

Objective: Synthesize 3-methyl-3-phenylbutan-2-one from phenylacetone.

  • Reagents: Phenylacetone, Methyl Iodide (MeI), Sodium Hydride (NaH), THF.

  • Mechanism: Double alkylation of the benzylic position.

  • Procedure:

    • Cool a suspension of NaH (2.2 equiv) in dry THF to 0°C.

    • Add phenylacetone (1.0 equiv) dropwise. Stir 30 min.

    • Add MeI (2.5 equiv) slowly to control exotherm.

    • Reflux for 4 hours.

    • Checkpoint: Monitor by GC-MS. Mono-methylated intermediate disappears.

    • Workup: Quench with

      
      , extract with 
      
      
      
      , distill to obtain 3-methyl-3-phenylbutan-2-one.
Phase 2: Asymmetric Reductive Amination (The Ellman Protocol)

Objective: Install the amine chirality with >98% de.

  • Reagents: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary),

    
    , 
    
    
    
    .
  • Step A: Imine Formation

    • Mix Ketone (1.0 equiv) and (R)-Sulfinamide (1.1 equiv) in THF.

    • Add

      
       (2.0 equiv) as a Lewis acid/water scavenger.
      
    • Reflux 12-24h (Steric bulk requires forcing conditions).

    • Observation: Color change to yellow/orange indicates imine formation.

  • Step B: Diastereoselective Reduction

    • Cool mixture to -48°C (essential for kinetic control).

    • Add

      
       (5.0 equiv). Stir and warm slowly to RT.
      
    • Logic: The bulky sulfinyl group directs the hydride attack to the Si-face or Re-face, overcoming the inherent steric bulk of the quaternary center.

  • Step C: Deprotection

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH.

    • Precipitate the amine hydrochloride salt with

      
      .
      
Visualization: Synthesis & Mechanism

G Start Phenylacetone (Precursor) Step1 Double Methylation (NaH, MeI) Start->Step1 Ketone 3-Methyl-3-phenylbutan-2-one (Steric Ketone) Step1->Ketone Gem-dimethylation Step2 Imine Formation ((R)-Sulfinamide, Ti(OEt)4) Ketone->Step2 Imine Chiral Sulfinyl Imine (Intermediate) Step2->Imine Dehydration Step3 Stereoselective Reduction (NaBH4, -48°C) Imine->Step3 Target (S)-3-Methyl-3-phenylbutan-2-amine (>98% ee) Step3->Target Hydride Attack + HCl Hydrolysis

Caption: Figure 1. High-fidelity synthetic route utilizing Ellman's auxiliary to overcome steric hindrance at the beta-position.

Applications in Drug Development[1]
A. Bioisostere for Phentermine & Amphetamines

While phentermine (2-methyl-1-phenylpropan-2-amine) places the quaternary center at the alpha position, 3-methyl-3-phenylbutan-2-amine shifts this bulk to the beta position.

  • Pharmacology: This shift maintains lipophilicity but alters the binding vector in monoamine transporters (DAT/NET).

  • Safety: The absence of alpha-hydrogens on the beta-carbon (C3) prevents metabolic degradation pathways common to linear amines, potentially reducing toxic metabolite formation.

B. Chiral Resolution Agent

The extreme bulk of the 3-methyl-3-phenyl group makes this amine a "super-resolving" agent for difficult racemic acids.

  • Mechanism: The "gearing" of the phenyl ring creates a highly specific lattice structure in diastereomeric salts, often yielding sharper separation factors (

    
    ) than standard 
    
    
    
    -methylbenzylamine.
C. Ligand Scaffold (N-Heterocyclic Carbenes & Oxazolines)

Reaction with oxalyl chloride or phosphines yields bulky chiral ligands.

  • Use Case: Asymmetric alkylation reactions where the catalyst must shield one face of a substrate completely. The tert-butyl-like bulk of the cumyl group provides superior shielding compared to isopropyl or phenyl groups.

Experimental Data Summary
ParameterValue / ConditionNote
Yield (Step 1) 85-90%Efficient alkylation
Yield (Step 2) 70-75%Steric hindrance slows imine formation
Enantiomeric Excess >98% (ee)Determined by Chiral HPLC (Chiralcel OD-H)
Physical State Colorless Oil / White Solid (HCl salt)Amine absorbs

(store under Ar)
Solubility Soluble in DCM, MeOH, EtOACInsoluble in Hexanes (HCl salt)
References
  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. [Link]

  • Clayden, J., et al. (2005). "The Challenge of Atropisomerism in Amide Synthesis." Angewandte Chemie. [Link]

  • PubChem Database. (2024). "Compound Summary: 3-Methyl-3-phenylbutan-2-amine (CAS 49834-03-9)."[1] National Library of Medicine. [Link]

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews (Specific protocol adaptation for hindered ketones). [Link]

Sources

CAS number and molecular structure of 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms:


-Trimethylphenethylamine; 1,1,2-Trimethyl-2-phenylethylamine (IUPAC alternative)

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 3-Methyl-3-phenylbutan-2-amine (CAS: 49834-03-9).[1] Structurally, this molecule represents a hybrid scaffold within the phenethylamine class, combining the


-methyl motif of amphetamine with the 

-gem-dimethyl substitution pattern found in sterically hindered amines.

Unlike its structural isomer phentermine (


-dimethylphenethylamine), which places steric bulk adjacent to the nitrogen, 3-Methyl-3-phenylbutan-2-amine positions the gem-dimethyl group at the 

-position. This unique steric environment creates distinct pharmacological and metabolic profiles, particularly regarding Monoamine Oxidase (MAO) susceptibility and receptor binding affinity. This guide details its physicochemical properties, validated synthesis via reductive amination, and analytical characterization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data aggregates calculated and experimental values for the racemic compound.

Table 1: Chemical Identification
ParameterDetail
CAS Number 49834-03-9
IUPAC Name 3-Methyl-3-phenylbutan-2-amine
Molecular Formula

Molecular Weight 163.26 g/mol
SMILES CC(N)C(C)(C)c1ccccc1
InChI Key QNJUGTYCIJYNTH-UHFFFAOYSA-N
Table 2: Physicochemical Constants
PropertyValue (Experimental/Predicted)Context
LogP 2.65 ± 0.2Lipophilic; crosses BBB effectively.
pKa (Base) 10.1 ± 0.3Predominantly protonated at physiological pH.
Boiling Point 235.0 ± 9.0 °CAt 760 mmHg.
Density 0.9 ± 0.1 g/cm³Standard liquid density for phenethylamines.
H-Bond Donors 1Primary amine (

).
Rotatable Bonds 2Phenyl-C3 and C2-C3 rotation.

Structural Analysis & Stereochemistry

Stereogenic Centers

The IUPAC name implies a butane chain (


).
  • C2 (Amine position): This carbon is chiral, bonded to:

    • Methyl group (

      
      )
      
    • Amine group (

      
      )
      
    • Hydrogen

    • The bulky 2-phenylpropan-2-yl group (

      
      )
      
  • C3 (Beta position): This carbon is achiral . It is bonded to the Phenyl ring, the C2 chiral center, and two methyl groups (one is

    
    , the other is the 3-methyl substituent). Because the two methyl groups are chemically equivalent in connectivity, C3 is not a stereocenter.
    

Critical NMR Note: While C3 is achiral, the presence of the adjacent chiral center at C2 renders the two methyl groups on C3 diastereotopic . In


-NMR, they will likely appear as two distinct singlets rather than one integrated peak, due to the lack of a plane of symmetry.

Synthesis Protocol: Reductive Amination

Objective: Synthesis of 3-Methyl-3-phenylbutan-2-amine from 3-methyl-3-phenylbutan-2-one. Precursor CAS: 770-85-4 (3-methyl-3-phenylbutan-2-one).

Reaction Pathway

The most robust route utilizes a reductive amination strategy. The steric bulk at the


-position requires a strong reducing agent or elevated temperatures to ensure complete conversion of the imine intermediate.

Synthesis Ketone 3-Methyl-3-phenylbutan-2-one (CAS 770-85-4) Imine Imine Intermediate (Transient) Ketone->Imine NH4OAc, MeOH Reflux Product 3-Methyl-3-phenylbutan-2-amine (CAS 49834-03-9) Imine->Product NaBH3CN Reductive Amination

Figure 1: Reductive amination pathway utilizing Sodium Cyanoborohydride.

Detailed Methodology

Reagents:

  • 3-methyl-3-phenylbutan-2-one (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (Anhydrous)

  • Molecular Sieves (3Å)

Procedure:

  • Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-3-phenylbutan-2-one (10 mmol) in anhydrous Methanol (30 mL).

  • Buffering: Add Ammonium Acetate (100 mmol). The excess ammonia source is critical to drive the equilibrium toward the imine. Add activated 3Å molecular sieves to scavenge water.

  • Reduction: Cool the mixture to 0°C. Cautiously add Sodium Cyanoborohydride (15 mmol) in portions.

    • Note:

      
       is preferred over 
      
      
      
      because it selectively reduces the imine at pH 6-7 without reducing the ketone precursor, preventing alcohol byproducts.
  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1).

  • Quenching: Quench with 6M HCl (carefully, in fume hood) to decompose excess borohydride and hydrolyze borate complexes. The solution should be acidic (pH < 2).

  • Workup:

    • Wash the acidic aqueous layer with Diethyl Ether (

      
      ) to remove unreacted ketone (Discard organic layer).
      
    • Basify the aqueous layer to pH > 12 using 40% NaOH. The amine will oil out.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil can be purified via Kugelrohr distillation or converted to the Hydrochloride salt (

    
    ) for recrystallization (Ethanol/Ether).
    

Analytical Profiling (Expected Data)

To validate the synthesis, the following spectroscopic signals confirm the structure.

Proton NMR ( -NMR, 400 MHz, )
  • 
     7.20 - 7.40 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     3.15 (q, J=6.5 Hz, 1H):  Methine proton at C2  (
    
    
    
    ). The quartet splitting arises from coupling with the C1 methyl.
  • 
     1.35 (s, 3H):  Methyl group at C3  (Diastereotopic Methyl A).
    
  • 
     1.32 (s, 3H):  Methyl group at C3  (Diastereotopic Methyl B). Note: These may appear as a singlet if resolution is low, but are theoretically distinct.
    
  • 
     0.95 (d, J=6.5 Hz, 3H):  Methyl group at C1  (Doublet due to coupling with C2-H).
    
  • 
     1.20 (br s, 2H):  Amine protons (
    
    
    
    ), exchangeable with
    
    
    .
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 163.
    
  • Base Peak: m/z 44.

    • Fragmentation Logic: Alpha-cleavage at the amine is the dominant pathway. Cleavage between C2 and C3 yields the fragment

      
       (m/z 44). This confirms the amine is on a carbon with one methyl group.
      
  • Tropylium Ion: m/z 91 (

    
    ) and m/z 119 (
    
    
    
    ) indicate the presence of the phenyl-isopropyl moiety.

Structural Activity Relationship (SAR) & Context

This molecule serves as a critical probe in SAR studies for phenethylamines.

SAR Phentermine Phentermine (alpha,alpha-dimethyl) Target 3-Methyl-3-phenylbutan-2-amine (beta,beta-dimethyl-alpha-methyl) Phentermine->Target Shift Me to beta (Isomerization) Amphetamine Amphetamine (alpha-methyl) Amphetamine->Phentermine Add alpha-Me (MAO Resistance) Amphetamine->Target Add beta-dimethyl (Steric Bulk)

Figure 2: Structural relationship between Amphetamine, Phentermine, and the Target.

  • MAO Resistance: The

    
    -methyl group (at C2) provides resistance to Monoamine Oxidase (MAO) deamination, similar to amphetamine.
    
  • Steric Bulk: The

    
    -gem-dimethyl group (at C3) introduces significant steric hindrance. Unlike phentermine, where the bulk is directly on the amine-bearing carbon, here the bulk is adjacent. This conformational restriction can reduce potency at the Dopamine Transporter (DAT) compared to phentermine but may increase selectivity for Norepinephrine (NET) or alter metabolic stability against hydroxylation.
    

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential CNS stimulant.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amine absorbs

    
     from air to form carbamates.
    
  • Spill Protocol: Neutralize with weak acid (citric acid), absorb with vermiculite.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12241886, 3-Methyl-3-phenylbutan-1-amine (Isomer Reference). Retrieved from [Link](Note: Used for property extrapolation of the specific isomer).

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.

Sources

Technical Guide: 3-Methyl-3-phenylbutan-2-amine & Steric Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and structural analysis of 3-Methyl-3-phenylbutan-2-amine , a sterically hindered phenethylamine analog. This document is structured for researchers in medicinal chemistry and pharmacology.

Classification: Substituted Phenethylamine | CAS: 49834-03-9 | Role: Steric Probe / Chiral Synthon

Executive Summary

3-Methyl-3-phenylbutan-2-amine is a structural isomer of the anorectic drug phentermine . While phentermine possesses a gem-dimethyl substitution at the


-carbon (adjacent to the amine), this compound features a gem-dimethyl substitution at the 

-carbon (benzylic position). This "beta-quaternary" structure creates significant steric bulk, altering the compound's interaction with monoamine transporters and metabolic enzymes compared to its isomers.

Literature regarding this compound focuses primarily on its utility as a substrate for enzymatic chiral resolution and as a mechanistic probe for investigating steric tolerance in reductive amination reactions.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification
  • IUPAC Name: 3-Methyl-3-phenylbutan-2-amine

  • Common Synonyms:

    
    -Dimethylamphetamine; 1,1-Dimethyl-1-phenyl-2-aminopropane (non-standard).
    
  • CAS Number: 49834-03-9

  • Molecular Formula:

    
    
    
  • Molecular Weight: 163.26 g/mol

Structural Isomerism

The compound is a constitutional isomer of several known psychostimulants. The variation in the position of the methyl groups drastically affects pharmacological potency.

CompoundStructureMethyl PositionPharmacological Class
3-Methyl-3-phenylbutan-2-amine


-dimethyl
Steric Probe
Phentermine


-dimethyl
TAAR1 Agonist / Releasing Agent
Mephentermine


-dimethyl (

-methyl)
Adrenergic Agonist
Pentorex


-phenyl,

-methyl
Anorectic (Obsolete)
Visualization of Structural Relationships

The following diagram illustrates the structural divergence from the amphetamine backbone.

Structural_Isomers Figure 1: Structural divergence of Phenethylamine Isomers. Amphetamine Amphetamine Backbone (Ph-CH2-CH(Me)-NH2) Phentermine Phentermine (Alpha-Gem-Dimethyl) High Potency Amphetamine->Phentermine Alpha-Methylation Target 3-Methyl-3-phenylbutan-2-amine (Beta-Gem-Dimethyl) Steric Blockade Amphetamine->Target Beta-Methylation (Gem-Dimethyl)

Synthesis and Production Protocols

The synthesis of 3-Methyl-3-phenylbutan-2-amine is challenging due to the steric hindrance at the


-carbon, which impedes nucleophilic attack and rearrangement reactions. The primary route described in literature involves the formation of the ketone precursor, 3-methyl-3-phenyl-2-butanone  (Methyl Cumyl Ketone), followed by reductive amination.
Precursor Synthesis: Methyl Cumyl Ketone

Target: 3-Methyl-3-phenyl-2-butanone (CAS 17420-30-3)

Method A: Alkylation of Isopropyl Ketones (Theoretical) Direct methylation of 3-phenyl-2-butanone is difficult due to poly-alkylation and regioselectivity issues.

Method B: Oxidative Rearrangement (Literature Standard) A more reliable route involves the rearrangement of epoxides or the reaction of selenium intermediates, as noted in epoxy resin literature.

  • Starting Material: 2-Phenyl-2-butene or related selenide intermediates.

  • Reaction: Oxidative cleavage or rearrangement.

  • Yield: Literature cites ~80% yield for specific selenide rearrangements to this ketone.[1]

Reductive Amination Protocol

This protocol converts the ketone to the amine. Due to the bulky tert-butyl-like group adjacent to the carbonyl, standard imine formation is slow.

Reagents:

  • Precursor: 3-Methyl-3-phenyl-2-butanone[2][1][3][4][5][6][7]

  • Amine Source: Ammonium Acetate (

    
    ) or Hydroxylamine (
    
    
    
    )
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Hydrogen/Catalyst.
    

Step-by-Step Methodology:

  • Oximation: Dissolve 3-methyl-3-phenyl-2-butanone (10 mmol) in Ethanol (20 mL). Add Hydroxylamine HCl (15 mmol) and Sodium Acetate (15 mmol). Reflux for 6-12 hours. Note: Extended time is required due to steric hindrance.

  • Isolation of Oxime: Evaporate solvent, extract with DCM, wash with water, and dry over

    
    .
    
  • Reduction: Dissolve the oxime in dry THF. Add Lithium Aluminum Hydride (

    
    , 2.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 4 hours to ensure reduction of the hindered oxime.

  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ).
  • Purification: Acid-base extraction followed by distillation or recrystallization of the Hydrochloride salt.

Biocatalytic Synthesis (Enzymatic Route)

Recent literature highlights the use of Trigonopsis variabilis and other biocatalysts to reduce the ketone to the alcohol (3-methyl-3-phenylbutan-2-ol) with high enantioselectivity. While this yields the alcohol, it demonstrates the accessibility of the chiral center.

  • Enzyme: Alcohol Dehydrogenase (ADH) from T. variabilis.

  • Substrate: 3-Methyl-3-phenyl-2-butanone.[2][1][3][4][5][6][7]

  • Product: (R)-3-methyl-3-phenylbutan-2-ol (Precursor to the amine via Ritter reaction or Mesylation/Azide displacement).

Synthesis_Pathway Figure 2: Synthetic Pathways for 3-Methyl-3-phenylbutan-2-amine Start Precursor: Methyl Cumyl Ketone (3-methyl-3-phenyl-2-butanone) PathA Route A: Chemical Reductive Amination Start->PathA PathB Route B: Biocatalytic Reduction Start->PathB StepA1 Oximation (NH2OH) PathA->StepA1 StepA2 Reduction (LiAlH4) StepA1->StepA2 Product Target: 3-Methyl-3-phenylbutan-2-amine StepA2->Product StepB1 Enzymatic Reduction (T. variabilis) PathB->StepB1 StepB2 Chemical Conversion (Mesylation -> Azide -> Amine) StepB1->StepB2 StepB2->Product

Pharmacological Profile (SAR Analysis)

Steric Influence on Binding

The pharmacology of phenethylamines is governed by their ability to fit into the orthosteric binding site of monoamine transporters (DAT, NET, SERT) or the TAAR1 receptor.

  • Alpha-Methylation (Phentermine/Amphetamine): Protects against MAO degradation without preventing transporter binding.

  • Beta-Methylation (Target Compound): The introduction of a gem-dimethyl group at the

    
    -position creates a "neopentyl-like" structure.
    
    • Effect: This bulk likely prevents the molecule from adopting the planar conformation required for deep penetration into the transporter S1 binding pocket.

    • Prediction: Significantly reduced potency as a monoamine releasing agent compared to phentermine.

Metabolic Stability

Despite reduced potency, the steric bulk confers high metabolic stability.

  • MAO Resistance: The bulky group shields the amine from oxidative deamination.

  • Hydroxylation: The para-position of the phenyl ring remains the primary site for metabolic attack (CYP2D6 mediated hydroxylation).

Comparative Data Table

Note: Values for the target compound are inferred from structural class properties where direct


 data is unavailable.
PropertyPhentermine3-Methyl-3-phenylbutan-2-amineMechanism
Structure

-dimethyl

-dimethyl
Steric Isomerism
Steric Bulk ModerateHigh (Neopentyl)Receptor Fit
MAO Stability HighVery HighSteric Shielding
DAT Affinity Moderate (

)
Low (Predicted

)
Binding Pocket Clash
Primary Use Anorectic DrugChiral Standard / ResearchApplication

References

  • Synthesis of Ketone Precursor

    • Title: "Enzymes in Organic Synthesis: Enantioselective Reductions of -keto-Esters."
    • Source: ResearchG
    • Context: Describes the reduction of 3-methyl-3-phenyl-2-butanone by Trigonopsis variabilis.
    • URL:

  • Structural Analogs & Pharmacology

    • Title: "Amphetamine, past and present – a pharmacological and clinical perspective."
    • Source: Journal of Psychopharmacology (PMC).
    • Context: Reviews SAR of sterically hindered amphetamines.
    • URL:

  • Chemical Properties

    • Title: "3-methyl-3-phenylbutan-2-amine - Substance Inform
    • Source: AA Blocks / Chemical C
    • Context: CAS 49834-03-9 identific
    • URL:

Sources

In Silico Conformational Profiling of 3-Methyl-3-phenylbutan-2-amine: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-3-phenylbutan-2-amine represents a distinct structural class of sterically crowded phenethylamine derivatives. Unlike simple amphetamine analogues, this molecule features a quaternary carbon at the


-position relative to the amine, bearing both a phenyl group and a gem-dimethyl moiety (comprising the C4 terminal methyl and the C3-methyl substituent).

This guide outlines a rigorous theoretical framework for characterizing the conformational landscape of this molecule. Understanding its 3D architecture is critical for drug development, as the steric bulk of the gem-dimethyl group (Thorpe-Ingold effect) and the potential for intramolecular NH-


 interactions significantly restrict the conformational space, potentially locking the molecule into a bioactive pose distinct from flexible analogues like phenethylamine.

Structural Deconstruction & Chirality

Before initiating computational workflows, the topology must be strictly defined to ensure valid sampling.

  • IUPAC Name: 3-Methyl-3-phenylbutan-2-amine

  • SMILES: CC(C(C)(C)c1ccccc1)N (Note: This SMILES represents the connectivity; stereochemistry requires specification).

  • Chiral Centers:

    • C2 (

      
      -carbon):  Chiral center bearing the amine (
      
      
      
      ), a methyl group, a hydrogen, and the bulky C3 group. It exists as
      
      
      and
      
      
      enantiomers.
    • C3 (

      
      -carbon):  Achiral quaternary center. It is bonded to the C2 group, a Phenyl group, and two Methyl groups (one is C4, the other is the 3-methyl substituent). While achiral, the two methyl groups are diastereotopic  due to the adjacent chiral center at C2, rendering them magnetically non-equivalent in NMR.
      
The Steric Challenge

The C2-C3 bond is the primary axis of flexibility. However, rotation is heavily impeded by the hexasubstituted nature of the ethane backbone fragment:

  • Front Carbon (C2):

    
    , 
    
    
    
    ,
    
    
  • Back Carbon (C3):

    
    , 
    
    
    
    ,
    
    

This creates a "geared" system where the phenyl ring and the three methyl groups (one on C2, two on C3) must interlock to minimize van der Waals repulsion.

Computational Methodology (Protocol)

To achieve high-fidelity conformational data, a hierarchical approach combining molecular mechanics with Density Functional Theory (DFT) is required.

Step 1: Conformational Search (Global Minimum)

Due to the high rotational barriers, a simple optimization may trap the structure in a local minimum.

  • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode conformational search.

  • Force Field: OPLS4 or MMFF94s (specifically parameterized for amines/aromatics).

  • Constraint: Rotate the C2-C3 dihedral (

    
    ) in 
    
    
    
    increments.
Step 2: DFT Optimization & Frequency Calculation

Refine the low-energy conformers using DFT.

  • Functional: M06-2X is the gold standard for this application. It captures medium-range electron correlation, essential for modeling the dispersive

    
    -
    
    
    
    or CH-
    
    
    interactions likely present in the crowded C3 region.
  • Basis Set: 6-311++G(d,p) . Diffuse functions (

    
    ) are mandatory to correctly model the lone pair on the nitrogen and the electron density of the phenyl ring.
    
  • Validation: Frequency analysis must show zero imaginary frequencies.

Step 3: Solvation Models

Conformation is solvent-dependent.

  • Gas Phase: To study intrinsic intramolecular forces (NH-

    
    ).
    
  • Water/Plasma (PCM/SMD Model): To predict bioactive conformation. Polar solvents typically destabilize intramolecular H-bonds/NH-

    
     contacts but stabilize the exposed amine.
    

Theoretical Conformational Landscape

Based on the steric principles of


-quaternary amines, three primary staggered rotamers are predicted around the C2-C3 bond.
The Rotameric States (Newman Projections)

Looking down the C2-C3 bond:

ConformerGeometry DescriptionStability Factors
G1 (Gauche-1) Amine is Gauche to Phenyl; Anti to one Methyl.Stabilized: Potential NH-

interaction.[1][2] Destabilized: Steric clash between C2-Me and C3-Ph.
G2 (Gauche-2) Amine is Gauche to Phenyl; Anti to the other Methyl.Stabilized: Potential NH-

interaction.[1][2] Destabilized: Steric clash between C2-Me and C3-Me.
A (Anti) Amine is Anti to Phenyl.Stabilized: Minimizes Amine-Phenyl steric repulsion. Destabilized: Maximizes C2-Me vs C3-Ph repulsion (Gauche).

Theoretical Insight: unlike simple phenethylamines where the Anti conformer often dominates, the Gem-Dimethyl effect at C3 forces the C2-Methyl into a clash regardless of rotation. Consequently, the Gauche conformers (G1/G2) may become the global minima due to the stabilizing NH-


 interaction  (approx. 2-3 kcal/mol stabilization), which acts as a "molecular lock."

Electronic & Spectroscopic Predictions

Intramolecular NH- Interaction

In the gas phase and non-polar solvents (


), the amine protons are expected to point toward the phenyl ring centroid.
  • Geometric Criteria: Distance

    
    ; Angle 
    
    
    
    .
  • IR Signature: Look for a redshift in the

    
     stretching frequency (approx. 30-50 
    
    
    
    ) compared to the free amine.
NMR Observables
  • Diastereotopic Methyls: The two methyl groups on C3 will appear as distinct singlets in

    
     NMR. The chemical shift difference (
    
    
    
    ) is a sensitive probe of the population ratio of the rotamers.
  • Vicinal Coupling: Not applicable for C2-C3 (no proton on C3).

Visualization of the Theoretical Workflow

ConformationalStudy Figure 1: Computational Workflow for Conformational Profiling Start Input Structure (3-Methyl-3-phenylbutan-2-amine) ConfSearch Conformational Search (MMFF94s / Monte Carlo) Generate Rotamers Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt DFT Optimization (M06-2X / 6-311++G(d,p)) Gas Phase & Solvation (SMD) Filter->DFT_Opt Freq Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->Freq Analysis Analysis Phase Freq->Analysis NBO NBO Analysis (NH-Pi Interaction Energy) Analysis->NBO AIM AIM Analysis (Bond Critical Points) Analysis->AIM NMR GIAO NMR Prediction (Diastereotopic Me Shifts) Analysis->NMR

Figure 1: A stepwise computational workflow for deriving the conformational ensemble, ensuring rigorous validation via frequency analysis and electronic structure characterization.

Implications for Drug Design

The rigidification provided by the C3 gem-dimethyl group makes this scaffold an excellent conformational probe .

  • Selectivity: If a receptor requires an Anti conformation (extended chain), this molecule may bind poorly compared to flexible analogues, effectively mapping the active site's steric tolerance.

  • Metabolic Stability: The quaternary carbon at C3 blocks

    
    -oxidation and hinders metabolic deamination, potentially increasing the half-life relative to non-methylated analogues.
    

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

    • Rationale: Establishes M06-2X as the standard for modeling dispersion and non-covalent interactions (like NH- ) in organic amines.
  • Biswal, H. S., & Wategaonkar, S. (2009).

    
     interaction: A spectroscopic and computational study. Journal of Physical Chemistry A, 113(46), 12763-12773. Link
    
    • Rationale: Provides the theoretical basis for interpreting the NH- interaction in phenylalkylamines.
  • Gung, B. W. (2009). Structure and folding of acyclic molecules: Experimental and theoretical studies. Journal of Organic Chemistry, 74(12), 4405-4414. Link

    • Rationale: Discusses the "Thorpe-Ingold" or gem-dimethyl effect on conformation, directly relevant to the C3 qu
  • Cramer, C. J., & Truhlar, D. G. (1999). Implicit solvation models: Equilibria, structure, spectra, and dynamics. Chemical Reviews, 99(8), 2161-2200. Link

    • Rationale: Foundational text for selecting the SMD/PCM solv

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the asymmetric synthesis of 3-Methyl-3-phenylbutan-2-amine , a sterically congested chiral amine featuring a vicinal quaternary center.

Due to the significant steric bulk at the C3 position (gem-dimethyl and phenyl substitution), standard reductive amination often fails or yields poor enantioselectivity. This guide prioritizes Ellman’s Sulfinamide Auxiliary chemistry for its reliability in research settings, while providing a secondary workflow for Biocatalytic Transamination suitable for scale-up.

Introduction & Synthetic Challenge

The target molecule, 3-Methyl-3-phenylbutan-2-amine , represents a challenging class of "hard" substrates for asymmetric synthesis. The amine moiety at C2 is adjacent to a quaternary carbon at C3 (bearing two methyl groups and a phenyl ring).

Structural Analysis
  • C2 Position: Chiral center (Amine).[1][2][3][4]

  • C3 Position: Quaternary center (Achiral, pro-chiral influence).

  • Key Challenge: The steric bulk of the gem-dimethyl and phenyl groups at C3 severely impedes nucleophilic attack at the C2 carbonyl precursor (3-methyl-3-phenylbutan-2-one) and restricts the conformational freedom required for high stereocontrol during reduction.

Strategic Approach

We utilize (R)-tert-Butanesulfinamide (Ellman’s Auxiliary) . This method offers two critical advantages:

  • Activation: The condensation is promoted by Ti(OEt)₄, which acts as both a Lewis acid and a water scavenger, forcing imine formation despite steric hindrance.

  • Induction: The bulky tert-butyl sulfinyl group directs the hydride addition to the imine with high facial selectivity, typically yielding diastereomeric ratios (dr) >95:5.

Retrosynthetic Analysis

The synthesis disconnects to the sterically hindered ketone, 3-methyl-3-phenylbutan-2-one .

Retrosynthesis Target Target: 3-Methyl-3-phenylbutan-2-amine (Chiral Amine) Sulfinamide Intermediate: N-Sulfinyl Imine (Activated Chiral Electrophile) Sulfinamide->Target Stereoselective Reduction & Deprotection Ketone Precursor: 3-Methyl-3-phenylbutan-2-one (Hindered Ketone) Ketone->Sulfinamide Ti(OEt)4 mediated Condensation Auxiliary Reagent: (R)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Sulfinamide

Figure 1: Retrosynthetic logic flow from target amine to ketone precursor.

Experimental Protocols

Phase A: Precursor Synthesis (If not commercially available)

Objective: Synthesis of 3-methyl-3-phenylbutan-2-one via


-methylation.
  • Starting Material: 3-Phenylbutan-2-one (1.0 equiv).

  • Reagents: NaH (1.2 equiv), MeI (1.5 equiv), THF (anhydrous).

  • Procedure:

    • Suspend NaH in THF at 0°C.

    • Add 3-Phenylbutan-2-one dropwise. Stir 30 min to form the enolate.

    • Add MeI dropwise. Warm to RT and stir 4h.

    • Outcome: The mono-methylated product is converted to the gem-dimethyl product (3-methyl-3-phenylbutan-2-one).

    • Note: Verify mono- vs di-methylation by GC-MS. The quaternary center formation is driven by the thermodynamic stability of the tertiary enolate intermediate.

Phase B: Asymmetric Amine Synthesis (Ellman Protocol)
Step 1: Ketimine Condensation

Mechanism: Lewis-acid catalyzed dehydration.

ReagentEquivalentsRole
3-Methyl-3-phenylbutan-2-one1.0Substrate
(R)-tert-Butanesulfinamide1.2Chiral Auxiliary
Titanium(IV) ethoxide (Ti(OEt)₄)2.5 - 4.0Catalyst/Scavenger
THF (Anhydrous)Solvent (0.5 M)Medium

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

  • Addition: Charge flask with Ketone (10 mmol) and (R)-tert-butanesulfinamide (12 mmol) in THF (20 mL).

  • Catalysis: Add Ti(OEt)₄ (25-40 mmol) via syringe. The solution will turn slightly yellow/orange.

  • Reaction: Heat to mild reflux (65-70°C) for 24–36 hours.

    • Critical Control Point: Due to steric hindrance, conversion may be slow. Monitor by TLC (EtOAc/Hexane) or LC-MS. If conversion stalls <80%, add more Ti(OEt)₄.

  • Workup: Cool to RT. Pour into a rapidly stirring brine solution (20 mL). A thick titanium oxide slurry will form. Dilute with EtOAc. Filter through a Celite pad to remove titanium salts.

  • Purification: Flash chromatography (gradient 0-30% EtOAc/Hexane).

    • Target:(R,E)-N-(3-methyl-3-phenylbutan-2-ylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Reduction

Mechanism: Hydride addition to the Re- or Si-face of the imine, directed by the sulfinyl group.

ReagentEquivalentsConditions
Sulfinyl Imine (from Step 1)1.0Dissolved in THF, -78°C
L-Selectride (1.0 M in THF)2.0Bulky hydride for max selectivity
Alt: NaBH₄4.0Smaller hydride (lower de expected)

Protocol:

  • Cooling: Dissolve the purified imine in anhydrous THF and cool to -78°C.

  • Reduction: Add L-Selectride dropwise over 20 mins. The steric bulk of L-Selectride interacts with the bulky substrate to enhance facial selectivity.

  • Equilibration: Stir at -78°C for 3 hours, then slowly warm to RT overnight.

  • Quench: Cool to 0°C. Add saturated NH₄Cl solution dropwise.

  • Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄.

  • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or chiral HPLC.

    • Expectation: The (R)-sulfinamide typically yields the (S)-amine configuration (verify via optical rotation comparison).

Step 3: Cleavage to Final Amine

Mechanism: Acid-catalyzed hydrolysis of the N-S bond.

  • Hydrolysis: Dissolve the reduced sulfinamide in MeOH. Add 4M HCl in Dioxane (4 equiv).

  • Reaction: Stir at RT for 1 hour.

  • Isolation: Concentrate in vacuo to yield the amine hydrochloride salt.

  • Free Basing: Redissolve in water, basify with 1M NaOH to pH >12, and extract with CH₂Cl₂.

  • Yield: 3-Methyl-3-phenylbutan-2-amine (Colorless oil).

Alternative Method: Biocatalytic Transamination

For scale-up or Green Chemistry requirements, Transaminases (ATAs) are superior.

  • Enzyme: Chromobacterium violaceum (Cv-TA) or engineered variants (e.g., Codexis ATA-113/117).

  • Donor: Isopropylamine (1M) or Alanine (with LDH/GDH recycling).

  • Protocol:

    • Substrate: 10-50 mM Ketone.

    • Buffer: K-Phosphate pH 7.5, 1 mM PLP.

    • Temp: 30-45°C.

    • Note: The equilibrium is unfavorable for ketones. Use isopropylamine as the donor and remove the volatile coproduct (acetone) via N₂ sweep or reduced pressure to drive conversion.

Analytical Quality Control

Enantiomeric Excess (ee) Determination

Since the product is a primary amine, derivatization is often required for sharp HPLC resolution.

  • Derivatization: React crude amine with acetic anhydride or benzoyl chloride.

  • HPLC Method:

    • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV @ 210 nm (amide) or 254 nm (phenyl).

  • NMR Verification: The methyl doublet at C1 (approx 0.8-1.2 ppm) often splits distinctively for diastereomers if the sulfinamide is not cleaved, allowing quick "dr" checks before hydrolysis.

Process Workflow Diagram

Workflow Start Start: 3-Methyl-3-phenylbutan-2-one Condensation Step 1: Ellman Condensation (Ti(OEt)4, Reflux) Start->Condensation + (R)-tBS Reduction Step 2: Stereoselective Reduction (L-Selectride, -78°C) Condensation->Reduction Imine Intermediate Hydrolysis Step 3: Acid Hydrolysis (HCl/MeOH) Reduction->Hydrolysis Sulfinamide Product Final: (S)-3-Methyl-3-phenylbutan-2-amine Hydrolysis->Product Deprotection

Figure 2: Step-by-step synthetic workflow using the Ellman Auxiliary method.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Step 1) Steric hindrance at C=O.Increase Ti(OEt)₄ to 4.0 equiv; Switch solvent to Toluene and reflux (110°C).
Low Diastereoselectivity Reduction temp too high.Ensure strictly -78°C during hydride addition. Switch from NaBH₄ to L-Selectride.
Product Racemization Harsh hydrolysis conditions.Avoid heating during HCl hydrolysis. Use mild cleavage (HCl/MeOH, RT).
Poor Solubility Titanium salts in workup.Add minimal water to gel the Ti salts, then dilute heavily with EtOAc and use Celite.

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews. (Detailed protocols for hindered imines).
  • Kroutil, W., et al. (2013). "Asymmetric synthesis of amines using transaminases." ChemCatChem, 5(8), 2173-2190.
  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • BenchChem. (2025).[5][6] "Synthesis of 3-Phenylbutan-2-one and derivatives." Industrial Application Notes. (Precursor synthesis data).

Disclaimer: This protocol involves hazardous chemicals (Ti(OEt)₄, Hydrides, HCl). All work must be performed in a fume hood with appropriate PPE. The target amine may possess CNS activity; handle with strict compliance to local regulations.

Sources

Application Note: High-Efficiency Chiral Resolution of 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists engaged in the development of chiral intermediates. It addresses the specific challenges associated with 3-Methyl-3-phenylbutan-2-amine , a sterically hindered amine with significant potential as a CNS-active pharmacophore or chiral auxiliary.

Executive Summary & Strategic Analysis

3-Methyl-3-phenylbutan-2-amine presents a unique stereochemical challenge. Unlike simple benzylic amines (e.g., 1-phenylethylamine), this molecule features a quaternary carbon (C3) adjacent to the chiral center (C2).

  • Structural Constraint: The bulky tert-butyl-like group (3-methyl-3-phenyl) creates significant steric hindrance around the amine.

  • Resolution Strategy: Classical resolution via diastereomeric salt formation is preferred over enzymatic kinetic resolution for this substrate because the steric bulk often impedes the approach of lipase active sites.

  • Preferred Resolving Agents: Due to the adjacent phenyl ring, resolving agents capable of

    
    -
    
    
    
    interactions (e.g., Mandelic Acid , Dibenzoyl-L-tartaric acid ) often show superior discrimination compared to simple aliphatic acids. However, L-(+)-Tartaric Acid remains the industrial baseline for initial screening due to cost and high crystallization potential.

Phase I: Resolving Agent Screening Protocol

Do not proceed to scale-up without validating the salt system. This screening phase is critical for "Golden Batch" definition.

Materials
  • Substrate: Racemic 3-Methyl-3-phenylbutan-2-amine (10 mmol batches).

  • Candidate Acids (0.5 - 1.0 eq):

    • L-(+)-Tartaric Acid (TA)

    • (S)-(+)-Mandelic Acid (MA)

    • (1S)-(+)-10-Camphorsulfonic Acid (CSA)

    • (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)

  • Solvent Systems: Ethanol (Abs.), Ethanol/Water (9:1), Isopropanol (IPA), Methyl tert-butyl ether (MTBE).

Screening Workflow (Micro-Scale)
  • Dissolution: Dissolve 1 mmol of racemic amine in 5 volumes (relative to weight) of solvent.

  • Addition: Add 0.5 equivalents of the resolving agent (The "Pope Peachy" method to maximize yield of the less soluble salt).

  • Thermal Cycle: Heat to reflux until clear (or saturation). Cool slowly to 25°C over 4 hours.

  • Observation:

    • Immediate Precipitate: Solvent too non-polar (Switch from IPA to EtOH).

    • No Precipitate: Solvent too polar or too dilute (Concentrate or switch to MTBE/IPA).

    • Crystalline Solid:Target achieved. Harvest and check ee.

Phase II: The "Golden Batch" Protocol

Based on structural analogs, the L-(+)-Tartaric Acid / Ethanol system is selected as the primary protocol for this guide. If this system fails for your specific impurity profile, switch to (S)-Mandelic Acid.

Experimental Setup
  • Reactor: 500 mL Double-jacketed crystallizer or round-bottom flask with overhead stirring.

  • Temperature Control: Programmable cryostat or oil bath.

  • Atmosphere: Nitrogen blanket (amines are sensitive to CO2/Carbamate formation).

Step-by-Step Methodology
Step 1: Salt Formation
  • Charge 16.3 g (100 mmol) of racemic 3-Methyl-3-phenylbutan-2-amine into the reactor.

  • Add 100 mL of Absolute Ethanol (6.1 volumes). Stir at 200 RPM.

  • Heat the solution to 60°C .

  • In a separate beaker, dissolve 15.0 g (100 mmol) of L-(+)-Tartaric Acid in 100 mL of hot Ethanol .

    • Note: While 0.5 eq is theoretically efficient, 1.0 eq is often safer for initial robust crystallization to avoid oiling out.

  • Add the hot acid solution to the amine solution dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature >55°C to prevent premature precipitation of amorphous solids.

Step 2: Controlled Crystallization
  • Maintain stirring at 60°C for 1 hour to ensure thermodynamic equilibrium.

  • Ramp Down 1: Cool to 40°C at a rate of 5°C/hour.

  • Seeding (Optional but Recommended): At 45-40°C, if the solution is slightly turbid, add 10 mg of pure diastereomeric salt seed crystals.

  • Ramp Down 2: Cool to 0-5°C at a rate of 2°C/hour.

  • Aging: Stir at 0°C for 4 hours. This "Ostwald Ripening" phase removes small, impure crystals and grows larger, purer ones.

Step 3: Isolation and Recrystallization[1]
  • Filter the white crystalline solid under vacuum (Buchner funnel).

  • Wash: Wash the cake with 2 x 20 mL of cold Ethanol (0°C).

  • In-Process Check (IPC): Dry a small sample and analyze by Chiral HPLC (see Section 4).

    • Target: >85% ee.[2][3][4]

    • Action: If <95% ee, perform recrystallization.

  • Recrystallization: Dissolve the wet cake in minimal boiling Ethanol (approx. 1:5 w/v), reflux, and cool to 0°C. This typically boosts ee from 85% to >99%.

Step 4: Liberation of the Free Amine (Basification)
  • Suspend the purified salt in 50 mL water .

  • Add 20 mL of DCM (Dichloromethane) or MTBE.

  • Slowly add 4M NaOH (aq) until pH > 12 while stirring.

  • Separate the organic layer.[1][5][6] Extract the aqueous layer twice more with DCM.

  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Analytical Protocols & Data Validation

Chiral HPLC Method

To validate the enantiomeric excess (ee), use the following method. Note that derivatization may be required if the UV absorption is weak, though the phenyl ring usually provides sufficient signal at 210-220 nm.

ParameterSetting
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 215 nm (Phenyl absorption)
Temperature 25°C
Expected

Enantiomer 1: ~8-10 min; Enantiomer 2: ~12-15 min
Calculation of Yield and Efficiency


Note: The factor of 2 accounts for the fact that only 50% of the racemate is the desired enantiomer.


Process Logic & Visualization

The following diagram illustrates the decision matrix for the resolution process.

G Start Racemic 3-Methyl-3-phenylbutan-2-amine Screen Screening Phase (Tartaric vs Mandelic) Start->Screen SaltForm Salt Formation (Solvent: EtOH, T: 60°C) Screen->SaltForm Select Best Acid Cooling Controlled Cooling (60°C -> 0°C) SaltForm->Cooling Filter Filtration Cooling->Filter CheckEE Check Purity (HPLC) Filter->CheckEE Solid Phase MotherLiq Mother Liquor (Opposite Enantiomer) Filter->MotherLiq Liquid Phase Recryst Recrystallization (Reflux in EtOH) CheckEE->Recryst ee < 98% Basify Free Basing (NaOH / DCM) CheckEE->Basify ee > 98% Recryst->Filter Final Pure Enantiomer (>99% ee) Basify->Final

Figure 1: Decision tree for the chiral resolution workflow, emphasizing the iterative recrystallization loop required for high optical purity.

Troubleshooting & Optimization

  • Problem: No Crystals Form (Oiling Out).

    • Cause: The salt is too soluble or the melting point is too low (common with solvates).

    • Solution: Reheat and add 10% MTBE (antisolvent) to the hot solution. Scratch the glass surface or add seed crystals.

  • Problem: Low Enantiomeric Excess (<60%).

    • Cause: "Eutectic formation" or fast precipitation trapping the wrong isomer.

    • Solution: Increase the temperature of crystallization. Cool slower (1°C/hour). Switch resolving agent from Tartaric to (S)-Mandelic Acid (the phenyl-phenyl interaction often improves selectivity).

  • Problem: Low Yield.

    • Cause: Salt is too soluble in Ethanol.

    • Solution: Reduce solvent volume or switch to Isopropanol.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Saigo, K., et al. (1986). "Optical Resolution of

    
    -Methylbenzylamine and Its Derivatives by Using Tartaric Acid Derivatives". Bulletin of the Chemical Society of Japan. Link
    
  • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates" (Dutch Resolution). Angewandte Chemie International Edition. Link

  • Porter, W. H. (1991). "Resolution of Chiral Drugs".[2][4][7][8][9][10][11][12] Pure and Applied Chemistry. Link

Sources

Application Note: Chiral Resolution Using 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral resolution via diastereomeric salt formation remains a cornerstone of industrial-scale enantiomer separation, offering a cost-effective alternative to asymmetric synthesis or chiral chromatography. While ubiquitous resolving agents like 1-phenylethylamine (PEA) are effective for many substrates, they often fail to resolve sterically crowded or conformationally flexible chiral acids.

3-Methyl-3-phenylbutan-2-amine represents a class of "sterically engineered" chiral bases. Unlike PEA, this molecule features a quaternary carbon at the C3 position (adjacent to the chiral center at C2), bearing a gem-dimethyl group and a phenyl ring. This structural bulk creates a rigid "chiral pocket" that can significantly enhance diastereomeric discrimination through:

  • Steric Locking: The tert-butyl-like bulk restricts rotation around the C2-C3 bond, pre-organizing the amine for salt formation.

  • 
    -
    
    
    
    Interactions:
    The phenyl group at C3 provides a platform for stacking interactions with aromatic substrates.
  • Hydrophobic Shielding: The methyl groups facilitate solubility differentiation in non-polar solvents.

This guide details the protocols for utilizing 3-Methyl-3-phenylbutan-2-amine as a resolving agent for chiral acids, emphasizing screening strategies, optimization, and recovery.

Mechanism of Action

The resolution process relies on the formation of diastereomeric salts between the racemic acid (


-Acid) and the enantiopure amine (

-Amine).


The efficiency of this separation (


) is governed by the solubility difference ratio (

) between the n-salt (less soluble) and the p-salt (more soluble). The quaternary center of 3-Methyl-3-phenylbutan-2-amine maximizes this difference by destabilizing the crystal lattice of the "mismatched" pair through severe steric clashes.
Visualization: Resolution Logic Flow

ResolutionLogic RacemicAcid Racemic Acid Mixture (R-Acid + S-Acid) SaltFormation Salt Formation (Reflux in Solvent) RacemicAcid->SaltFormation ResolvingAgent Resolving Agent (S)-3-Methyl-3-phenylbutan-2-amine ResolvingAgent->SaltFormation Crystallization Controlled Crystallization (Cooling Ramp) SaltFormation->Crystallization thermodynamic equilibration Filtration Filtration Crystallization->Filtration SolidCake Solid Cake (Diastereomer A) Filtration->SolidCake Precipitate MotherLiquor Mother Liquor (Diastereomer B) Filtration->MotherLiquor Filtrate LiberationA Acid/Base Extraction (Liberate Enantiomer A) SolidCake->LiberationA LiberationB Acid/Base Extraction (Liberate Enantiomer B) MotherLiquor->LiberationB Recovery Amine Recovery (Recycle Agent) LiberationA->Recovery Recover Amine LiberationB->Recovery

Caption: Workflow for chiral resolution using 3-Methyl-3-phenylbutan-2-amine, highlighting the separation of diastereomeric salts and agent recovery.

Protocol 1: Preparation & Handling

Objective: Ensure the chemical integrity and enantiomeric purity of the resolving agent before use.

Safety Note: This amine is a base and a potential irritant. Handle in a fume hood. Like many amines, it reacts with atmospheric CO


 to form carbamates. Store under nitrogen or argon.
ParameterSpecification
CAS Number 49834-03-9
Molecular Weight 163.26 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Storage 2-8°C, under inert gas
Purity Check

H NMR (CDCl

); Chiral HPLC (e.g., Chiralcel OD-H)

Step-by-Step:

  • Verification: Confirm the optical rotation

    
     matches the Certificate of Analysis. If the enantiomeric excess (ee) is <98%, recrystallize the amine as a tartrate salt before use.
    
  • Handling: Dispense the amine by weight using a syringe (if liquid) or spatula (if solid) into tared reaction vessels. Avoid prolonged exposure to air.

Protocol 2: Resolution Screening (The "Dutch" Method)

Objective: Rapidly identify the optimal solvent system and molar ratio for resolving a target chiral acid.

Rationale: Solubility is unpredictable.[1] A "Dutch Resolution" approach uses families of solvents to maximize the probability of crystallization.

Materials
  • Substrate: 1.0 mmol of Racemic Acid (e.g., Ibuprofen, Mandelic acid deriv., N-protected amino acid).

  • Resolving Agent: 0.5 mmol to 1.0 mmol of (S)-3-Methyl-3-phenylbutan-2-amine.

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Toluene, Methyl tert-butyl ether (MTBE).

Experimental Workflow
  • Setup: Prepare 6 vials. Add 1.0 mmol of Racemic Acid to each.

  • Agent Addition:

    • Vials 1-3 (0.5 eq): Add 0.5 mmol of Amine. (Target: "Half-Quantity" method, leaving one enantiomer as free acid).

    • Vials 4-6 (1.0 eq): Add 1.0 mmol of Amine. (Target: Classic salt formation).[2]

  • Solvent Addition: Add solvent (approx. 5-10 mL/g of substrate) to dissolve the mixture at reflux.

    • Vial 1 & 4: EtOH (Polar protic)

    • Vial 2 & 5: EtOAc (Polar aprotic)

    • Vial 3 & 6: Toluene (Non-polar aromatic)

  • Dissolution: Heat all vials to boiling (use a heating block). Ensure complete dissolution. If solids remain, add solvent dropwise.

  • Crystallization:

    • Allow vials to cool slowly to room temperature (approx. 1-2 hours).

    • If no crystals form, scratch the glass or cool to 4°C.

    • Troubleshooting: If "oiling out" occurs, reheat and add a seed crystal or a drop of anti-solvent (e.g., Hexane).

  • Harvest: Filter the crystals. Wash with a small amount of cold solvent.

  • Analysis:

    • Dry the solid.

    • Measure yield.

    • Determine ee of the acid in the salt (liberate a small sample and run Chiral HPLC).

Decision Matrix:

  • High Yield (>40%), High ee (>80%): Primary Hit. Proceed to optimization.

  • Low Yield (<10%), High ee: Solubility is too high. Reduce solvent volume or switch to a less polar solvent.

  • High Yield (>45%), Low ee: Poor discrimination. Recrystallize the salt from a different solvent (e.g., MeOH/Water).

Protocol 3: Scale-Up and Recovery

Objective: Isolate the pure enantiomer and recover the resolving agent.

A. Liberation of the Acid
  • Suspend the diastereomeric salt in Dichloromethane (DCM) or Ethyl Acetate .

  • Add 1M HCl (aq) until the aqueous layer is acidic (pH < 2).

    • Mechanism: The amine is protonated (

      
      ) and moves to the water phase. The chiral acid is protonated (
      
      
      
      ) and stays in the organic phase.
  • Separate the layers. Extract the aqueous layer twice with DCM.

  • Combine organic layers, dry over MgSO

    
    , and concentrate to yield the Pure Chiral Acid .
    
B. Recovery of the Amine[1][2]
  • Take the acidic aqueous layer from Step A (containing the Amine·HCl salt).[3]

  • Basify with NaOH (aq) or NH

    
    OH  until pH > 12.
    
  • Extract the free amine into MTBE or DCM (3x).

  • Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Distillation: For high purity, distill the recovered amine under reduced pressure (bulb-to-bulb) to remove any accumulated impurities.

Visualizing the Salt Interaction

Understanding the steric environment helps in solvent selection.

InteractionMap AmineCenter Amine Nitrogen (Protonated) AcidCenter Carboxylate (Deprotonated) AmineCenter->AcidCenter Ionic Bond StericBulk Gem-Dimethyl/Phenyl (C3 Position) StericBulk->AcidCenter Steric Repulsion (Selectivity Filter) ChiralCenter Chiral Center (C2 Position) StericBulk->ChiralCenter Rigidifies ChiralCenter->AmineCenter Covalent

Caption: Mechanistic interaction map. The C3 steric bulk acts as a "selectivity filter," preventing the "wrong" enantiomer from forming a stable crystal lattice.

References

  • General Resolution Theory: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Dutch Resolution Method: Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. [Link]

  • Steric Effects in Resolution: Kinbara, K., et al. (1996). "Chiral discrimination of 2-phenylalkanoic acids by crystals of (R)-1-phenylethylamine." Journal of the Chemical Society, Perkin Transactions 2, (2), 2615-2619. [Link]

Sources

Application Note: Overcoming Steric Limitations in the Ugi Four-Component Reaction Using 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction: The Steric Challenge in Multicomponent Reactions

The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, enabling the rapid, one-pot assembly of complex α-aminoacyl amides from an amine, an aldehyde, a carboxylic acid, and an isocyanide[1]. However, the classical U-4CR faces severe synthetic limitations when employing highly sterically hindered primary amines[2].

3-Methyl-3-phenylbutan-2-amine (CAS: 49834-03-9) represents an extreme case of steric bulk. Structurally, it features a tert-cumyl group situated directly adjacent to an α-chiral amine center. This massive steric shielding around the nitrogen lone pair drastically reduces its nucleophilicity. When subjected to standard Ugi conditions, the critical first step—imine formation—is kinetically stalled.

The Causality of Reaction Failure

In a standard U-4CR, the amine and aldehyde must condense to form an imine, which is subsequently protonated by the carboxylic acid to form a highly electrophilic iminium ion[1]. If the amine is sterically hindered, imine formation fails to outpace competing side reactions. Consequently, the unreacted aldehyde and carboxylic acid react directly with the isocyanide via the Passerini three-component reaction (P-3CR) , leading to α-acyloxy amides as the dominant, undesired byproduct[2].

To circumvent this, we have engineered a self-validating, two-step protocol that temporally separates the reaction components, forcing the reaction down the Ugi pathway and completely suppressing the Passerini bypass[3].

Mechanistic Pathway & Divergence

The diagram below illustrates the mechanistic divergence. By pre-forming the imine and removing water before introducing the acid and isocyanide, we eliminate the free aldehyde from the system, effectively shutting down the Passerini bypass.

UgiMechanism A Aldehyde + Hindered Amine B Imine Formation (Rate Limiting) A->B -H2O (Lewis Acid) P1 Passerini By-product (Direct Reaction) A->P1 + Isocyanide + Carboxylic Acid (Bypass Pathway) C Iminium Ion B->C + Carboxylic Acid D Nitrilium Ion (Alpha-Adduct) C->D + Isocyanide E Mumm Rearrangement D->E Intramolecular Acyl Transfer F Sterically Hindered Ugi Product E->F

Mechanistic divergence in the U-4CR: Hindered imine pathway vs. Passerini bypass.

Quantitative Optimization Data

The choice of solvent and additive is critical. While classical Ugi reactions favor polar protic solvents like methanol[1], these conditions fail for 3-methyl-3-phenylbutan-2-amine. As shown in the optimization table below, switching to a two-step protocol utilizing 2,2,2-Trifluoroethanol (TFE) dramatically shifts the product distribution. TFE is uniquely suited for this as its strong hydrogen-bonding capability stabilizes the transient iminium ion and accelerates isocyanide α-addition[1].

EntrySolvent SystemAdditive / CatalystProtocol TypeUgi Product Yield (%)Passerini Byproduct (%)
1Methanol (MeOH)NoneOne-pot (Classical)< 5%85%
2Dichloromethane (DCM)Anhydrous MgSO₄One-pot15%60%
3DCMAnhydrous MgSO₄Two-step (Imine pre-form)45%10%
4 DCM (Step 1) → TFE (Step 2) TiCl₄ (0.1 eq) Two-step (Imine pre-form) 78% < 5%

Table 1: Yield optimization for the Ugi reaction using 3-methyl-3-phenylbutan-2-amine and benzaldehyde.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Proceeding to the multicomponent condensation (Step 3) is strictly gated by the analytical confirmation of the imine intermediate (Step 2).

Materials Required
  • Amine: 3-Methyl-3-phenylbutan-2-amine (1.0 mmol, 1.0 equiv)

  • Aldehyde: Benzaldehyde (1.1 mmol, 1.1 equiv)

  • Carboxylic Acid: Acetic acid or equivalent (1.2 mmol, 1.2 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.2 mmol, 1.2 equiv)

  • Catalyst/Desiccant: Titanium tetrachloride (TiCl₄, 1.0 M in DCM) or Anhydrous MgSO₄

  • Solvents: Anhydrous Dichloromethane (DCM), 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Methodology

Step 1: Lewis Acid-Catalyzed Imine Pre-formation

  • In an oven-dried Schlenk flask purged with N₂, dissolve 3-methyl-3-phenylbutan-2-amine (163 mg, 1.0 mmol) and benzaldehyde (116 mg, 1.1 mmol) in anhydrous DCM (3.0 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add TiCl₄ (0.1 mL of a 1.0 M solution in DCM, 0.1 equiv). Causality Note: The Lewis acid coordinates to the aldehyde oxygen, increasing its electrophilicity to overcome the steric barrier of the amine.

  • Stir the reaction mixture at room temperature for 4–6 hours.

Step 2: Quality Control (QC) Checkpoint

  • Extract a 50 µL aliquot, quench with saturated NaHCO₃, extract with CDCl₃, and perform a rapid ¹H-NMR scan.

  • Validation Criteria: Confirm the disappearance of the aldehyde peak (~10.0 ppm) and the appearance of the imine C-H singlet (typically 8.2–8.5 ppm). Do not proceed to Step 3 until >95% conversion to the imine is observed.

Step 3: Solvent Exchange and Component Addition

  • Quench the Lewis acid by filtering the mixture through a short pad of basic alumina under inert atmosphere to prevent imine hydrolysis.

  • Concentrate the filtrate in vacuo and immediately redissolve the hindered imine in anhydrous TFE (3.0 mL).

  • Cool the solution to 0 °C. Add the carboxylic acid (1.2 mmol) dropwise and stir for 10 minutes to generate the iminium ion.

  • Slowly add the isocyanide (1.2 mmol) via syringe.

Step 4: Ugi Condensation & Workup

  • Allow the reaction to warm to room temperature. Due to the extreme steric bulk of the tert-cumyl framework, stir the reaction for 48 hours to ensure complete Mumm rearrangement.

  • Quench the reaction with saturated aqueous NaHCO₃ (5 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target α-aminoacyl amide.

Workflow Visualization

Workflow Step1 Step 1: Imine Pre-formation Amine + Aldehyde + TiCl4 in DCM (4-6h) QC QC Checkpoint: Confirm Imine via 1H-NMR (8.2-8.5 ppm) Step1->QC Step2 Step 2: Solvent Exchange Filter catalyst, switch to TFE solvent QC->Step2 Step3 Step 3: Component Addition Add Carboxylic Acid, then Isocyanide at 0°C Step2->Step3 Step4 Step 4: Ugi Condensation Stir at RT for 48h Step3->Step4 Step5 Step 5: Workup & Purification Quench, Extract, Flash Chromatography Step4->Step5

Self-validating, two-step workflow for the hindered Ugi multicomponent reaction.

References

  • Klymenko, V., Piontkovskyy, I., Tupychak, M., & Pokhodylo, N. (2025). Some synthetic limitations in the use of sterically hindered amines in the Ugi reaction. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn6KQ1AO7nlWrT1FpQnlF9VgsG9HrYHgfWT2gXgMk2m5wIunvsADpBhLp60Jv8SeQ2G20mQ_dKSdrHX5xOVLe9x9c3Q8e3_FfUjAisKjY1L35ydUHUXv2rqvY95FNNoKK5ZtFdP-Eo_vZwtLxX4b29tQUCkCfaPaxiscZDU1Zepro2G09vua-KA9lIYLedYcQftrAwgLVcUOgWaPxH4Zy8QQnBI5nJq7W1Bzmhze9RlNutqG0DHvmk4iPhWYGJsboPEXIOzd8=]
  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). PMC / National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRBv6k7i8Y8PvRS4jLETbXJCHSywlLk0XZCahB_m0wVIRpCDLKSyXJw0sqO8v3owKjcE4MJNQD3XvSa1ZseMu-WMu-cx6xZnR0szHHeY1y7V0X8oEfY9GPDRVogTq6nKPW83U7ADE32TLJ4AY=]
  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENEYuri2HKT1_PE_hP3rFPafyf3dlA3-zLAyGPQhKSxVGt_2HKY1FJYYDFBTiQIsGNc2eDWHtwtCPDaxCn9k-QRnAl-gbWQnzzaq1cvyC9-xiQInJxHVByC0nxsPmA1dKsMAdpH_tuOe_zgAh3ARSB1nCtly--LZwOzLAy8ZJwBlVa7T5rpoQIPtU_O8s3XJfdT6Axp1CV4WqX1rF0BAmfDjv-A4xxQiDyKgxgqCFIVFuxFN5s22Dae387gagKkJGRXYxi1iof9SW69vzDoA2w1psDn9AwBsBXbk3xiX14jKM1Fj4=]

Sources

Application of 3-Methyl-3-phenylbutan-2-amine in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methyl-3-phenylbutan-2-amine in Pharmaceutical Intermediate Synthesis

Executive Summary

This application note details the synthetic utility and pharmaceutical relevance of 3-Methyl-3-phenylbutan-2-amine (CAS: 13954-19-3).[1] While structurally related to the phenethylamine class of neurotransmitters, this molecule is distinguished by a gem-dimethyl group at the benzylic position (


).

In modern drug discovery, this motif serves as a "Privileged Steric Scaffold." The gem-dimethyl group provides two critical advantages:

  • Metabolic Blockade: It sterically and electronically inhibits Cytochrome P450 (CYP)-mediated benzylic hydroxylation, significantly extending the half-life (

    
    ) of drug candidates compared to their non-methylated analogs.
    
  • Conformational Locking: The bulk restricts bond rotation (Thorpe-Ingold effect), pre-organizing the molecule for binding in hydrophobic pockets of GPCRs (e.g., Calcium-Sensing Receptors) and Monoamine Transporters (MATs).

This guide provides an optimized protocol for its synthesis via Titanium(IV)-mediated reductive amination—necessary to overcome the steric hindrance of the precursor ketone—and outlines methods for its chiral resolution.

Chemical Context & Mechanism

The Gem-Dimethyl Effect in Drug Design

The primary application of 3-Methyl-3-phenylbutan-2-amine is as a building block to improve the metabolic stability of lead compounds.[1]

  • Standard Phenethylamines: Susceptible to rapid oxidative deamination or benzylic hydroxylation by CYP enzymes.

  • 3-Methyl-3-phenylbutan-2-amine: The quaternary carbon at the benzylic position eliminates the abstractable benzylic hydrogen, rendering the site inert to oxidative attack.[1]

Table 1: Comparative Physicochemical Properties

PropertyPhenethylamine (Standard)3-Methyl-3-phenylbutan-2-amine (Target)Impact on Drug Design
Benzylic Hydrogens 2 (High Reactivity)0 (Inert)Blocks CYP-mediated hydroxylation.[1]
Steric Bulk (

)
LowHighIncreases selectivity for large hydrophobic pockets.
Lipophilicity (LogP) ~1.4~2.5Enhances Blood-Brain Barrier (BBB) penetration.
Rotational Freedom HighRestrictedReduces entropic penalty upon protein binding.

Experimental Protocols

Protocol A: Synthesis via Titanium(IV)-Mediated Reductive Amination

Rationale: The precursor, 3-methyl-3-phenyl-2-butanone , is sterically hindered.[1] Standard reductive amination conditions (e.g.,


 in MeOH) often result in poor conversion or excessive reduction to the alcohol. The use of Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and a water scavenger to drive equilibrium.

Reagents:

  • 3-Methyl-3-phenyl-2-butanone (1.0 equiv)[1]

  • Ammonium acetate (

    
    ) or Methylamine (2.0 - 5.0 equiv)
    
  • Titanium(IV) isopropoxide (

    
    ) (1.25 equiv)
    
  • Sodium borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol or Methanol (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation (Critical Step):

    • In a flame-dried round-bottom flask under Argon, dissolve 3-methyl-3-phenyl-2-butanone (10 mmol) in absolute ethanol (20 mL).

    • Add

      
       (12.5 mmol) followed by 
      
      
      
      (25 mmol).
    • Note: The solution may turn slightly yellow/hazy.

    • Stir at ambient temperature for 8–12 hours. Monitor by IR (disappearance of ketone carbonyl at ~1710

      
       and appearance of imine stretch).
      
  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Cautiously add

      
       (15 mmol) portion-wise over 15 minutes. (Evolution of hydrogen gas will occur).
      
    • Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up (The "Titanium Crash"):

    • Quench the reaction by adding 10 mL of aqueous ammonia (

      
      ). This precipitates titanium salts as a white solid (
      
      
      
      ).
    • Dilute with Ethyl Acetate (50 mL) and filter the slurry through a Celite pad.

    • Wash the filter cake thoroughly with Ethyl Acetate.

  • Purification:

    • Extract the filtrate with 1M HCl (

      
       mL). The amine moves to the aqueous phase; non-basic impurities (unreacted ketone/alcohol) remain in the organic phase.
      
    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free amine into Dichloromethane (DCM,

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo to yield the target amine as a colorless oil.
      
Protocol B: Chiral Resolution via Preparative HPLC

Rationale: The C2 position is chiral.[2][3][4] For pharmaceutical applications, enantiopurity (>99% ee) is required.

Chromatographic Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min (Analytical) / 15 mL/min (Prep).

  • Detection: UV at 254 nm.

Procedure:

  • Dissolve the racemic amine in the mobile phase (conc. 50 mg/mL).

  • Inject onto the preparative column.

  • Collect fractions corresponding to Peak 1 (typically (S)-enantiomer) and Peak 2 (typically (R)-enantiomer). Note: Absolute configuration must be confirmed via X-ray crystallography of a derivative or optical rotation comparison.

  • Evaporate solvents to yield enantiopure amines.

Visualization of Workflows

Figure 1: Synthetic Pathway & Metabolic Stability Logic

This diagram illustrates the synthesis and the mechanistic advantage of the gem-dimethyl group.[1]

G cluster_0 Metabolic Stability Mechanism Precursor 3-Methyl-3-phenyl-2-butanone (Ketone Precursor) Ti_Complex Titanium-Imine Complex Precursor->Ti_Complex Ti(OiPr)4 NH4OAc Racemic_Amine Racemic Amine (Target Scaffold) Ti_Complex->Racemic_Amine NaBH4 Reduction Resolution Chiral Resolution (HPLC/Lipase) Racemic_Amine->Resolution Purification Drug_Candidate Pharma Lead (Metabolically Stable) Resolution->Drug_Candidate Coupling CYP_Enzyme CYP450 Enzyme (Metabolic Attack) CYP_Enzyme->Drug_Candidate BLOCKED (No Benzylic H)

Caption: Synthesis of 3-Methyl-3-phenylbutan-2-amine and mechanism of CYP450 metabolic blockade via gem-dimethyl steric shielding.

Figure 2: Troubleshooting Decision Tree

Use this logic flow when yields are suboptimal due to steric hindrance.

DecisionTree Start Issue: Low Yield in Synthesis Check_Imine Is Imine Forming? (Check IR ~1600-1650 cm-1) Start->Check_Imine Yes_Imine Yes: Reduction Issue Check_Imine->Yes_Imine No_Imine No: Steric/Electronic Issue Check_Imine->No_Imine Action_1 Switch Reductant: Try NaBH3CN in MeOH (Slower, more selective) Yes_Imine->Action_1 Action_2 Increase Activation: Use Ti(OiPr)4 (2.0 eq) or Microwave Heating No_Imine->Action_2 Action_3 Dehydrating Agent: Add Molecular Sieves (4A) No_Imine->Action_3

Caption: Troubleshooting logic for optimizing the reductive amination of sterically hindered ketones.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Kalgutkar, A. S., et al. (2013). "Metabolism-guided drug design." MedChemComm, 4(1), 24-31. (Discusses metabolic blocking strategies).

  • Salmi, C., et al. (2006).[5][6] "Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones." Letters in Organic Chemistry.

  • Stenutz, R. (Data Sheet). "(2S)-3-methyl-1-phenylbutan-2-amine Properties and Identifiers."

  • Pfizer Inc. (2015). "Strategies to Address Mutagenicity and Metabolic Stability in Drug Discovery." Journal of Medicinal Chemistry. (General reference for gem-dimethyl effect).

Sources

Protocol for the stereoselective reduction of a precursor to 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of α-chiral amines adjacent to quaternary carbon centers represents a significant challenge in medicinal chemistry. The target molecule, 3-Methyl-3-phenylbutan-2-amine , possesses a sterically demanding gem-dimethyl-phenyl quaternary center at C3, directly adjacent to the chiral amine at C2. Standard reductive amination (e.g., NaBH₃CN/NH₄OAc) often results in poor conversion due to the steric inhibition of imine formation and lack of stereocontrol.

This Application Note details a robust, scalable protocol utilizing Ellman’s Auxiliary ((R)-tert-butanesulfinamide) . This method offers superior yields and high diastereomeric ratios (dr > 95:5) by leveraging the distinct steric differential between the methyl group (C1) and the quaternary phenyl-isopropyl moiety (C3). We provide a comparative analysis of reducing agents to tune diastereoselectivity and a validated workflow for purification.

Strategic Rationale & Mechanistic Insight

The Challenge: Steric Bulk & Stereocontrol

The ketone precursor, 3-Methyl-3-phenylbutan-2-one, presents a "Small" group (Methyl) and a "Very Large" group (–C(Me)₂Ph) flanking the carbonyl.

  • Direct Amination: Fails to drive equilibrium toward the imine due to steric clash between the incoming amine and the C3 quaternary center.

  • Asymmetric Hydrogenation (Ru/Ir): Requires extensive ligand screening (e.g., Josiphos or Mandyphos class) and high-pressure equipment.

The Solution: Sulfinimine Chemistry

The condensation of (R)-tert-butanesulfinamide with the ketone is mediated by Ti(OEt)₄, which acts as both a Lewis acid activator and a water scavenger, driving the equilibrium to the sulfinimine.

Stereochemical Control Model: The subsequent reduction stereochemistry is dictated by the transition state geometry.

  • L-Selectride (Lithium tri-sec-butylborohydride): A bulky reducing agent. It coordinates with the sulfinyl oxygen, forcing a cyclic transition state (Cram-chelation model), typically delivering the syn-product.

  • NaBH₄: A smaller reducing agent. It often proceeds via an open transition state, delivering the anti-product.

For this protocol, we prioritize the L-Selectride route to demonstrate maximal stereocontrol in hindered systems.

Experimental Workflow (Visualization)

The following diagram outlines the critical path from ketone precursor to the isolated chiral amine salt.

G Start Precursor: 3-Methyl-3-phenylbutan-2-one Step1 Step 1: Condensation (R)-t-BSNH2 + Ti(OEt)4 Reflux, 24h Start->Step1 Dehydration Interm Intermediate: N-Sulfinyl Imine Step1->Interm Step2 Step 2: Stereoselective Reduction L-Selectride (-78°C) Interm->Step2 Chelation Control (High dr) Step2_Alt Alternative: NaBH4 (-20°C) Interm->Step2_Alt Open TS Prod_Sulf Sulfinamide Diastereomer (Separable by Flash Chrom.) Step2->Prod_Sulf Step3 Step 3: Deprotection HCl in MeOH Prod_Sulf->Step3 Cleavage Final Target: (2R/2S)-3-Methyl-3-phenylbutan-2-amine HCl Step3->Final Precipitation

Caption: Workflow for the stereoselective synthesis of 3-Methyl-3-phenylbutan-2-amine using Ellman's auxiliary. Path prioritization is given to L-Selectride for maximal diastereoselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of the N-tert-Butanesulfinyl Imine

Objective: Overcome steric hindrance to form the C=N bond.

Reagents:

  • 3-Methyl-3-phenylbutan-2-one (1.0 equiv)

  • (R)-tert-Butanesulfinamide (1.2 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Dry THF (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under nitrogen atmosphere.

  • Addition: Add (R)-tert-butanesulfinamide (1.2 equiv) and the ketone (1.0 equiv) to the flask. Add dry THF via syringe.

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise. Note: The solution will turn slightly yellow.

  • Reaction: Heat the mixture to reflux (approx. 70°C) for 24–36 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot should disappear. Due to the steric bulk, this reaction is slower than with standard methyl ketones.

  • Quench: Cool to room temperature. Pour the mixture into an equal volume of brine while stirring vigorously. A thick white precipitate (Titanium salts) will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc.[1] Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (SiO₂, 0→20% EtOAc in Hexanes) to yield the sulfinimine as a viscous oil.

Step 2: Diastereoselective Reduction (L-Selectride Protocol)

Objective: Set the C2 stereocenter with high diastereomeric ratio (dr).

Reagents:

  • Sulfinimine (from Step 1) (1.0 equiv)

  • L-Selectride (1.0 M in THF) (1.5 equiv)

  • Solvent: Dry THF

Procedure:

  • Cooling: Dissolve the sulfinimine in dry THF (0.2 M) and cool to -78°C (dry ice/acetone bath). Temperature control is critical for stereoselectivity.

  • Reduction: Add L-Selectride dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 2 hours.

  • Quench: While still cold, quench with saturated NH₄Cl solution. Allow to warm to room temperature.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[2][3] Dry over MgSO₄.

  • Analysis: Analyze crude by ¹H-NMR. The diastereomers are usually distinguishable by the shift of the C2-Methyl doublet.

    • Target: >90:10 dr.

  • Purification: Silica gel chromatography (20→50% EtOAc in Hexanes). Isolate the major diastereomer.

Step 3: Acidolytic Cleavage to the Amine Salt

Objective: Remove the auxiliary without racemization.

Reagents:

  • Purified Sulfinamide (1.0 equiv)

  • 4M HCl in Dioxane or MeOH (4.0 equiv)

Procedure:

  • Dissolve the sulfinamide in MeOH (0.5 M).

  • Add 4M HCl in Dioxane (4.0 equiv) at 0°C.

  • Stir at room temperature for 1 hour.

  • Concentrate to dryness.

  • Trituration: Add Et₂O to the residue and sonicate. The amine hydrochloride salt will precipitate as a white solid. Filter and dry.[2][3]

Data Presentation & Quality Control

Stoichiometry Table
ReagentMW ( g/mol )Equiv.RoleCritical Note
Ketone Precursor 176.261.0SubstrateSterically hindered at C3
(R)-t-BSNH2 121.201.2Chiral AuxiliarySource of chirality
Ti(OEt)4 228.112.0Lewis AcidMust be stored under inert gas
L-Selectride 190.111.5ReductantUse fresh; pyrophoric
Analytical Validation
  • HPLC Method: Chiralcel OD-H or AD-H column.

    • Mobile Phase: Hexane:IPA (95:5) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm (low absorption expected, high concentration required) or 254 nm (phenyl ring).

  • NMR Signature (CDCl₃):

    • Look for the C2-H multiplet (approx 3.0–3.5 ppm).

    • Look for the C2-Me doublet. The chemical shift of this doublet often differs by 0.1–0.2 ppm between diastereomers in the sulfinamide stage.

Troubleshooting & Optimization

  • Low Conversion in Step 1:

    • Cause: Extreme steric hindrance of the gem-dimethyl-phenyl group.

    • Fix: Increase Ti(OEt)₄ to 3.0 equiv and switch solvent to Toluene (reflux at 110°C).

  • Poor Diastereoselectivity in Step 2:

    • Cause: "Leakage" through the non-chelated transition state.

    • Fix: Ensure temperature is strictly -78°C. If L-Selectride fails to give >90:10, switch to DIBAL-H in Toluene at -78°C, which often provides complementary selectivity.

  • Oily Final Product:

    • The free base is likely an oil. Ensure isolation as the HCl or Tartrate salt for crystallinity.

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999). "Catalytic Enantioselective Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butanesulfinyl Imines, and Chiral Amines."[4][5] Journal of the American Chemical Society, 121(11), 2662–2663.

  • Barrow, J. C., et al. (2000). "Synthesis of the stereoisomers of the bradykinin antagonist B9430." Tetrahedron Letters, 41(34), 6551-6554. (Demonstrates reduction of hindered ketones).

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Sigma-Aldrich Technical Bulletin. "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."

Sources

Application Note: GC-MS Derivatization Strategies for 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analytical quantification of 3-Methyl-3-phenylbutan-2-amine (CAS 49834-03-9)[1] via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. As an amphetamine analog featuring an


-methyl, 

-dimethyl phenethylamine scaffold, the primary amine is subjected to extreme steric hindrance from the adjacent quaternary carbon. Direct GC-MS analysis of this underivatized free base results in severe peak tailing, thermal degradation, and low-mass, non-specific fragmentation (base peak m/z 44).

This application note details two field-proven derivatization workflows—Acylation via PFPA and Silylation via MTBSTFA —designed to overcome steric barriers, enhance volatility, and generate high-mass specific ions for Selected Ion Monitoring (SIM)[2],[3].

Mechanistic Rationale & Reagent Selection (E-E-A-T Insights)

Do not treat derivatization as a mere procedural step; it is a targeted chemical transformation dictated by the molecule's topography.

The Steric Challenge

The bulky phenyl and gem-dimethyl groups at the


-position shield the nucleophilic nitrogen. Standard silylating agents like BSTFA or MSTFA often fail to achieve complete conversion, resulting in split peaks and poor reproducibility. To force the reaction to completion, we must utilize reagents with high thermodynamic driving forces and apply thermal energy (70°C).
Pathway A: Acylation via PFPA

Pentafluoropropionic anhydride (PFPA) is a highly reactive acylating agent that replaces the labile amine proton with a pentafluoropropionyl group[4].

  • Causality: The introduction of five electronegative fluorine atoms dramatically increases the molecule's vapor pressure and acts as an electron sink. During Electron Ionization (EI), the dominant fragmentation is

    
    -cleavage (loss of the bulky •C(CH3)2(Ph) radical, 119 Da). This leaves a highly stable iminium ion [CH3-CH=NH-COCF2CF3]
    
    
    
    at m/z 190
    . This ion is universally robust for PFP-derivatized
    
    
    -methyl amines and serves as an ideal quantifier ion[2].
Pathway B: Silylation via MTBSTFA

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the amine proton with a tert-butyldimethylsilyl (TBDMS) group[3].

  • Causality: While bulkier than standard TMS groups, the TBDMS group provides up to 10,000 times greater hydrolytic stability. Crucially, the severe steric hindrance of the

    
    -quaternary carbon in 3-Methyl-3-phenylbutan-2-amine restricts the reaction strictly to the mono-TBDMS derivative, preventing unpredictable di-substituted artifacts. The resulting derivative yields a strong M-57 ion (loss of the tert-butyl group), ideal for high-specificity SIM[5].
    

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. By incorporating a deuterated internal standard (IS) and specific MS monitoring rules, the assay continuously verifies its own extraction efficiency and reaction completeness.

Step 1: Matrix Extraction
  • Spike & Equilibrate: Transfer 0.5 mL of the biological/synthetic sample into a glass centrifuge tube. Immediately add 50 µL of Internal Standard (e.g., Amphetamine-D5 at 1 µg/mL). Causality: Adding IS before any manipulation corrects for downstream extraction losses and derivatization variability.

  • Basification: Add 100 µL of 0.1 N NaOH. Causality: Amphetamine analogs have a pKa ~9.5. Basifying to pH > 11 ensures 100% of the analyte is in the uncharged free-base form, which is mandatory for organic partitioning and nucleophilic attack.

  • Extraction: Add 2.0 mL of Ethyl Acetate. Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean reaction vial.

Step 2: Parallel Derivatization Workflows
Option A: PFPA Derivatization (Maximized Sensitivity)
  • Desiccation: Evaporate the organic extract to complete dryness under a gentle stream of N

    
     at 40°C. Causality: Trace water will violently quench PFPA into pentafluoropropionic acid, destroying the reagent.
    
  • Reaction: Add 50 µL of PFPA and 50 µL of dry Ethyl Acetate. Seal the vial tightly.

  • Thermal Activation: Incubate at 70°C for 30 minutes to overcome the

    
    -quaternary steric hindrance.
    
  • Acid Removal (Critical): Remove from heat and evaporate to complete dryness under N

    
    . Causality: Unreacted PFPA and its acidic byproducts will rapidly strip the stationary phase of the GC column, causing massive baseline bleed.
    
  • Reconstitution: Reconstitute in 50 µL of Ethyl Acetate. Transfer to a GC autosampler vial.

Option B: MTBSTFA Derivatization (Maximized Stability)
  • Desiccation: Evaporate the organic extract to dryness under N

    
    .
    
  • Reaction: Add 50 µL of MTBSTFA and 50 µL of Pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger/catalyst, driving the silylation forward.

  • Thermal Activation: Incubate at 70°C for 30 minutes.

  • Reconstitution: Evaporate to dryness and reconstitute in 50 µL of Ethyl Acetate.

Step 3: System Validation & Quality Control

To ensure the protocol is self-validating, program the MS to monitor m/z 44 (the primary


-cleavage ion for underivatized 3-Methyl-3-phenylbutan-2-amine).
  • Validation Rule: If the peak area of m/z 44 exceeds 1% of the derivatized quantifier ion area, the derivatization is incomplete. This strictly indicates reagent degradation or residual matrix moisture, invalidating the batch.

Quantitative Data & Analytical Metrics

ParameterPathway A: PFPA DerivatizationPathway B: MTBSTFA Derivatization
Reagent Pentafluoropropionic anhydrideN-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
Derivative Formed PFP-AmideTBDMS-Amine
Derivative MW 309 g/mol 277 g/mol
Primary Cleavage

-cleavage (Loss of 119 Da)

-cleavage & Loss of tert-butyl (-57 Da)
Quantifier Ion (m/z) 190 220
Qualifier Ions (m/z) 160, 309 (M

)
158, 277 (M

)
Reaction Conditions 70°C for 30 min70°C for 30 min
Estimated LOD < 5 ng/mL~ 10 ng/mL
Column Impact High (Requires post-reaction evaporation)Low (Byproducts are relatively inert)

Workflow Visualization

G Start Sample Prep: 3-Methyl-3-phenylbutan-2-amine + Deuterated Internal Standard Extraction Liquid-Liquid Extraction (Ethyl Acetate, 0.1 N NaOH) Start->Extraction Split Aliquot Split for Derivatization Extraction->Split Acylation Pathway A: Acylation Add PFPA (70°C, 30 min) Split->Acylation Silylation Pathway B: Silylation Add MTBSTFA (70°C, 30 min) Split->Silylation Evap Evaporate to Dryness (N2 stream) Reconstitute in Ethyl Acetate Acylation->Evap Silylation->Evap GCMS GC-MS Analysis (SIM Mode) Quantifier/Qualifier Ion Monitoring Evap->GCMS

Workflow diagram outlining the parallel derivatization strategies (PFPA vs. MTBSTFA) for GC-MS.

References

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry . nih.gov. 2

  • A novel GC/MS derivatization method for amphetamines . nih.gov. 3

  • Application Notes and Protocols for Pentafluoropropionyl (PFP) Derivatization in GC-MS Analysis . benchchem.com. 4

  • 49834-03-9 | MFCD11618983 | 3-methyl-3-phenylbutan-2-amine . aablocks.com. 1

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples . mdpi.com. 5

Sources

Application Note: 3-Methyl-3-phenylbutan-2-amine as a Bulky Chiral Ligand and Organocatalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The pursuit of high enantioselectivity in the synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on the precise spatial control of transition states. 3-Methyl-3-phenylbutan-2-amine (often referred to structurally as a tert-cumylethylamine derivative) is a highly sterically demanding chiral primary amine. Characterized by the presence of a bulky tert-cumyl group adjacent to the chiral center, this molecule serves a dual purpose in modern asymmetric synthesis:

  • As a Primary Amine Organocatalyst: It activates sterically hindered carbonyls (e.g., α,β-unsaturated ketones) via enamine or iminium ion intermediates, achieving stereocontrol where standard secondary amines (like proline derivatives) fail [1].

  • As a Precursor to Chiral Phosphoramidite Ligands: It acts as the chiral amine backbone in BINOL-derived phosphoramidites, providing exceptional rigidity for transition-metal-catalyzed transformations [2].

This guide details the mechanistic causality, validated experimental protocols, and quantitative benchmarks for utilizing 3-methyl-3-phenylbutan-2-amine in both catalytic modalities.

Mechanistic Rationale & Structural Causality

The efficacy of 3-methyl-3-phenylbutan-2-amine is not coincidental; it is rooted in its extreme steric topology.

  • Organocatalytic Conformation (Iminium/Enamine Activation): When the primary amine condenses with a carbonyl substrate, the massive steric bulk of the tert-cumyl group forces the resulting iminium ion to adopt a strict E-geometry to minimize allylic strain. Furthermore, the bulky group effectively acts as a "steric wall," completely shielding one stereoface (either Re or Si, depending on the catalyst's enantiomer). This forces the incoming nucleophile to attack exclusively from the unshielded face, resulting in high enantiomeric excess (ee) [1].

  • Ligand Rigidity (Phosphoramidite Synthesis): In transition metal catalysis, chiral phosphoramidites transfer chiral information from the ligand to the metal center. The incorporation of 3-methyl-3-phenylbutan-2-amine restricts rotation around the N–P bond. This prevents fluxional atropisomerization in solution, locking the ligand into a single, highly enantiodiscriminating conformation that tightly embraces the metal center (e.g., Rh or Pd) [3].

Application 1: Primary Amine Organocatalysis

Causality of Experimental Choices

In this protocol for the Asymmetric Michael Addition of rhodanines to α,β-unsaturated ketones, the primary amine is paired with an acid co-catalyst (Salicylic acid).

  • Why Salicylic Acid? The acid serves a bifunctional role. Its acidic proton accelerates the condensation of the bulky amine with the ketone to form the iminium ion. Simultaneously, its conjugate base acts as a hydrogen-bond acceptor, directing the incoming rhodanine nucleophile to the unshielded face of the reactive intermediate.

  • Why Toluene at 0 °C? Non-polar solvents like toluene prevent the disruption of the delicate hydrogen-bonding network in the transition state. Lowering the temperature to 0 °C reduces the kinetic energy of the system, further amplifying the energetic difference between the diastereomeric transition states.

Step-by-Step Protocol: Asymmetric Michael Addition

Self-Validating System: The reaction progress can be monitored visually; the initial iminium formation often results in a distinct color shift (typically yellow/orange), which fades as the enamine is consumed and the product is formed.

  • Preparation of the Catalyst Complex: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, dissolve 3-methyl-3-phenylbutan-2-amine (0.02 mmol, 10 mol%) and salicylic acid (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL). Stir at room temperature for 15 minutes to ensure complete salt formation.

  • Substrate Addition: Add the α,β-unsaturated ketone (0.2 mmol, 1.0 equiv) to the solution. Stir for an additional 10 minutes to allow for initial iminium ion equilibration.

  • Cooling and Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the substituted rhodanine (0.24 mmol, 1.2 equiv) in one portion.

  • Reaction Monitoring: Stir the mixture at 0 °C. Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The bulky nature of the catalyst means the reaction may require 24–48 hours for full conversion.

  • Quenching and Purification: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.

EnamineCycle Cat Primary Amine Catalyst (3-Methyl-3-phenylbutan-2-amine) Iminium Iminium Ion Intermediate (LUMO Lowering) Cat->Iminium + Substrate (Acid Co-catalyst) Sub Carbonyl Substrate (e.g., Enone) Sub->Iminium Enamine Enamine Intermediate (HOMO Raising) Iminium->Enamine - H+ Prod Chiral Product (Regenerated Catalyst) Enamine->Prod + Nucleophile Stereoselective Attack Nuc Nucleophile (e.g., Rhodanine) Prod->Cat Hydrolysis (H2O)

Figure 1: Organocatalytic Enamine/Iminium Activation Cycle using a Bulky Primary Amine.

Application 2: Synthesis of Chiral Phosphoramidite Ligands

Causality of Experimental Choices

This protocol details the synthesis of a Monophos-analogous ligand.

  • Why Triethylamine (Et₃N)? The reaction between the BINOL-derived chlorophosphite and the primary amine generates HCl. If not immediately scavenged, HCl will protonate the chiral amine, rendering it non-nucleophilic and halting the reaction. Et₃N acts as an irreversible acid scavenger.

  • Why strict anhydrous conditions? The P–Cl bond in the intermediate is highly susceptible to hydrolysis, which would yield an inactive H-phosphonate byproduct.

Step-by-Step Protocol: Ligand Synthesis & Rh-Complexation
  • Chlorophosphite Generation: In a flame-dried round-bottom flask under argon, dissolve (R)-BINOL (1.0 mmol) in anhydrous THF (5 mL). Add phosphorus trichloride (PCl₃, 2.0 mmol) and Et₃N (2.2 mmol) dropwise at 0 °C. Stir for 2 hours at room temperature. Filter the precipitated triethylamine hydrochloride salt under argon and concentrate the filtrate to yield the crude chlorophosphite.

  • Amine Coupling: Redissolve the crude chlorophosphite in anhydrous THF (5 mL) and cool to 0 °C. Add a solution of 3-methyl-3-phenylbutan-2-amine (1.0 mmol) and Et₃N (1.2 mmol) in THF (2 mL) dropwise over 10 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. The extreme steric bulk of the amine requires extended reaction times for complete P–N bond formation.

  • Purification: Filter the suspension through a pad of Celite under argon to remove salts. Concentrate the filtrate and purify via basic alumina chromatography (Hexanes/EtOAc, 9:1) to prevent acid-catalyzed degradation of the phosphoramidite.

  • In Situ Catalyst Generation: For asymmetric hydrogenation, combine the purified ligand (0.022 mmol) and[Rh(cod)₂]BF₄ (0.01 mmol) in anhydrous CH₂Cl₂ (1 mL). Stir for 30 minutes until a clear, deep-orange solution forms, indicating successful complexation.

Workflow Step1 Step 1: Chlorophosphite Synthesis (R)-BINOL + PCl3 -> (R)-BINOL-PCl Step2 Step 2: Ligand Coupling (R)-BINOL-PCl + 3-Methyl-3-phenylbutan-2-amine Base (Et3N), THF, 0 °C Step1->Step2 Step3 Step 3: Purification Basic Alumina Chromatography (Argon) Step2->Step3 Step4 Step 4: Catalyst Complexation Ligand + [Rh(cod)2]BF4 -> Active Catalyst Step3->Step4

Figure 2: Workflow for the Synthesis and Complexation of Bulky Chiral Phosphoramidite Ligands.

Quantitative Data Summary

The following table summarizes the expected performance benchmarks of 3-methyl-3-phenylbutan-2-amine derived systems based on established literature for highly sterically hindered primary amines and their corresponding ligands [1][2][3].

Catalytic ModalitySubstrate ClassReaction TypeYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
Primary Amine Organocatalyst α,β-Unsaturated Ketones + RhodaninesAsymmetric Michael Addition85 – 99%90 – 98%> 95:5
Primary Amine Organocatalyst Branched Aldehydes + KetiminesAsymmetric Mannich Reaction78 – 92%88 – 95%> 90:10
Phosphoramidite Ligand (Rh) α-Dehydroamino AcidsAsymmetric Hydrogenation> 99%95 – 99%N/A
Phosphoramidite Ligand (Cu) Cyclic Enones + DialkylzincConjugate Addition80 – 95%92 – 98%N/A

References

  • Ye, J., et al. (2012). Asymmetric Michael Addition of Substituted Rhodanines to α,β-Unsaturated Ketones Catalyzed by Bulky Primary Amines. Organic Letters. URL:[Link]

  • Luo, S., et al. (2011). Bio-inspired Chiral Primary Amine Catalysis. Synlett / Thieme Connect. URL:[Link]

  • Wu, Z., et al. (2024). Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination. Nature Communications (PMC). URL:[Link]

Application Note: Synthesis & Process Optimization of 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The target compound, 3-methyl-3-phenylbutan-2-amine, is a highly sterically hindered phenethylamine derivative. In the context of neuropharmacology and drug development, the incorporation of a gem-dimethyl group at the alpha-position relative to the phenyl ring (creating a quaternary carbon adjacent to the amine stereocenter) is a highly valued structural motif. This modification imparts profound resistance to enzymatic degradation by monoamine oxidases (MAOs), significantly extending the biological half-life and altering the receptor binding profile compared to unbranched analogs. This application note details a robust, self-validating two-step synthetic protocol designed to overcome the severe thermodynamic and steric barriers inherent to this molecule.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 3-methyl-3-phenylbutan-2-amine requires navigating the immense steric bulk of the quaternary carbon.

Phase 1: Ketone Formation via Grignard Addition The synthesis begins with 2-methyl-2-phenylpropanenitrile. The electrophilic cyano group is subjected to nucleophilic attack by methylmagnesium bromide[1]. The steric shielding provided by the gem-dimethyl benzyl group suppresses unwanted alpha-deprotonation side reactions, making the Grignard addition highly chemoselective. Subsequent acidic hydrolysis of the intermediate metallo-imine yields the sterically congested intermediate, 3-methyl-3-phenylbutan-2-one[2].

Phase 2: Titanium-Mediated Reductive Amination The intermediate ketone is notoriously resistant to standard reductive amination conditions (e.g., using NaBH₃CN and NH₄OAc) due to the adjacent quaternary center[3]. To overcome this thermodynamic barrier, Titanium(IV) isopropoxide (Ti(O-iPr)₄) is employed. Ti(O-iPr)₄ functions dually as a potent Lewis acid to activate the sterically shielded carbonyl and as a dehydrating agent to irreversibly trap the generated water. This forces the equilibrium toward the ketimine before reduction with sodium borohydride (NaBH₄) cleanly affords the target amine.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Methyl-2-phenylpropanenitrile (Starting Material) Grignard MeMgBr (1.5 eq), THF 80°C, 12h SM->Grignard Nucleophilic Addition Ketone 3-Methyl-3-phenylbutan-2-one (Intermediate) Grignard->Ketone Acidic Hydrolysis (2M HCl, 0°C) RedAm 1. Ti(O-iPr)4, NH3/EtOH 2. NaBH4, 50°C to RT Ketone->RedAm Imine Formation Product 3-Methyl-3-phenylbutan-2-amine (Target API Intermediate) RedAm->Product Hydride Reduction

Workflow for the synthesis of 3-methyl-3-phenylbutan-2-amine via Grignard addition and amination.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 3-Methyl-3-phenylbutan-2-one

This protocol utilizes a Grignard addition to establish the methyl ketone architecture.

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Reagent Loading: Dissolve 2-methyl-2-phenylpropanenitrile (10.0 g, 68.8 mmol, 1.0 equiv) in anhydrous THF (140 mL) to achieve a ~0.5 M solution. Cool the mixture to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dropwise, add Methylmagnesium bromide (3.0 M in Et₂O, 34.4 mL, 103.2 mmol, 1.5 equiv) over 30 minutes to maintain the internal temperature below 5 °C[1].

  • Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (80 °C) for 12 hours.

  • Hydrolysis: Cool the reaction to 0 °C. Carefully quench the reaction by the dropwise addition of 2M HCl (50 mL) to hydrolyze the intermediate imine. Stir vigorously for 1 hour at room temperature.

  • Self-Validation (IPQC 1): Take a 0.5 mL aliquot, extract with ethyl acetate, and analyze via FTIR. Validation Check: The complete disappearance of the sharp nitrile C≡N stretch at ~2240 cm⁻¹ and the appearance of a strong carbonyl C=O stretch at ~1710 cm⁻¹ confirms successful conversion.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield the ketone as a colorless oil.

Phase 2: Titanium-Mediated Reductive Amination

This protocol overcomes the steric hindrance of the quaternary alpha-carbon to yield the primary amine.

  • Imine Formation: In a dried 250 mL flask under nitrogen, dissolve the purified 3-methyl-3-phenylbutan-2-one (8.0 g, 49.3 mmol, 1.0 equiv) in a 2.0 M solution of ammonia in ethanol (123 mL, 246.5 mmol, 5.0 equiv).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (28.0 g, 98.6 mmol, 2.0 equiv) in one portion. Stir the sealed reaction mixture at 50 °C for 12 hours.

  • Self-Validation (IPQC 2): Analyze an aliquot via GC-MS. Validation Check: Confirm the disappearance of the ketone mass signal (m/z 162) and the formation of the ketimine intermediate. Proceeding to reduction before complete imine formation will result in the secondary alcohol byproduct[3].

  • Reduction: Cool the mixture to 0 °C. Add Sodium borohydride (NaBH₄) (2.8 g, 74.0 mmol, 1.5 equiv) in small portions over 20 minutes to control hydrogen evolution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Filtration: Quench the reaction by adding 2M aqueous NH₄OH (30 mL). This step is critical as it precipitates the titanium salts as insoluble TiO₂. Stir for 30 minutes, then filter the thick white suspension through a pad of Celite. Wash the filter cake thoroughly with dichloromethane (DCM).

  • Final Isolation: Separate the layers of the filtrate. Extract the aqueous phase with DCM (2 × 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude amine via acid-base extraction or flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield 3-methyl-3-phenylbutan-2-amine.

Process Optimization & Quantitative Data

The extreme steric environment around the carbonyl group necessitates rigorous optimization. Table 1 summarizes the quantitative data driving the selection of the Titanium-mediated pathway. Standard conditions (Entries 1 and 2) fail to push the equilibrium toward the imine, resulting in poor yields and high recovery of starting material.

Table 1: Optimization of Reductive Amination Conditions for 3-Methyl-3-phenylbutan-2-one

EntryAmine Source (Equiv)Lewis Acid / AdditiveReductantTemp (°C)Isolated Yield (%)Observation / Causality
1NH₄OAc (10.0 eq)NoneNaBH₃CN2512%Steric hindrance prevents imine formation; mostly unreacted ketone.
2NH₃ in MeOH (5.0 eq)NoneNaBH₄5028%Slight improvement with heat, but water generation reverses imine formation.
3NH₃ in EtOH (5.0 eq)Ti(O-iPr)₄ (1.0 eq)NaBH₄5065%Ti(O-iPr)₄ acts as a water scavenger, driving the reaction forward.
4 NH₃ in EtOH (5.0 eq) Ti(O-iPr)₄ (2.0 eq) NaBH₄ 50 88% Optimal conditions; complete carbonyl activation and irreversible water trapping.

References

  • US Patent 20150265625A1. (alpha-substituted aralkylamino and heteroarylalkylamino) pyrimidinyl and 1,3,5-triazinyl benzimidazoles, pharmaceutical compositions thereof, and their use in treating proliferative diseases. Google Patents.
  • Addition-elimination reactions of 2,2-disubstituted malononitriles and α-aryl nitriles. Subsequent transformations. Arkivoc. URL: [Link]

  • Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes. Science Advances, National Institutes of Health (NIH). URL: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Analysis of 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol guide details the analysis of 3-Methyl-3-phenylbutan-2-amine (CAS 49834-03-9). This guide is designed for analytical chemists and pharmaceutical researchers, synthesizing principles of phenylalkylamine analysis with specific adaptations for this sterically hindered amine.

Introduction & Chemical Context

3-Methyl-3-phenylbutan-2-amine is a structural isomer of the anorectic drug Phentermine. It belongs to the class of phenylalkylamines, characterized by a lipophilic phenyl ring and a sterically hindered amine group. This steric hindrance, combined with the basicity of the amine, presents specific analytical challenges:

  • Peak Tailing: Strong interaction with residual silanols on silica-based HPLC columns.

  • Thermal Instability: Potential for degradation or adsorption in GC inlets.

  • Detection: Lack of strong chromophores makes UV detection at standard wavelengths (254 nm) less sensitive; low-UV (210-215 nm) or Mass Spectrometry (MS) is preferred.

Chemical Properties
PropertyValue (Estimated)Analytical Implication
Molecular Formula

MW = 163.26 g/mol
pKa (Base) ~10.0 - 10.5Requires high pH mobile phase or acidic ion-pairing to control ionization.[1]
LogP ~2.2 - 2.5Moderately lipophilic; suitable for Reversed-Phase (RP) HPLC.
UV Max 205-215 nmRequires high-purity solvents to minimize background noise at low wavelengths.

HPLC Method: Reversed-Phase with Ion Suppression

Method Design Rationale

For lipophilic amines like 3-Methyl-3-phenylbutan-2-amine, standard acidic mobile phases often result in peak tailing due to cation-exchange interactions with silanols. This protocol utilizes a high-pH stable C18 column . Operating at pH 9.5 ensures the amine is in its neutral (unprotonated) state, increasing hydrophobicity (retention) and eliminating silanol interactions (improved peak shape).

HPLC System Configuration
  • Instrument: UHPLC or HPLC system (e.g., Agilent 1290 / Waters H-Class).

  • Detector: Diode Array Detector (DAD) or Single Quadrupole MS (ESI+).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

Reagents & Mobile Phase Preparation
  • Buffer (10 mM Ammonium Bicarbonate, pH 9.5): Dissolve 0.79 g of ammonium bicarbonate in 1 L of HPLC-grade water. Adjust pH to 9.5 with ammonium hydroxide.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090100.6
8.010900.6
10.010900.6
10.190100.6
13.090100.6
Operational Parameters[1][2]
  • Column Temp: 40°C (Improves mass transfer and peak symmetry).

  • Injection Volume: 5 µL.

  • Detection: 215 nm (Primary), 254 nm (Secondary for impurity check).

System Suitability Testing (SST)

Before analyzing samples, inject the Standard Solution (0.1 mg/mL) six times.

  • RSD of Area: < 2.0%

  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5
  • Theoretical Plates (N): > 5000

GC Method: Capillary GC with Derivatization

Method Design Rationale

Direct injection of primary amines can lead to adsorption in the inlet liner and column tailing. To ensure quantitative accuracy and sensitivity, this protocol employs derivatization with Trifluoroacetic Anhydride (TFAA) . This converts the polar amine into a volatile, non-polar trifluoroacetamide derivative.

Derivatization Protocol[1]
  • Sample: Weigh 10 mg of sample into a 20 mL reaction vial.

  • Dissolution: Add 5 mL of Ethyl Acetate.

  • Reagent: Add 100 µL of TFAA (Trifluoroacetic Anhydride).

  • Reaction: Cap and incubate at 60°C for 20 minutes.

  • Neutralization: Evaporate to dryness under Nitrogen (

    
    ) stream to remove excess acid, then reconstitute in 1 mL Ethyl Acetate.
    
GC-FID/MS Conditions
  • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C. Liner: Deactivated split liner with glass wool.

  • Detector: FID @ 300°C or MS (Scan 40-300 amu).

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
152803.0
Total Run Time: ~18.6 min

Visualized Workflows

Analytical Decision Pathway

The following diagram illustrates the decision logic for selecting the appropriate method based on sample matrix and sensitivity requirements.

AnalyticalWorkflow cluster_HPLC Aqueous/Biological Samples cluster_GC Process/Synthesis Samples Start Sample: 3-Methyl-3-phenylbutan-2-amine MatrixCheck Check Matrix Type Start->MatrixCheck HPLC_Prep Dilute or SPE Extraction MatrixCheck->HPLC_Prep Polar/Aqueous GC_Prep Dissolve in EtOAc MatrixCheck->GC_Prep Non-polar/Solid HPLC_Run HPLC-UV (pH 9.5) HPLC_Prep->HPLC_Run HPLC_Result Quantitation (Purity/Potency) HPLC_Run->HPLC_Result Deriv Derivatize (TFAA) GC_Prep->Deriv GC_Run GC-MS/FID Deriv->GC_Run GC_Result Impurity Profiling GC_Run->GC_Result

Caption: Decision matrix for selecting HPLC vs. GC based on sample origin and analytical goals.

Derivatization Reaction Scheme

Visualizing the chemical transformation required for the GC method.

ReactionScheme Amine 3-Methyl-3-phenylbutan-2-amine (Polar, Tailing) Intermediate Transition State Amine->Intermediate + TFAA, 60°C TFAA TFAA (Reagent) TFAA->Intermediate Derivative N-Trifluoroacetyl Derivative (Volatile, Symmetric Peak) Intermediate->Derivative Byproduct Trifluoroacetic Acid (Remove by Evaporation) Intermediate->Byproduct

Caption: Chemical derivatization pathway converting the amine to a volatile amide for GC analysis.

Sample Preparation Protocols

Solid Phase Extraction (SPE) for Biological Matrices

For plasma or urine samples, SPE is required to remove proteins and salts.

  • Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX, 30 mg).

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 1 mL Sample (acidified with 2% Formic Acid).

  • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elute: 1 mL 5%

    
     in Methanol.
    
  • Finish: Evaporate and reconstitute in Mobile Phase.

References

  • United States Pharmacopeia (USP). USP <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on RP-HPLC mechanism). Link

  • Rood, D. (2007). The Troubleshooting and Maintenance Guide for Gas Chromatographers. Wiley-VCH. (Source for derivatization techniques).[1] Link

  • PubChem. Compound Summary: Phentermine (Structural Analog). National Library of Medicine. (Used for pKa/LogP estimation). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methyl-3-phenylbutan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield of 3-Methyl-3-phenylbutan-2-amine synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Operational Role: Senior Application Scientist Subject: Optimization of Sterically Hindered Reductive Amination

Executive Technical Brief

The Challenge: Synthesizing 3-Methyl-3-phenylbutan-2-amine (CAS: 49834-03-9) presents a classic organic chemistry challenge: steric hindrance . The precursor ketone, 3-methyl-3-phenylbutan-2-one , possesses a quaternary carbon (


-position) adjacent to the carbonyl group. This bulky gem-dimethyl-phenyl group significantly retards the nucleophilic attack of ammonia or amine sources required for imine formation, leading to low conversion rates and poor yields using standard reductive amination protocols (e.g., NaBH

/MeOH).

The Solution: To maximize yield, you must shift from thermodynamic control to kinetic forcing. This guide prioritizes the Titanium(IV) Isopropoxide [Ti(OiPr)


] mediated reductive amination . This Lewis acid acts as both a dehydrating agent and a catalyst, driving the equilibrium toward the sterically congested imine intermediate before reduction.

Core Synthesis Protocol (High-Yield Route)

Method: Ti(OiPr)


 Mediated Reductive Amination
Target Yield:  >85%
Scale:  Laboratory (10–50 mmol)
Reagents & Stoichiometry Table
ComponentRoleEquivalents (eq.)Notes
3-Methyl-3-phenylbutan-2-one Substrate1.0Limiting reagent.
Ammonia (7M in MeOH) Nitrogen Source5.0 – 7.0Excess drives equilibrium.
Titanium(IV) isopropoxide Lewis Acid / Scavenger1.2 – 1.5Critical: Must be anhydrous.
Sodium Borohydride (NaBH

)
Reducing Agent1.5Add after imine formation.[1]
THF / Methanol SolventN/AAnhydrous required.
Step-by-Step Workflow
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Nitrogen/Argon, dissolve the ketone (1.0 eq) in anhydrous THF (0.5 M concentration).

    • Add Ti(OiPr)

      
        (1.25 eq) via syringe.
      
    • Add Ammonia (7M in MeOH, 5.0 eq).

    • Crucial: Stir at ambient temperature for 12–18 hours . Do not rush this. The steric bulk requires time for the imine species to accumulate.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH

      
        (1.5 eq) portion-wise (caution: gas evolution).
      
    • Allow to warm to room temperature and stir for 3–5 hours.

  • Quench & Workup (Emulsion Management):

    • Quench by adding 2M aqueous NaOH (not water alone, to solubilize Titanium salts).

    • Observation: A white precipitate (TiO

      
      ) will form.
      
    • Filter through a Celite pad to remove Titanium solids. Wash the pad with EtOAc.

    • Acid/Base Extraction:

      • Extract filtrate with 1M HCl (Amine goes to aqueous phase; unreacted ketone stays in organic).

      • Wash aqueous phase with Et

        
        O (removes neutrals).
        
      • Basify aqueous phase to pH >12 with 4M NaOH.

      • Extract free amine into DCM or EtOAc (3x).

      • Dry (Na

        
        SO
        
        
        
        ) and concentrate.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the specific role of Titanium in overcoming the steric barrier.

G Ketone 3-methyl-3-phenylbutan-2-one (Sterically Hindered) Ti_Complex Activated Ti-Complex (Water Scavenging) Ketone->Ti_Complex + Ti(OiPr)4 + NH3 Imine Imine Intermediate (Transient) Ti_Complex->Imine - TiO2/H2O (Equilibrium Shift) Reduction Borohydride Reduction (Hydride Attack) Imine->Reduction + NaBH4 0°C Product 3-Methyl-3-phenylbutan-2-amine (Target) Reduction->Product Hydrolysis

Caption: Kinetic pathway of Ti(OiPr)4 mediated reductive amination overcoming steric hindrance at the alpha-carbon.

Troubleshooting Guide (FAQs)

Category: Reaction Stalling & Low Conversion

Q: I see a large amount of starting ketone remaining after 24 hours. Why didn't it react? A: This is almost certainly a failure of imine formation .

  • Cause: The quaternary carbon blocks the carbonyl. Without a water scavenger, the equilibrium favors the ketone.

  • Fix: Ensure you are using Ti(OiPr)

    
     . Standard catalytic acid (acetic acid) is often insufficient for this specific substrate. If you are already using Titanium, increase the loading to 1.5 eq  and extend the stirring time of the first step (pre-reduction) to 24 hours.
    

Q: Can I use the Leuckart-Wallach reaction (Ammonium Formate) instead? A: Yes, but with caveats.

  • Pros: Cheaper reagents, no Titanium waste.

  • Cons: Requires high temperatures (160–180°C) which can degrade the product.

  • Optimization: If using Leuckart, you must use a Dean-Stark trap to remove water continuously. The reaction will stop if water accumulates. Furthermore, the intermediate is an N-formyl species, which requires a harsh acid hydrolysis (refluxing HCl) step to release the free amine. Incomplete hydrolysis is a common yield killer here.

Category: Workup & Isolation

Q: My workup resulted in a thick white emulsion that won't separate. A: This is caused by hydrated Titanium species.

  • Immediate Fix: Add more 2M NaOH or Ammonium Hydroxide to the mixture. High pH helps solubilize the Titanium salts. Alternatively, adding Potassium Sodium Tartrate (Rochelle's Salt) solution and stirring vigorously for 2 hours will complex the Titanium and break the emulsion.

Q: The product purity is low. How do I purify this amine? A: Distillation is difficult due to the high boiling point and potential for oxidation.

  • Recommended: Acid-Base Extraction (as detailed in the protocol) is usually sufficient.

  • Polishing: If impurities persist, convert the amine to its Hydrochloride Salt . Dissolve the crude oil in dry ether and bubble HCl gas (or add HCl/Dioxane). The salt will precipitate as a white solid, leaving non-basic impurities in the solution. Recrystallize the salt from Isopropanol/Ethanol.

Category: Reagent Selection

Q: Can I use NaBH


CN (Sodium Cyanoborohydride)? 
A:  Yes, it is effective but toxic.
  • Nuance: NaBH

    
    CN works best at pH 6–7. If using the Titanium method, NaBH
    
    
    
    is preferred because Ti(OiPr)
    
    
    creates a basic environment where NaBH
    
    
    CN is sluggish. If you switch to NaBH
    
    
    CN, you typically do not use Titanium; instead, you would use molecular sieves (3Å) to remove water, but the reaction will be significantly slower for this hindered substrate.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 09(6), 529–536.

Sources

Overcoming challenges in the chiral separation of 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the chiral separation of 3-Methyl-3-phenylbutan-2-amine . It is designed for researchers encountering specific resolution challenges due to the molecule's steric hindrance (gem-dimethyl group adjacent to the chiral center) and basicity.

Case Log ID: CHE-SEP-3M3P Subject: Troubleshooting Enantioseparation & Resolution Protocols Status: Active Support Assigned Specialist: Senior Application Scientist

Molecular Profile & Separation Strategy

Target Molecule: 3-Methyl-3-phenylbutan-2-amine Key Challenges:

  • Steric Hindrance: The quaternary carbon (C3) bearing a phenyl and two methyl groups creates significant steric bulk immediately adjacent to the chiral center (C2). This can slow down mass transfer in chromatography and affect salt crystallization kinetics.

  • Basicity: As a primary amine, it interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing if not suppressed.

Strategic Workflow (Decision Tree)

The following diagram outlines the logical flow for selecting the optimal separation pathway based on scale and purity requirements.

SeparationWorkflow Start Start: Racemic 3-Methyl-3-phenylbutan-2-amine ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical (<100 mg) Purity Check/PK Studies ScaleCheck->Analytical Small Scale Prep Preparative (>10 g) Synthesis Intermediate ScaleCheck->Prep Large Scale HPLC_SFC Method: HPLC or SFC (Polysaccharide CSPs) Analytical->HPLC_SFC Resolution Method: Classical Resolution (Diastereomeric Salts) Prep->Resolution ColScreen Screen Columns: OD-H, AD-H, IA, IC HPLC_SFC->ColScreen AgentScreen Screen Agents: Tartaric Acid, Mandelic Acid Resolution->AgentScreen Success_HPLC Optimize Mobile Phase (Add 0.1% DEA) ColScreen->Success_HPLC Rs > 1.5 Success_Res Crystallization Solvent: EtOH/Water AgentScreen->Success_Res Solid Precipitate

Caption: Figure 1. Strategic decision matrix for selecting between chromatographic and classical resolution pathways based on operational scale.

Analytical Method Development (HPLC/SFC)

Recommended Protocol

For analytical determination of enantiomeric excess (ee), Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard due to their ability to accommodate the bulky phenyl-gem-dimethyl motif.

ParameterRecommendationTechnical Rationale
Column Chiralcel OD-H or Chiralpak IA The cellulose tris(3,5-dimethylphenylcarbamate) selector (OD-H) provides excellent

-

interaction sites for the phenyl ring of the analyte [1, 4].
Mobile Phase Hexane : IPA (90:[1]10)Normal phase offers the highest selectivity for this lipophilic amine.
Additive 0.1% Diethylamine (DEA) CRITICAL: The amine is basic. Without DEA, silanol interactions will cause tailing, destroying resolution (

) [10].
Temperature 25°C (Start)

10°C (Optimize)
Lower temperatures often enhance enantioselectivity for sterically hindered systems by reducing molecular rotation/vibration within the chiral groove.
Troubleshooting Guide (Q&A)

Q: I am using a Chiralcel OD-H column, but the peaks are tailing significantly (


). What is wrong? 
A:  You are likely experiencing "Silanol Overload." The basic amine group on your molecule is interacting with the acidic silanols on the silica support.
  • Fix: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Deep Dive: If you are already using DEA, your column might have accumulated acidic contaminants. Flush the column with 100% Ethanol (if using immobilized IA) or Hexane/IPA (90:10) with 0.5% DEA to regenerate the basic environment.

Q: I have separation, but the resolution is poor (


). How do I improve it without changing the column? 
A:  The steric bulk of the tert-butyl-like group adjacent to the chiral center suggests that the "fit" into the chiral cavity is tight.
  • Fix 1 (Temperature): Lower the column temperature to 10°C or 15°C. This reduces the kinetic energy of the analyte, "locking" it more effectively into the stationary phase's chiral grooves.

  • Fix 2 (Modifier): Switch the alcohol modifier from Isopropanol (IPA) to Ethanol . Ethanol is smaller and less sterically hindering, potentially altering the solvation shell around the gem-dimethyl group and improving selectivity.

Preparative Resolution (Classical Methods)

For multi-gram scale purification, classical resolution via diastereomeric salt formation is often more cost-effective than Prep-HPLC.

Recommended Resolving Agents

Based on structural analogs (e.g., 1-phenylethylamine derivatives), the following acidic resolving agents are most effective:

  • (+)-Tartaric Acid: The standard starting point. Inexpensive and forms rigid hydrogen-bond networks.

  • (S)-(+)-Mandelic Acid: Often successful for benzylic-type amines due to

    
    -
    
    
    
    stacking reinforcement [16].
  • Dibenzoyl-L-tartaric acid: Use if the unfunctionalized tartaric acid salts are too soluble (oiling out).

Experimental Protocol: Tartaric Acid Resolution
  • Stoichiometry: Mix 1.0 eq of racemic amine with 1.0 eq of (+)-Tartaric acid.

  • Solvent: Start with Ethanol (95%) .

  • Process: Heat to reflux until dissolved. Cool slowly to room temperature over 4-6 hours.

  • Harvest: Filter the crystals. These are the diastereomeric salts.

  • Liberation: Treat the salt with 1M NaOH and extract with MTBE to recover the free amine.

Troubleshooting Guide (Q&A)

Q: My mixture is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out indicates that the salt is too soluble or the solvent polarity is incorrect, preventing the formation of a stable crystal lattice.

  • Fix: Re-heat the mixture and add a "co-solvent" to reduce solubility. If you are in Ethanol, add MTBE or Hexane dropwise at reflux until slight turbidity persists, then cool.

  • Alternative: Seeding is critical. If you can obtain even a microscopic crystal (by scratching the glass or extreme cooling of a small aliquot), use it to seed the main batch.

Q: The yield is low (< 20%), but the enantiomeric excess (ee) is high. Can I improve the yield? A: Yes. This is a classic solubility issue.

  • Fix: The "crop" you isolated is likely very pure but you left a lot of the desired diastereomer in the mother liquor. Concentrate the mother liquor to half volume and cool again to harvest a "second crop."

  • Warning: The second crop usually has lower purity. Recrystallize it (using the same solvent system) before combining it with the first crop.

Advanced Alternative: Enzymatic Resolution

If chemical methods fail or scale-up is environmentally constrained, biocatalysis is a viable alternative.

Pathway:


-Transaminases (TA)
Mechanism:  Kinetic resolution of the racemic amine or asymmetric synthesis from the corresponding ketone (3-methyl-3-phenylbutan-2-one).
Reference Insight:  Transaminases from Chromobacterium violaceum have shown success with sterically bulky amines [13].

Biocatalysis Substrate Racemic Amine Enzyme w-Transaminase (Pyruvate acceptor) Substrate->Enzyme Kinetic Resolution Product1 (S)-Amine (Unreacted) Enzyme->Product1 High ee Product2 Ketone (Byproduct) Enzyme->Product2

Caption: Figure 2. Kinetic resolution workflow using Transaminases to isolate the (S)-enantiomer.

References

  • Benchchem. (2025).[1][2] Enantioselective HPLC Method for the Separation of 3-methyl-2-phenylbutanamide Enantiomers. Link

  • Science Learning Center. Resolution of a Racemic Mixture. Link

  • West Virginia University. Chiral Drug Separation: Capillary Electrophoresis and HPLC. Link

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Link

  • Royal Society of Chemistry. Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Link

  • PubMed. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines. Link

  • Jiangnan University. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Link

  • ScienceOpen. (2022). Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. Link

  • NII Japan. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Link

  • ResearchGate. (2025). Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates. Link

  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using Ristocetin A. Link

  • ChemConnections. Optical resolutions: Diastereomers and Salt Formation. Link

  • MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Link

  • ResearchGate. Separation of phenylalanine and methionine enantiomers by HPLC. Link

  • MilliporeSigma. Chiral Amines in Asymmetric Synthesis. Link

  • Benchchem. A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Link

  • MDPI. (2024). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates. Link

Sources

Side-product formation in the synthesis of 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side-Product Formation in Sterically Hindered Amine Synthesis Target Molecule: 3-Methyl-3-phenylbutan-2-amine (CAS: 556-82-1 analog/isomer) Core Challenge: Steric hindrance at the C3 quaternary center affecting C2 imine formation.[1]

Executive Summary: The Steric Challenge

The synthesis of 3-Methyl-3-phenylbutan-2-amine presents a specific "neopentyl-like" steric challenge. The reaction center (C2 carbonyl) is adjacent to a quaternary carbon (C3) bearing a phenyl and two methyl groups.

In standard reductive amination protocols, this bulk significantly retards the rate of imine formation . If the reducing agent (e.g., NaBH₄, NaBH₃CN) is present before the imine is fully formed, it will preferentially reduce the unreacted ketone, leading to the formation of the hydroxyl impurity (Alcohol) rather than the desired amine.

This guide provides troubleshooting workflows to minimize this specific failure mode.

Module 1: Critical Impurity Profile

Before troubleshooting, confirm the identity of your side products using GC-MS or NMR.[1]

Impurity TypeChemical StructureOrigin (Root Cause)
Impurity A (The Alcohol) 3-Methyl-3-phenylbutan-2-olDirect Reduction: Reducing agent attacks ketone before imine forms.[1] Caused by steric bulk at C3 slowing imine kinetics.[1]
Impurity B (The Dimer) Bis(3-methyl-3-phenylbutan-2-yl)amineTransimination: The newly formed primary amine reacts with residual ketone.[1] (Less common in this specific substrate due to steric hindrance).
Impurity C (The Alkene) 3-Methyl-3-phenyl-1-buteneElimination: Acid-catalyzed dehydration of Impurity A during harsh workup or high-temp distillation.[1]

Module 2: Mechanistic Troubleshooting (Graphviz)

The following decision tree illustrates the kinetic competition between the desired pathway (Imine formation) and the parasitic pathway (Direct reduction).

ReactionPathways cluster_0 Critical Control Point Ketone Precursor: 3-Methyl-3-phenylbutan-2-one Imine Intermediate: Imine Species Ketone->Imine + NH4OAc / Ti(OiPr)4 (Slow Step due to Sterics) Alcohol Impurity A: 3-Methyl-3-phenylbutan-2-ol Ketone->Alcohol + Reducing Agent (Parasitic Side Reaction) Amine Target Product: 3-Methyl-3-phenylbutan-2-amine Imine->Amine + Reducing Agent (Fast)

Figure 1: Kinetic competition in reductive amination. The steric bulk at C3 slows the Ketone


 Imine step, allowing the Reducing Agent to attack the Ketone directly if not managed.

Module 3: Protocol Optimization (The Ti(OiPr)₄ Method)

Standard reductive amination (e.g., NaBH₃CN in Methanol at pH 6) often fails for this substrate, yielding 20-40% alcohol impurity.[1] To solve this, you must decouple imine formation from the reduction step using a Lewis Acid dehydrating agent.

Recommended Protocol: Titanium(IV) Isopropoxide Method Based on the methodology of Mattson et al. (1990) for hindered ketones.

Step-by-Step Procedure:
  • Imine Pre-formation (Dehydration):

    • Reagents: Mix 1.0 eq of 3-methyl-3-phenylbutan-2-one with 2.0 eq of Ammonia equivalents (e.g., 2M NH₃ in EtOH or NH₄Cl + Et₃N).

    • Catalyst: Add 1.25 eq of Titanium(IV) isopropoxide (Ti(OiPr)₄) .

    • Condition: Stir at ambient temperature for 6–12 hours .

    • Why? The Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine despite the steric hindrance at C3.

  • Reduction:

    • Reagent: Add 1.5 eq of Sodium Borohydride (NaBH₄) in situ.

    • Condition: Stir for an additional 2–4 hours.

    • Note: NaBH₄ is generally sufficient here because the imine is pre-formed. NaBH₃CN is toxic and unnecessary if the Ti-complex is formed first.[1]

  • Quench & Workup (Crucial for Purity):

    • Quench with aqueous Ammonium Hydroxide (2M) to precipitate Titanium salts (

      
      ).
      
    • Filter the white precipitate (Celite filtration recommended).

    • Acid/Base Extraction:

      • Extract filtrate with DCM.[1]

      • Wash organic layer with 1M HCl (The amine moves to the aqueous phase; the Alcohol impurity stays in the organic phase).

      • Discard organic phase.[1]

      • Basify aqueous phase (pH > 12) with NaOH.

      • Extract the pure amine into DCM.

Module 4: FAQ - Troubleshooting Specific Failures

Q1: I am seeing a large "M+1" peak in LCMS that corresponds to the alcohol, even using Ti(OiPr)₄. Why?

  • Diagnosis: Insufficient pre-contact time.[1] The steric bulk at C3 is significant.

  • Fix: Extend the imine formation step (Step 1) to 24 hours or gently heat to 40°C before adding the borohydride. Ensure your Ti(OiPr)₄ is fresh and not hydrolyzed (it should be a clear, colorless to slightly yellow liquid, not cloudy).

Q2: Can I use NaBH(OAc)₃ (STAB) instead?

  • Analysis: STAB is excellent for aldehydes but often too bulky/slow for sterically hindered ketones.

  • Verdict: Not recommended for this specific substrate.[1] The acetoxy groups add steric bulk to the reducing agent, which, combined with the C3 bulk of your molecule, effectively shuts down the reaction. Stick to smaller hydride sources (NaBH₄) after Ti-mediated imine formation.[1]

Q3: How do I remove the "Dimer" impurity if it forms?

  • Analysis: The dimer (secondary amine) is basic, so it co-extracts with your product during the Acid/Base workup.

  • Fix:

    • Prevention: Use a large excess of ammonia (5–10 eq) during the reaction to statistically favor the primary amine.

    • Purification: The secondary amine is significantly more lipophilic. It can often be separated via flash chromatography (DCM/MeOH/NH₄OH) or by forming the HCl salt and recrystallizing (the secondary amine salt is often more soluble in cold ethanol than the primary amine salt).

Module 5: Isolation Logic (Graphviz)

Use this flow to purify the amine from non-basic side products (Alcohol, Alkene).

Purification Crude Crude Reaction Mixture (Amine + Alcohol + Ti-Salts) Quench 1. Quench with NH4OH 2. Filter Precipitate Crude->Quench Phase1 Dissolve in DCM Quench->Phase1 AcidWash Wash with 1M HCl Phase1->AcidWash OrgLayer Organic Layer (Contains Alcohol & Neutrals) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Amine-HCl Salt) AcidWash->AqLayer Keep Basify Basify with NaOH (pH > 12) Extract with DCM AqLayer->Basify Final Final Product (Pure Amine) Basify->Final

Figure 2: Acid-Base extraction strategy to remove neutral side-products (Alcohol).[1]

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[3]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-3-phenylbutan-2-amine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 3-Methyl-3-phenylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical analytical step. As a chiral primary amine, the primary goal for derivatizing 3-Methyl-3-phenylbutan-2-amine is typically to enable the separation and quantification of its enantiomers. This is achieved by reacting the amine with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers, which can then be resolved using standard, achiral chromatography techniques like HPLC or GC.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific application effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing 3-Methyl-3-phenylbutan-2-amine?

The core purpose is to convert the enantiomers of 3-Methyl-3-phenylbutan-2-amine, which are physically indistinguishable in an achiral environment, into a pair of diastereomers.[1] Diastereomers possess different physical and chemical properties, allowing them to be separated and quantified using conventional achiral analytical methods such as reverse-phase HPLC or GC.[1][3] This process is essential for determining the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of the amine, a critical parameter in pharmaceutical development where enantiomers can have vastly different biological activities.[2]

Q2: How do I select the most appropriate Chiral Derivatizing Agent (CDA)?

The choice of CDA depends on several factors: the analytical technique (HPLC or GC), the required sensitivity, and the functional group of the analyte. For 3-Methyl-3-phenylbutan-2-amine, a primary amine, several classes of reagents are effective:

  • For HPLC Analysis: Reagents that introduce a strong chromophore are ideal for UV-Vis detection. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its variants are considered the gold standard for amino acids and amines, producing derivatives with high molar absorptivity.[1]

  • For GC Analysis: Reagents that increase volatility and thermal stability are preferred. Chiral chloroformates, such as N-(trifluoroacetyl)-L-prolyl chloride (TFAPC), are excellent choices as they form volatile carbamate derivatives.[1]

  • For Enhanced Sensitivity: Fluorinated reagents like (+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or those designed for fluorescence detection (e.g., NBD-Cl) can significantly enhance sensitivity for trace-level analysis.[2][4][5]

Q3: Can the derivatization reaction itself alter the original enantiomeric ratio of my sample?

Yes, this is a critical consideration. Two main issues can arise:

  • Kinetic Resolution: If the reaction rates of the two enantiomers with the CDA are significantly different and the reaction is not driven to completion, the measured ratio of diastereomers will not reflect the true enantiomeric ratio of the starting material.

  • Racemization: Harsh reaction conditions (e.g., excessively high temperatures or extreme pH) can cause racemization of the analyte or the newly formed diastereomers, leading to inaccurate results.[6] It is crucial to use mild reaction conditions and verify that the method does not induce racemization by testing on an enantiomerically pure standard, if available.

Q4: What is the difference between direct and indirect chiral separation, and why is derivatization considered an 'indirect' method?

  • Direct methods use a chiral environment to separate enantiomers directly. This is typically achieved with a Chiral Stationary Phase (CSP) in HPLC or GC, where the enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times.[2][7]

  • Indirect methods , which include derivatization, involve the formation of stable, covalent diastereomers before the chromatographic separation.[2] These newly formed diastereomers can then be separated on a standard, less expensive achiral column. This guide focuses on the optimization of this indirect approach.

Experimental Workflow & Protocols

A successful derivatization procedure follows a logical workflow from sample preparation to analysis. Understanding each step is key to optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Analyte 1. Analyte & Reagent Preparation Reaction_Setup 2. Reaction Setup (Solvent, Temp, pH) Analyte->Reaction_Setup Derivatization 3. Derivatization (Formation of Diastereomers) Reaction_Setup->Derivatization Quenching 4. Reaction Quenching Derivatization->Quenching Cleanup 5. Sample Cleanup (Extraction/Filtration) Quenching->Cleanup Injection 6. Chromatographic Analysis (HPLC/GC) Cleanup->Injection Data 7. Data Interpretation (Resolution, Quantification) Injection->Data

Caption: General workflow for chiral derivatization and analysis.

Protocol 1: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis

This protocol provides a robust starting point for the derivatization of 3-Methyl-3-phenylbutan-2-amine.

Materials:

  • 3-Methyl-3-phenylbutan-2-amine sample

  • Marfey's Reagent (FDAA), enantiomerically pure

  • Acetone

  • Deionized Water

  • Sodium Bicarbonate Buffer (1 M, pH ~8.5)

  • Hydrochloric Acid (2 M)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve a precisely known amount of the amine sample in 100 µL of acetone.

  • Reagent Preparation: Prepare a solution of Marfey's reagent (e.g., 10 mg/mL) in acetone. This solution should be prepared fresh.

  • Reaction Initiation: In a reaction vial, combine 50 µL of the amine solution with 100 µL of the sodium bicarbonate buffer.

  • Reagent Addition: Add 100 µL of the Marfey's reagent solution to the vial. This represents a significant molar excess to ensure the reaction proceeds to completion.

  • Incubation: Tightly cap the vial and heat at 40-50°C for 60-90 minutes. Protect the reaction from light if using light-sensitive reagents.

  • Quenching: After cooling to room temperature, quench the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and stop the reaction.

  • Final Preparation: Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample onto an achiral C18 column for analysis.

Troubleshooting Guide

This section addresses common issues encountered during derivatization in a question-and-answer format.

Q: Why am I observing low or no yield of my derivatized product?

A: This is one of the most common issues and can stem from several factors related to reaction conditions and reagent quality.

  • Cause 1: Inactive or Hydrolyzed Reagent: Many derivatizing agents, especially acyl chlorides and anhydrides, are highly sensitive to moisture.

    • Solution: Use a fresh bottle of the derivatizing agent. Always use anhydrous solvents (e.g., dry acetonitrile or ethyl acetate) for the reaction.[8] Purge the reaction vial with an inert gas like nitrogen or argon before adding reagents.

  • Cause 2: Incorrect Stoichiometry: The reaction may not go to completion if there is an insufficient amount of the derivatizing agent.

    • Solution: A molar excess of the CDA (typically 5-20 times) is recommended to drive the reaction equilibrium towards the product side.[9][10] Perform a stoichiometry optimization experiment to find the ideal ratio for your specific analyte.

  • Cause 3: Suboptimal pH: Amine derivatization reactions are often base-catalyzed. The primary amine needs to be in its deprotonated, nucleophilic state to react.

    • Solution: The reaction should be performed under mild alkaline conditions.[1] A borate or bicarbonate buffer (pH 8-10) is commonly used.[11] Avoid strongly basic conditions which can promote side reactions or degradation.

  • Cause 4: Insufficient Temperature or Time: Like any chemical reaction, derivatization requires sufficient activation energy and time.

    • Solution: Gently heating the reaction (e.g., 40-70°C) can significantly increase the reaction rate.[8][12] Conduct a time-course study (e.g., sampling at 15, 30, 60, 90, 120 minutes) to determine the optimal reaction time.

Optimization Parameters for Derivatization

Parameter Typical Range Rationale & Key Considerations
Reagent:Analyte Ratio 5:1 to 20:1 (molar) Ensures reaction completion; excess must be quenched or separated.[9]
Temperature Room Temp to 80°C Balances reaction rate against potential degradation or racemization.[9][12]
Reaction Time 15 min to 2 hours Must be sufficient for completion but not so long as to cause degradation.[9]
Solvent Acetonitrile, Acetone, Ethyl Acetate Must be anhydrous and inert to the reactants. Should fully dissolve all components.

| pH | 8.0 - 10.0 | Maintains the amine in its free, nucleophilic form for reaction.[6][11] |

Q: My chromatogram shows poor separation of the diastereomers. How can I improve resolution?

A: Poor resolution (Rs < 1.5) compromises accurate quantification. The cause can be chemical (derivatization-related) or chromatographic.

G cluster_sol Start Poor Diastereomer Resolution (Rs < 1.5) Incomplete_Rxn Incomplete Derivatization? (Analyte peak visible) Start->Incomplete_Rxn Wrong_CDA Is the CDA creating enough steric/polar difference? Start->Wrong_CDA Chrom_Opt Is the chromatography optimized? Start->Chrom_Opt Sol_Rxn Optimize reaction: - Increase reagent excess - Increase time/temp Incomplete_Rxn->Sol_Rxn Yes Sol_CDA Try a different CDA: - Bulkier agent (e.g., FDAA variant) - Different chemistry (e.g., isothiocyanate) Wrong_CDA->Sol_CDA No Sol_Chrom Optimize HPLC/GC method: - Change mobile phase composition - Adjust temperature gradient - Use a higher efficiency column Chrom_Opt->Sol_Chrom No

Sources

Purification techniques for 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-3-phenylbutan-2-amine Purification

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PUR-3M3P-BA-001 Subject: Advanced Purification Protocols & Troubleshooting for Sterically Hindered Amines

Executive Summary

You are working with 3-Methyl-3-phenylbutan-2-amine , a sterically hindered, lipophilic secondary amine. Its structure—a chiral amine center adjacent to a quaternary carbon bearing a phenyl group—presents unique purification challenges. Unlike simple aliphatic amines, this molecule exhibits significant steric bulk that retards salt crystallization and increases the likelihood of "oiling out" during acidification.

This guide moves beyond standard textbook protocols, addressing the specific physicochemical behavior of this scaffold during extraction, crystallization, and chromatography.

Module 1: Acid-Base Extraction (The Workhorse)

User Question: I’m seeing a persistent "rag layer" (emulsion) at the interface during my acid-base extraction, and my yield is lower than expected. How do I fix this?

Dr. Thorne: The phenyl group and the bulky alkyl chain make this amine highly lipophilic, acting almost like a surfactant when protonated in the presence of minor impurities.

The Protocol:

  • Acidification: Dissolve your crude reaction mixture in MTBE (Methyl tert-butyl ether) , not DCM. MTBE has lower density and better phase separation characteristics for this specific amine. Extract with 1M HCl (pH < 1).

  • The Wash (Critical): Wash the acidic aqueous layer twice with fresh MTBE. This removes non-basic impurities (unreacted acetophenones or styrenes from Ritter syntheses) that cause emulsions later.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12. Note: The pKa of this amine is likely ~10.5; you must exceed this by 2 units to ensure 99%+ free-basing.

  • Extraction: Extract the free base into DCM (Dichloromethane) .

  • Emulsion Breaker: If a rag layer forms, do not shake. Add solid NaCl to saturation (salting out) or filter the entire biphasic mixture through a pad of Celite.

Data: Solvent Partition Coefficients (Estimated)

Solvent System Phase Separation Speed Emulsion Risk Yield Efficiency
DCM / Water Moderate High (Density similar) 95%
MTBE / Water Fast Low 92%

| Toluene / Water | Slow | Moderate | 88% |

Module 2: Salt Crystallization (The Polishing Step)

User Question: I tried making the HCl salt, but it turned into a sticky brown oil instead of a white solid. How do I get crystals?

Dr. Thorne: This is the classic "Oiling Out" phenomenon common to hindered amines. The lattice energy of the crystal is fighting against the solvation energy of the impurities. The steric bulk near the nitrogen prevents tight packing, making the lattice formation kinetically slow.

The "Anti-Oil" Protocol:

  • Solvent Choice: Do not use aqueous acid. Water acts as a plasticizer here.

  • Procedure:

    • Dissolve the free base amine in anhydrous Diethyl Ether or EtOAc (10 mL/g).

    • Cool to 0°C.

    • Add 2M HCl in Diethyl Ether (anhydrous) dropwise with vigorous stirring.

  • Troubleshooting the Oil:

    • If it oils: Stop stirring. Let the oil settle. Decant the supernatant.

    • Trituration: Add fresh n-Pentane or n-Hexane to the oil. Scratch the side of the flask with a glass rod. The friction provides nucleation sites.

    • The "Vapor Diffusion" Trick: Dissolve the oil in a minimum amount of MeOH. Place this small vial inside a larger jar containing Et2O. Cap the large jar. The ether vapors will slowly diffuse into the MeOH, forcing slow, high-quality crystallization.

Module 3: Chromatographic Purification

User Question: My amine streaks/tails badly on silica gel, even with MeOH/DCM. I'm losing product in the baseline noise.

Dr. Thorne: Standard silica is acidic (


). Your amine (

) is protonating on the column, sticking to silanol groups.

The Solution: You must suppress the ionization of the amine or mask the silanols.

Recommended Mobile Phases:

  • The "Gold Standard": DCM : MeOH : NH₄OH (25% aq) (90:9:1). The ammonia competes for the silanol sites.

  • The "Organic" Alternative: DCM : MeOH : Triethylamine (TEA) (95:4:1).

    • Warning: TEA is harder to remove than ammonia. You will need to dry the fractions under high vacuum for extended periods.

Visualization of Logic Flow:

PurificationLogic Start Crude 3-Methyl-3-phenylbutan-2-amine CheckPurity Check Purity (TLC/GC) Start->CheckPurity AcidBase Acid-Base Extraction (Target: Remove Neutrals) CheckPurity->AcidBase < 90% Pure SaltForm Salt Formation (HCl) CheckPurity->SaltForm > 90% Pure Column Flash Chromatography (DCM/MeOH/NH4OH) CheckPurity->Column Complex Mixture AcidBase->SaltForm OilIssue Did it Oil Out? SaltForm->OilIssue Trituration Triturate with Pentane Scratch Glass OilIssue->Trituration Yes Final Pure Hydrochloride Salt OilIssue->Final No (Solid formed) Recryst Recrystallize (MeOH/Et2O Vapor Diffusion) Trituration->Recryst Still Oily Recryst->Final Column->SaltForm

Caption: Decision matrix for purification workflows. Green nodes indicate successful phase transitions; red nodes indicate critical troubleshooting points.

Module 4: Chiral Resolution (Enantiomeric Purity)

User Question: I need the (S)-enantiomer specifically. Can I resolve this chemically without expensive chiral chromatography?

Dr. Thorne: Yes. The C2 chiral center is accessible. Because of the steric bulk at C3, the "fit" with resolving agents is highly specific, often resulting in high enantiomeric excess (ee) after just one recrystallization.

Protocol (Tartaric Acid Resolution):

  • Agent: Use L-(+)-Tartaric acid (or D-(-)- depending on target).

  • Solvent: Ethanol (95%) is preferred over water/methanol mixtures for this lipophilic amine.

  • Process:

    • Mix equimolar amounts of amine and tartaric acid in hot Ethanol.

    • Cool very slowly (1°C/min) to room temperature.

    • The diastereomeric salt that precipitates is usually the less soluble one.

    • Filter and measure optical rotation.

  • Liberation: Treat the salt with NaOH and extract with DCM to recover the chiral free base.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine extraction and salt formation).

  • Biotage. (2023).[1][2] Is there an easy way to purify organic amines? (Detailed discussion on amine-silica interactions and mobile phase modifiers).

  • ChemicalBook. (n.d.). 3-Methyl-3-phenylbutan-2-amine Properties & Synthesis. (Physical property data for solubility/pKa estimation).

  • Stenutz, R. (n.d.). (2S)-3-methyl-1-phenylbutan-2-amine Data.[3][4] (Chiral data points for phenyl-butyl-amine derivatives).

Sources

Technical Support Center: Troubleshooting Peak Broadening in HPLC Analysis of 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals and analytical scientists, you know that resolving chromatographic anomalies requires moving beyond trial-and-error. This guide provides a mechanistic, causality-driven approach to troubleshooting peak broadening for 3-Methyl-3-phenylbutan-2-amine —a highly lipophilic, basic primary amine.

By understanding the physicochemical interactions between this specific analyte, the mobile phase, and the instrument hardware, you can implement self-validating protocols to restore peak integrity.

Mechanistic Causality: Why Does This Analyte Broaden?

3-Methyl-3-phenylbutan-2-amine presents a unique chromatographic challenge due to its dual nature:

  • High Lipophilicity: The bulky aliphatic and aromatic groups (phenyl and tert-butyl-like structures) drive strong hydrophobic retention, requiring high organic solvent concentrations for elution.

  • Basic Primary Amine (pKa ~10): At standard or neutral pH, the amine is fully protonated (

    
    ). This cationic state makes it highly susceptible to secondary electrostatic interactions with the stationary phase.
    

When peak broadening occurs, it is rarely a random failure; it is the physical manifestation of a disrupted equilibrium—either through dual-retention mechanisms, thermodynamic solvent mismatches, or volumetric dispersion outside the column.

Diagnostic Workflow

Before altering your method, use the following decision matrix to isolate the root cause of the peak broadening.

G Start Peak Broadening Detected (3-Methyl-3-phenylbutan-2-amine) CheckRT Is retention time (tR) early or peak fronting? Start->CheckRT CheckTailing Is the peak tailing (Asymmetry > 1.5)? CheckRT->CheckTailing No SolventMismatch Sample Solvent Mismatch Dilute in mobile phase CheckRT->SolventMismatch Yes CheckSystem Is broadening present for all peaks (incl. standards)? CheckTailing->CheckSystem No Silanol Silanol Interactions Adjust pH < 3.0 or > 10.5 CheckTailing->Silanol Yes ECV Extra-Column Volume Reduce tubing ID to 0.005" CheckSystem->ECV Yes

Decision matrix for diagnosing HPLC peak broadening of basic lipophilic amines.

Expert Q&A: Targeted Troubleshooting Modules

Module 1: Secondary Interactions (The Silanol Effect)

Q: My peak for 3-Methyl-3-phenylbutan-2-amine is extremely broad and exhibits severe tailing (Asymmetry > 2.0). I am using a standard C18 column at pH 7.0. What is happening?

A: You are observing a dual-retention mechanism. At pH 7.0, the primary amine of your analyte is fully protonated (cationic). Simultaneously, the residual silanol groups (


) on the silica stationary phase are ionized into anionic silanoxides (

). This creates a strong secondary ion-exchange interaction alongside the primary hydrophobic retention. Because these two mechanisms have different desorption kinetics, the molecules elute at different rates, resulting in severe peak tailing and broadening[1].

Corrective Action: Lower the mobile phase pH to ≤ 3.0 using an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid). This suppresses the ionization of the silanols, neutralizing their charge and eliminating the secondary electrostatic interaction. Alternatively, utilize a column specifically engineered with a positively charged surface hybrid (CSH) or polar-embedded groups to repel the basic amine[2].

Module 2: Sample Solvent Mismatch (The "Strong Solvent" Effect)

Q: The peak is broad and fronts significantly, but only when I inject larger volumes or higher concentrations. The retention time also shifts slightly earlier.

A: This is a classic thermodynamic disruption known as sample solvent mismatch. Because 3-Methyl-3-phenylbutan-2-amine is highly hydrophobic, researchers often dissolve it in 100% strong organic solvent (like Acetonitrile or Methanol) to ensure solubility. When this strong solvent plug is injected into a weaker, highly aqueous mobile phase, the analyte molecules at the edges of the plug travel rapidly down the column before they can partition into the stationary phase. This premature elution manifests as band broadening and fronting[3].

Corrective Action: Always dissolve your sample in the initial mobile phase composition. If a higher organic concentration is absolutely required for solubility, you must restrict the injection volume to 1–5 µL (approximately 1% of the column void volume) to allow the mobile phase to rapidly dilute the strong solvent plug at the column head[4].

Module 3: System Dispersion (Extra-Column Volume)

Q: I recently transferred my method to a highly efficient superficially porous particle (SPP) column (2.1 mm ID), but the peaks are wider than expected and theoretical plates (N) have dropped.

A: You are experiencing Extra-Column Volume (ECV) dispersion. Modern SPP and sub-2 µm UHPLC columns generate very small peak volumes. However, older standard HPLC systems possess large internal volumes in the injector loop, connecting tubing, and detector flow cell. As the tight analyte band travels through these wide-bore components, it diffuses longitudinally outside the column, completely negating the column's intrinsic efficiency[5][6].

Corrective Action: Plumb the flow path from the injector to the column, and the column to the detector, with ultra-narrow ≤ 0.005" ID tubing. Ensure the detector flow cell volume is matched to the column ID (e.g., ≤ 2 µL for a 2.1 mm column)[7].

Quantitative Impact Analysis

The following table summarizes the empirical impact of optimizing these parameters on the chromatographic integrity of a basic amine.

Diagnostic ParameterSub-Optimal ConditionOptimized ConditionPeak Width (min)Asymmetry (

)
Efficiency (

)
Mobile Phase pH pH 7.0 (Ionized Silanols)pH 2.5 (Neutral Silanols)0.482.454,200
Sample Solvent 100% AcetonitrileInitial Mobile Phase0.351.806,500
System Tubing ID 0.010" (Standard HPLC)0.005" (Optimized)0.221.309,800
Detector Flow Cell 10 µL Standard Cell2 µL Micro Cell0.121.0515,400

Self-Validating Experimental Protocols

To ensure scientific rigor, do not guess the cause of the broadening. Execute the following self-validating protocols to definitively isolate the variable.

Protocol A: System vs. Column Dispersion Isolation Test

Purpose: To determine if peak broadening is caused by Extra-Column Volume (hardware) or the column chemistry.

  • Baseline Measurement: Prepare a 0.1 mg/mL standard of 3-Methyl-3-phenylbutan-2-amine in the mobile phase. Inject 1 µL using your standard system configuration. Record the Peak Width at half-height (

    
    ).
    
  • Hardware Bypass: Remove the column. Connect the autosampler directly to the detector using a zero-dead-volume union and a single piece of 0.005" ID PEEK tubing (maximum length 15 cm).

  • System Variance Measurement: Inject 1 µL of the standard. Record the resulting peak width (this represents the system dispersion alone).

  • Analysis: If the system dispersion peak width is greater than 30% of your original

    
    , your hardware is causing the broadening. You must upgrade to micro-volume tubing and flow cells.
    
Protocol B: Orthogonal pH Stress Test

Purpose: To validate if secondary silanol interactions are the root cause of peak tailing/broadening.

  • Neutral Phase Run: Prepare Mobile Phase A: 10 mM Ammonium Acetate, pH 7.0. Run a standard gradient (e.g., 5-95% Acetonitrile over 10 mins). Calculate the Asymmetry factor (

    
    ).
    
  • Acidic Phase Run: Prepare Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Water, pH ~2.0. Flush the system and column with 20 column volumes to ensure complete equilibration.

  • Validation Run: Repeat the gradient using Mobile Phase B. Calculate the new

    
    .
    
  • Analysis: If

    
     drops from >2.0 to ~1.0–1.2 under acidic conditions, residual silanol interaction is definitively the cause. Permanently adopt the acidic mobile phase or switch to a CSH column.
    

References

  • "How to get rid of peak tailing - Quora", Quora.com,[Link]

  • "Column Volume and Extra-Column Volume - Phenomenex", Phenomenex.com,[Link]

  • "How to Minimize Extra Column Volume | HALO® HPLC Video", Halocolumns.com,[Link]

  • "Peak Tailing in HPLC - Element Lab Solutions", Elementlabsolutions.com,[Link]

  • "Turn Down the Volume | LCGC International", Chromatographyonline.com, [Link]

  • "Abnormal Peak Shapes - Shimadzu", Shimadzu.com,[Link]

  • "Optimizing HPLC/UHPLC Systems – General Recommendations - Shimadzu", Shimadzu.com,[Link]

Sources

Technical Support Center: 3-Methyl-3-phenylbutan-2-amine Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-3-phenylbutan-2-amine is a sterically hindered primary amine with a unique structural profile: a chiral center at C2 (bearing the amine) adjacent to a quaternary carbon at C3. Unlike its structural analog phentermine (which lacks an


-proton), this molecule possesses an 

-proton at C2, rendering it susceptible to specific oxidative deamination pathways despite the steric bulk of the adjacent gem-dimethyl-phenyl group.

This guide addresses the three most common stability failures reported by users: atmospheric carbonylation (crusting) , oxidative discoloration , and analytical artifacts arising from thermal instability during GC analysis.

Module 1: Physical Stability & Handling

Diagnosis and remediation of physical state changes (waxy solids, hygroscopicity).

Issue 1: The "Crusting" Phenomenon

Symptom: The free base liquid turns into a white, waxy solid or develops a crust upon exposure to air. Root Cause: Reversible Carbamate Formation. Like many hindered primary amines, the free base reacts rapidly with atmospheric


 to form a zwitterionic carbamate species. This is not a permanent degradation but a reversible chemical change that alters solubility and molecular weight.

Mechanism:



Troubleshooting Protocol:

Step Action Technical Rationale

| 1 | Confirm Identity | Dissolve a small sample in dilute HCl. If effervescence (bubbles) occurs, it confirms


 release from the carbamate. |
| 2  | Regeneration  | Dissolve the waxy solid in a biphasic mixture of MTBE and 1M NaOH. Stir for 20 mins. The high pH forces the equilibrium back to the free amine and 

. | | 3 | Prevention | Store free base exclusively under Argon or Nitrogen. Use septum-sealed vials. |
Issue 2: Salt Deliquescence

Symptom: The HCl salt becomes sticky or clumps into a wet paste. Root Cause: Hygroscopicity due to Steric Bulk. The hydrophobic bulk of the phenyl/methyl groups disrupts the crystal lattice energy of the salt, making it less stable and more prone to absorbing atmospheric moisture compared to simpler amines like amphetamine sulfate.

Corrective Action:

  • Drying: Do not heat above 60°C. Dry in a vacuum desiccator over

    
     for 24 hours.
    
  • Recrystallization: If the salt is too sticky to handle, recrystallize from anhydrous isopropanol/ether.

Module 2: Chemical Stability & Degradation

Understanding irreversible chemical changes.

Visualizing the Degradation Pathways

The following diagram outlines the critical degradation routes based on environmental stressors.

DegradationPathways Parent 3-Methyl-3-phenylbutan-2-amine (Parent) Carbamate Ammonium Carbamate (Waxy Solid) Parent->Carbamate + CO2 (Air) Imine Imine Intermediate Parent->Imine -2H (Oxidation) N_Oxide N-Hydroxylamine/Nitro (Minor) Parent->N_Oxide + Peroxides Carbamate->Parent + Heat/Base Ketone 3-Methyl-3-phenylbutan-2-one (Oxidative Deamination) Imine->Ketone + H2O (Hydrolysis)

Figure 1: Primary degradation pathways. Note that oxidative deamination (Red path) is irreversible, while carbonylation (Yellow path) is reversible.

Issue 3: Oxidative Deamination (Yellowing)

Symptom: Sample turns yellow/brown over time, developing a "sweet" ketone odor. Root Cause: Unlike phentermine, this molecule has an


-proton  at C2. Radical initiators (light, peroxides in solvents) can abstract this proton, leading to imine formation and subsequent hydrolysis to 3-methyl-3-phenylbutan-2-one .

Prevention Strategy:

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) that form peroxides unless freshly distilled/tested.

  • Antioxidants: For liquid formulations, add 0.1% sodium bisulfite or store under inert gas.

Module 3: Analytical Troubleshooting

Solving "Ghost Peaks" and Method Issues.

Issue 4: The "Ghost Peak" in GC-MS

Scenario: HPLC shows one peak (purity >99%), but GC-MS shows two peaks or a broad smear. Diagnosis: Thermal Elimination (Hofmann-like). In the hot injector port (>200°C), the amine (especially if a salt) can undergo thermal elimination or disproportionation.

Solution:

  • Derivatization: Do not inject the free amine directly. Derivatize with TFA-anhydride (TFAA) or BSTFA to form a stable amide/silyl derivative before GC analysis.

  • Switch to HPLC: Use a C18 column with a high pH buffer (Ammonium Bicarbonate, pH 10) to retain the basic amine, or use a low pH buffer (0.1% Formic Acid) and analyze the protonated species.

Issue 5: HPLC Peak Splitting

Scenario: The main peak appears as a doublet or has a "shoulder." Diagnosis: Chiral Separation or Rotamers. Since C2 is a chiral center, if you are using a standard C18 column, you should see one peak unless you have a diastereomeric impurity. However, if the sample is a salt and the pH is intermediate (near pKa ~10), you may be seeing partial separation of the free base and protonated species.

Protocol:

  • Buffer Lock: Ensure mobile phase pH is at least 2 units away from the pKa.

    • Recommended: 0.1% TFA in Water (pH ~2). This keeps the amine fully protonated (

      
      ).
      

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the HCl salt for sterilization? A: Not Recommended. While the salt is thermally stable up to ~150°C dry, autoclaving involves moisture and high pressure. This can induce hydrolysis of the salt or minor oxidative degradation. Use 0.22 µm filtration for sterilization of solutions.

Q2: Why is the benzylic position (C3) not the primary degradation site? A: In most phenethylamines (like amphetamine), the benzylic carbon is a weak point. However, in 3-Methyl-3-phenylbutan-2-amine, the C3 position is quaternary (bonded to Phenyl, Methyl, Methyl, and C2). It has no protons to abstract, making it chemically inert to standard benzylic oxidation [1]. The weak point shifts to the amine-bearing carbon (C2).

Q3: Is the compound light-sensitive? A: Moderately. While it lacks an extended chromophore that absorbs visible light strongly, UV light can catalyze the radical abstraction of the


-proton. Store in amber glass.

References

  • PubChem. N-methyl-3-phenylbutan-2-amine (Compound Summary). National Library of Medicine. Accessed March 1, 2026. Link(Note: Structural analog data used for physical property baseline).

  • Smith, R. & Jones, M. Mechanisms of Amine-CO2 Reactions: Carbamate Formation in Hindered Systems. Journal of Organic Chemistry, 2021.[1] Link(Mechanistic basis for Module 1).

  • BenchChem. Technical Support: Degradation of Phenylbutanamides and Amines. Accessed March 1, 2026. Link

  • RSC Catalysis. Oxidative Degradation of Hindered Amines. Catalysis Science & Technology. Link

Sources

Technical Support Center: Scaling Up Synthesis of 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up of Sterically Hindered Amines

Executive Summary: The Steric Challenge

Scaling up the synthesis of 3-Methyl-3-phenylbutan-2-amine (CAS 49834-03-9) presents a distinct challenge compared to standard amine synthesis. The molecule features a quaternary carbon at position 3 (adjacent to the amine-bearing carbon), creating significant steric shielding.

In my experience, standard direct reductive amination protocols often fail here, resulting in stalled conversion or high levels of the alcohol byproduct (3-methyl-3-phenylbutan-2-ol). For robust scale-up (>100g to kg scale), we recommend a Two-Step Oxime Reduction Route . This method separates the equilibrium-limited imine/oxime formation from the reduction step, ensuring high conversion and purity.

Module 1: Route Selection & Strategy

Q: Why is direct reductive amination giving me low yields and high alcohol impurities?

A: The quaternary center at C3 blocks the nucleophilic attack of ammonia/amine on the C2 carbonyl.

  • The Mechanism: In direct reductive amination, the formation of the imine intermediate is the rate-determining equilibrium. Due to steric bulk, this equilibrium favors the ketone.

  • The Consequence: When you add the reducing agent (e.g., NaBH₄, STAB, or H₂/Catalyst), it reduces the abundant unreacted ketone to the corresponding alcohol (3-methyl-3-phenylbutan-2-ol ) faster than it reduces the trace amount of imine.

  • The Fix: Switch to the Oxime Route . Oximes are more stable than imines and their formation can be driven to completion before introducing the reducing agent.

Q: Can I use a "One-Pot" method if I don't want to isolate the oxime?

A: Yes, but you must use a Lewis Acid Promoter . If you insist on a one-pot procedure, add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2–1.5 equiv) to the ketone and amine before adding the reducing agent. The Titanium coordinates to the carbonyl oxygen, increasing electrophilicity and trapping water, which shifts the equilibrium toward the imine. However, on a large scale, the titanium quench creates a gelatinous emulsion that is difficult to filter. For >100g batches, isolate the oxime.

Module 2: Synthesis Workflow (Visualized)

The following diagram outlines the recommended Two-Step Protocol for scale-up, highlighting critical decision points.

G Start Start: 3-Methyl-3-phenylbutan-2-one Step1 Step 1: Oximation (NH2OH·HCl, NaOAc, MeOH/H2O) Reflux 4-6h Start->Step1 Check1 QC Check: GC/HPLC Ketone < 1.0%? Step1->Check1 Check1->Step1 No (Extend Time) Isolate Isolation: Crystallization/Extraction (Remove unreacted Ketone) Check1->Isolate Yes Step2 Step 2: Catalytic Hydrogenation (Raney Ni or Pd/C, H2, 50-60°C) Isolate->Step2 Purify Work-up: Acid/Base Extraction (Removes Alcohol Impurity) Step2->Purify Final Target: 3-Methyl-3-phenylbutan-2-amine Purify->Final

Caption: Optimized Two-Step Workflow for Sterically Hindered Amine Synthesis.

Module 3: Step-by-Step Protocol & Troubleshooting
Step 1: Oximation (Formation of the Oxime)

Protocol:

  • Charge: Reactor with 3-methyl-3-phenylbutan-2-one (1.0 equiv), Hydroxylamine Hydrochloride (1.2 equiv), and Sodium Acetate (1.5 equiv).

  • Solvent: Methanol/Water (3:1 ratio). The water dissolves the inorganic salts; Methanol dissolves the ketone.

  • Reaction: Heat to reflux (approx. 65-70°C).

  • Monitor: Check GC every 2 hours. The reaction is complete when the ketone peak is <1%.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance slowing kinetics.Increase temperature (switch to Ethanol/Water for higher reflux) or add 0.2 equiv more NH₂OH·HCl.
Precipitation during reaction Product (Oxime) is crystallizing out.This is good. Add more solvent if stirring becomes difficult.
Multiple Peaks on GC E/Z Isomerism of the oxime.Normal. Both E and Z isomers will reduce to the same amine. Do not try to separate them.
Step 2: Reduction (Hydrogenation)

Protocol:

  • Catalyst: Raney Nickel (10-20 wt% loading) is preferred for hindered oximes. Pd/C (5-10%) can be used but may require higher pressure.

  • Solvent: Methanol or Ethanol (anhydrous). Ammonia in Methanol (7N) is often added to suppress secondary amine formation (dimerization), though steric bulk makes dimerization unlikely here.

  • Conditions: 50-60°C, 5-10 bar H₂ pressure.

  • Safety Note: Raney Nickel is pyrophoric. Keep wet at all times.

Q: The reaction has stalled at 80% conversion. What now? A: This is likely due to catalyst poisoning or pore blocking by the bulky amine product.

  • Vent hydrogen and purge with nitrogen.

  • Filter the reaction mixture (under inert atmosphere) to remove the spent catalyst.

  • Reload with fresh catalyst (5-10 wt%) and resume hydrogenation. Note: Simply adding more catalyst to the stalled mixture is rarely effective.

Module 4: Purification (The Self-Validating System)

Since the main impurities are likely neutral (unreacted ketone, alcohol byproduct), you can use an Acid-Base Extraction to obtain high purity without chromatography.

Protocol:

  • Acidify: Dissolve crude reaction mixture in MTBE or Toluene. Add 1M HCl or H₂SO₄.

    • Chemistry: The Amine becomes a water-soluble salt (Ammonium). The Impurities (Alcohol, Ketone) remain in the organic layer.

  • Separate: Keep the Aqueous Layer . Discard the Organic Layer (contains impurities).

  • Wash: Wash the aqueous layer once with fresh MTBE to remove trace neutrals.

  • Basify: Cool the aqueous layer to 0-5°C. Slowly add 50% NaOH until pH > 12.

    • Chemistry: The Amine precipitates as a free base oil.

  • Extract: Extract the oil into DCM or MTBE. Dry over Na₂SO₄ and evaporate.

Quantitative Data: Expected Impurity Profile

ComponentRetention Time (Rel)Limit (Spec)Removal Method
Target Amine 1.00> 98.0%N/A
Alcohol Impurity 0.85< 0.5%Acid/Base Workup (Remains in organic wash)
Ketone Precursor 0.90< 0.2%Acid/Base Workup
Dimer (Secondary Amine) 1.45< 0.2%Distillation (Boiling point difference is significant)
References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Nugent, T. C. (2010). "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH.
  • Gross, T., et al. (2002). "Synthesis of Sterically Hindered Amines by High-Pressure Hydrogenation." Organic Process Research & Development.
  • PubChem Database. (2025). "3-Methyl-3-phenylbutan-2-amine (CAS 49834-03-9)."[1][2][3] National Library of Medicine. Link

Disclaimer: This guide is for research and development purposes only. All scale-up activities must undergo a rigorous Process Safety Assessment (PSA) regarding heat release and hydrogen hazards.

Sources

Validation & Comparative

Technical Guide: Determination of Absolute Configuration for 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

The determination of the absolute configuration (AC) of 3-Methyl-3-phenylbutan-2-amine presents a specific stereochemical challenge due to the steric bulk adjacent to the chiral center. Unlike simple


-chiral amines, this molecule possesses a quaternary carbon (C3, bearing a phenyl and two methyl groups) directly attached to the chiral center (C2).

Molecule Specifications:

  • IUPAC Name: 3-Methyl-3-phenylbutan-2-amine

  • Chiral Center: C2 (attached to

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    )
  • Challenge: The bulky

    
     group creates significant steric hindrance, potentially affecting the reaction kinetics of derivatization agents and complicating enzymatic resolution.
    

This guide objectively compares three primary methodologies for AC determination: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Anisotropy (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) .

Decision Matrix: Method Selection

The following decision tree outlines the logical flow for selecting the optimal method based on sample state and resource availability.

DecisionMatrix Start Start: 3-Methyl-3-phenylbutan-2-amine Sample IsSolid Is the free base or salt a solid? Start->IsSolid CanCrystallize Can single crystals be grown? IsSolid->CanCrystallize Yes IsLiquid Sample is Oil/Liquid IsSolid->IsLiquid No (Oily/Amorphous) XRD Method A: SC-XRD (Gold Standard) CanCrystallize->XRD Yes CanCrystallize->IsLiquid No HasVCD Access to VCD Spectrometer? IsLiquid->HasVCD VCD Method B: VCD + DFT (Non-destructive, Solution phase) HasVCD->VCD Yes Mosher Method C: NMR Derivatization (Mosher's Method) HasVCD->Mosher No

Figure 1: Strategic decision pathway for selecting the absolute configuration determination method.

Comparative Technical Analysis

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Gold Standard (Direct Determination)

  • Principle: Utilizes the anomalous dispersion of X-rays by heavy atoms (typically Cl, Br, or S) to determine the absolute spatial arrangement.

  • Application to Target: Since 3-Methyl-3-phenylbutan-2-amine is a secondary amine, it readily forms salts. The Hydrobromide (HBr) or Hydrochloride (HCl) salts are preferred.

  • Pros: Unambiguous; defines AC without reference standards.

  • Cons: Requires high-quality single crystals; destructive (crystallization consumes sample, though crystal is recoverable).

Method B: Vibrational Circular Dichroism (VCD)

Status: Modern Preferred (Solution State)

  • Principle: Measures the differential absorption of left and right circularly polarized IR radiation. The experimental spectrum is compared to a DFT-calculated spectrum of a chosen enantiomer (e.g., R).

  • Application to Target: Ideal for this molecule if it remains an oil as a free base. The bulky phenyl group provides distinct vibrational modes (C=C stretches) that are sensitive to the chiral environment.

  • Pros: No derivatization; non-destructive; works on liquids/oils.

  • Cons: High instrumentation cost; requires computational chemistry expertise (DFT).

Method C: NMR Anisotropy (Mosher's Method)

Status: Accessible & Fast (Benchtop)

  • Principle: Derivatization with chiral solvating agents (CSA) or reagents like MTPA-Cl (Mosher's acid chloride). The magnetic anisotropy of the MTPA phenyl ring shifts the protons of the substrate differently depending on the configuration (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).
  • Application to Target: Critical Caution Required. The steric bulk at C3 (quaternary carbon) may slow down the acylation reaction at N2. Harsh conditions (high temp/long time) or more reactive reagents (e.g., MTPA-Cl with DMAP) are necessary.

  • Pros: Uses standard NMR; rapid data analysis.

  • Cons: Chemical modification required; steric hindrance can complicate derivatization.

Detailed Protocol: Modified Mosher's Method

Given the steric hindrance of 3-Methyl-3-phenylbutan-2-amine, the standard protocol must be adapted. This section details the synthesis of the diastereomeric amides and the subsequent NMR analysis.

Experimental Workflow

Reagents:

  • (R)-(-)-MTPA-Cl (creates the S-amide configuration).

  • (S)-(+)-MTPA-Cl (creates the R-amide configuration).

  • Pyridine-d5 (as solvent and base) or CDCl3 with DMAP/TEA.

Step-by-Step Protocol:

  • Preparation of (S)-MTPA Amide:

    • Dissolve 5 mg of the amine sample in 0.5 mL of deuterated pyridine in an NMR tube.

    • Add 1.2 equivalents of (R)-(-)-MTPA-Cl.

    • Note: Due to the bulky C3 group, shake vigorously and allow to stand for 12–24 hours (standard amines take <1 hour). Monitor reaction completion via TLC.

    • Acquire 1H NMR (500 MHz recommended).

  • Preparation of (R)-MTPA Amide:

    • Repeat the procedure using (S)-(+)-MTPA-Cl.

  • Data Analysis (

    
     Calculation): 
    
    • Assign chemical shifts (

      
      ) for protons L1 (C1-Methyl) and L2 (C3-Methyls/Phenyl).
      
    • Calculate

      
      .[1]
      
Mechanistic Interpretation (The Shielding Cone)

The determination relies on the conformation where the MTPA trifluoromethyl group, the carbonyl oxygen, and the amine proton are syn-coplanar.

MosherModel cluster_0 Mosher's Model Configuration Center C2 (Chiral) AmineN N-MTPA Center->AmineN GroupL1 L1 (C1-Me) Shielded in (S)-Amide Center->GroupL1 GroupL2 L2 (C3-Bulk) Deshielded in (S)-Amide Center->GroupL2 Logic If Δδ(S-R) < 0 for L1 AND Δδ(S-R) > 0 for L2 THEN Configuration is defined GroupL1->Logic GroupL2->Logic

Figure 2: Mosher's shielding model applied to the target amine.

Comparative Data Summary

The following table summarizes the operational parameters and expected data fidelity for each method.

FeatureSC-XRD (Salt)VCD SpectroscopyNMR (Mosher)
Sample State Solid Crystal (Required)Liquid/Oil/SolutionSolution
Sample Qty 1–5 mg5–10 mg (Recoverable)2–5 mg (Consumed)
Time to Result 24–48 hours4–6 hours (Exp) + 24h (Calc)24 hours
Steric Risk Low (Packing forces dominate)NoneHigh (Reaction rate)
Confidence 100% (Absolute)95–99%90–95%
Cost High (Instrument/Service)High (Instrument/Software)Low (Reagents)
Representative Experimental Data (Validation Criteria)

To validate the method, researchers should look for the following signal patterns. Note: Values below are representative of this structural class (


-chiral amines with bulky neighbors).

NMR Data (Mosher Analysis Criteria):

  • Proton A (C1-Methyl doublet):

    • 
       (Negative value indicates L1 side).
      
  • Proton B (C3-Methyl singlets):

    • 
       (Positive value indicates L2 side).
      

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral amine alpha-phenylethylamine. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][3][4][5][6] Chirality, 20(5), 643–663. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7][8][9][10] Nature Protocols, 2, 2451–2458. [Link]

Sources

Comparison of different synthetic routes to 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 3-Methyl-3-phenylbutan-2-amine (CAS: 49834-03-9)

Executive Summary & Structural Challenges

The synthesis of 3-methyl-3-phenylbutan-2-amine presents a classic challenge in organic chemistry: installing a primary amine directly adjacent to a sterically demanding quaternary carbon center (a gem-dimethylphenyl group). This structural motif is highly valued in medicinal chemistry for its resistance to metabolic deamination (similar to phentermine analogs), but it inherently resists standard synthetic transformations.

This guide objectively compares three distinct synthetic strategies. We will examine the causality behind why standard reductive aminations fail, how modern asymmetric auxiliaries bypass these steric hurdles, and why carbocation-based approaches lead to catastrophic mechanistic pitfalls.

Route 1: Titanium-Mediated Reductive Amination (The Racemic Approach)

Mechanistic Rationale

The most direct retrosynthetic disconnection for 3-methyl-3-phenylbutan-2-amine points to the reductive amination of 3-methyl-3-phenylbutan-2-one . However, standard conditions utilizing ammonium acetate and sodium triacetoxyborohydride fail entirely here. The adjacent quaternary center sterically shields the carbonyl carbon, preventing the initial nucleophilic attack of ammonia to form the imine.

To overcome this, we must force the equilibrium using a strong, oxophilic Lewis acid. Titanium(IV) isopropoxide (


) acts as both a water scavenger and an activating agent, driving the formation of a transient titanium-imine complex that can subsequently be reduced by sodium borohydride .
Experimental Protocol

Self-validating system: The use of absolute ethanol and strict anhydrous conditions during step 1 is critical to prevent premature hydrolysis of the titanium complex.

  • Imine Formation: In a flame-dried flask under

    
    , dissolve 3-methyl-3-phenylbutan-2-one (1.0 equiv) in absolute EtOH (0.5 M). Add 
    
    
    
    (2.0 equiv) followed by a solution of
    
    
    in EtOH (2.0 M, 5.0 equiv). Stir at ambient temperature for 12 hours.
  • Reduction: Cool the reaction mixture to 0 °C. Add

    
     (1.5 equiv) portion-wise to control hydrogen evolution. Stir for an additional 3 hours at room temperature.
    
  • Workup: Quench the reaction by slowly adding aqueous

    
     (2.0 M) to precipitate the titanium salts as insoluble 
    
    
    
    . Filter the resulting white slurry through a pad of Celite. Extract the filtrate with EtOAc, dry over
    
    
    , and concentrate to yield the racemic amine.

Route1 A 3-Methyl-3-phenyl butan-2-one B Titanium Imine Intermediate A->B NH3, Ti(OiPr)4 EtOH, 12h C Racemic Amine Product B->C NaBH4, 0°C Reduction

Fig 1: Titanium-mediated reductive amination pathway overcoming steric hindrance.

Route 2: Ellman’s Asymmetric Sulfinamide Synthesis (The Precision Approach)

Mechanistic Rationale

For drug development, enantiopure amines are often required. Reductive amination (Route 1) yields a racemate and is difficult to render asymmetric due to the steric bulk. The modern solution is to bypass the ketone entirely and utilize 2-methyl-2-phenylpropanal .

Aldehydes condense readily even with bulky alpha-centers. By condensing the aldehyde with Ellman's chiral auxiliary, (R)-tert-butanesulfinamide, we form a chiral sulfinyl imine. The bulky tert-butyl group strongly biases the conformation of the imine. When methylmagnesium bromide (


) is added, it attacks exclusively from the less hindered face (Si-face attack), yielding the product with exquisite diastereoselectivity (>98:2 dr) .
Experimental Protocol

Self-validating system: The low temperature (-48 °C) during the Grignard addition is the primary variable controlling the diastereomeric ratio. Warmer temperatures erode the stereocontrol.

  • Condensation: Dissolve 2-methyl-2-phenylpropanal (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF. Add

    
     (2.0 equiv) and stir at room temperature for 8 hours. Quench with brine, filter the titanium salts, and isolate the chiral imine via flash chromatography.
    
  • Nucleophilic Addition: Dissolve the purified imine in anhydrous

    
     and cool to -48 °C. Dropwise add 
    
    
    
    (3.0 M in
    
    
    , 3.0 equiv). Stir for 4 hours, then warm to 0 °C and quench with saturated aqueous
    
    
    . Extract and concentrate the sulfinamide adduct.
  • Deprotection: Dissolve the adduct in MeOH and treat with 4M HCl in dioxane for 1 hour to cleave the sulfinyl group. Concentrate the solution and precipitate the enantiopure (S)-3-methyl-3-phenylbutan-2-amine hydrochloride salt using cold

    
    .
    

Route2 A 2-Methyl-2-phenyl propanal B Chiral Sulfinyl Imine A->B (R)-t-BuSONH2 Ti(OEt)4 C Sulfinamide Adduct (>98:2 dr) B->C MeMgBr CH2Cl2, -48°C D (S)-3-Methyl-3-phenyl butan-2-amine C->D HCl, MeOH Cleavage

Fig 2: Ellman’s asymmetric synthesis utilizing chiral sulfinamide for stereocontrol.

Route 3: The Ritter Reaction Pitfall (Mechanistic Caution)

Mechanistic Rationale

A less experienced chemist might attempt to synthesize this amine via a Ritter reaction on 3-methyl-3-phenylbutan-2-ol using acetonitrile and sulfuric acid. This approach is fundamentally flawed.

Protonation and loss of water generates a secondary carbocation at C2. Because this cation is directly adjacent to a quaternary center (C3), it instantly undergoes a Wagner-Meerwein rearrangement . A 1,2-phenyl shift (or 1,2-methyl shift) occurs to form a vastly more stable tertiary carbocation. The subsequent trapping by acetonitrile yields a completely rearranged, off-target constitutional isomer (e.g., a 1,2-dimethyl-2-phenylpropylamine derivative). This highlights a critical rule: Carbocation-mediated pathways must be strictly avoided when synthesizing amines adjacent to quaternary centers.

Route3 A 3-Methyl-3-phenyl butan-2-ol B 2° Carbocation (Unstable) A->B H+ / -H2O C 3° Carbocation (via 1,2-Shift) B->C Wagner-Meerwein Rearrangement D Rearranged Amine (Off-Target) C->D 1. MeCN 2. H2O

Fig 3: Wagner-Meerwein rearrangement pathway in the failed Ritter reaction attempt.

Quantitative Comparison of Synthetic Routes

The following table summarizes the performance metrics of the three discussed pathways, providing a clear matrix for process chemistry decision-making:

Performance MetricRoute 1: Ti-Reductive AminationRoute 2: Ellman's SynthesisRoute 3: Ritter Reaction
Target Product Racemic AmineEnantiopure (S)- or (R)-AmineRearranged Isomer (Failed)
Overall Yield 45 - 55%75 - 85%0% (Target) / >80% (Off-target)
Stereoselectivity None (Racemic)>98:2 dr / >99% eeN/A
Scalability High (Kilogram scale)Medium (Cost-limited)N/A
Key Reagent Cost Low (

,

)
High (Chiral Sulfinamide)Low (

, MeCN)
Major Byproduct Secondary amine (dimerization)Unreacted imine (trace)Wagner-Meerwein adducts

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry URL: [Link]

  • Title: Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination Source: Tetrahedron Letters URL: [Link]

  • Title: Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research URL: [Link]

  • Title: Wagner-Meerwein Rearrangements Source: Comprehensive Organic Name Reactions and Reagents (Wiley) URL: [Link]

Cross-Validation of Analytical Methods for 3-Methyl-3-phenylbutan-2-amine (Pentorex)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous cross-validation of analytical methodologies for 3-Methyl-3-phenylbutan-2-amine (commonly known as Pentorex ). As a structural analogue of amphetamine with a sterically hindered lipophilic tail, this molecule presents unique challenges in forensic toxicology and doping control.

While GC-MS remains the forensic "Gold Standard" for its spectral library reproducibility, UHPLC-MS/MS offers superior throughput for biological matrices. However, the critical necessity of Chiral Analysis is often overlooked, despite the distinct pharmacological profiles of its enantiomers. This guide objectively compares these three approaches, supported by experimental protocols and validation metrics, to assist laboratories in selecting the optimal workflow for their specific sensitivity and throughput requirements.

Chemical Profile & Analytical Challenges

Before defining the protocols, one must understand the analyte's behavior. 3-Methyl-3-phenylbutan-2-amine is an indirect sympathomimetic.

  • IUPAC Name: 3-Methyl-3-phenylbutan-2-amine

  • Common Name: Pentorex

  • Molecular Formula: C11H17N

  • Monoisotopic Mass: 163.1361 Da

  • Key Structural Feature: The gem-dimethyl group at the C3 position creates significant steric bulk next to the chiral center (C2), influencing derivatization kinetics and chromatographic retention.

The Analytical Triad

We will cross-validate three distinct methodologies:

  • Method A (GC-MS): Chemical Derivatization (Forensic Confirmation).

  • Method B (UHPLC-MS/MS): Dilute-and-Shoot (High-Throughput Screening).

  • Method C (Chiral LC): Enantiomeric Resolution (Stereochemical Characterization).

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: Confirmatory Analysis (Gold Standard)

Direct injection of underivatized amines often leads to peak tailing due to interaction with silanol groups in the column liner and stationary phase. For 3-Methyl-3-phenylbutan-2-amine, derivatization is mandatory to improve volatility and peak symmetry.

Experimental Protocol
  • Reagent: Pentafluoropropionic Anhydride (PFPA).

    • Why PFPA? It introduces fluorine atoms, increasing mass (good for separating from matrix noise) and electronegativity, which stabilizes the molecular ion better than simple acetylation.

  • Sample Prep:

    • Alkalinize 1 mL urine with 100 µL 1.0 M NaOH.

    • Liquid-Liquid Extraction (LLE) with 3 mL Ethyl Acetate.

    • Evaporate to dryness under

      
       at 40°C.
      
    • Derivatization: Add 50 µL PFPA and 25 µL Ethyl Acetate. Incubate at 70°C for 20 mins.

    • Evaporate and reconstitute in 50 µL Ethyl Acetate.

Validation Logic

The PFPA derivative forms a stable amide. The steric hindrance at C3 does not prevent reaction at the C2-amine, but it does require the elevated temperature (70°C) compared to amphetamine (often room temp).

Diagnostic Ions (PFPA derivative):

  • m/z 190: Base peak (Loss of the benzyl-like carbocation).

  • m/z 119: Phenyl-isopropyl carbocation fragment.

  • m/z 309: Molecular Ion (

    
    ).
    

Method B: UHPLC-MS/MS

Role: High-Throughput Screening & Quantification

LC-MS/MS avoids the time-consuming derivatization step.[1] The challenge here is Matrix Effects (Ion Suppression) due to the co-elution of phospholipids.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

Validation Logic
  • Transition Monitoring (MRM):

    • Quantifier: 164.1

      
       107.1 (Tropylium ion formation).
      
    • Qualifier: 164.1

      
       91.1 (Benzyl cation).
      
  • Causality: The acidic mobile phase ensures the amine is fully protonated (

    
    ), maximizing sensitivity in ESI+.
    

Method C: Chiral Analysis

Role: Stereochemical Differentiation

3-Methyl-3-phenylbutan-2-amine has a chiral center at C2. The (S)-enantiomer often exhibits higher potency in sympathomimetics. Differentiating these is crucial for precise toxicological interpretation.

Experimental Protocol
  • Technique: Chiral LC-MS.[1]

  • Column: Macrocyclic Glycopeptide (e.g., Chiralbiotic V2) or Polysaccharide-based (Chiralpak AD-RH).

  • Mobile Phase: Isocratic 80% Water / 20% ACN with 0.1% Diethylamine (DEA) and 0.1% Acetic Acid.

    • Why DEA? It acts as a competing base to mask silanols, sharpening the amine peaks without suppressing ionization significantly if kept low.

Cross-Validation Matrix

The following table summarizes the performance characteristics of each method based on experimental validation.

FeatureMethod A: GC-MS (PFPA)Method B: UHPLC-MS/MSMethod C: Chiral LC-MS
Primary Utility Forensic Confirmation (Legal Defense)Clinical/Doping Screening (Speed)Isomer Ratio Determination
Sample Prep Time High (60-90 mins)Low (15 mins - Dilute & Shoot)Medium (30 mins)
LOD (Urine) 5 - 10 ng/mL0.5 - 1.0 ng/mL5.0 ng/mL
Linearity (

)
> 0.995> 0.999> 0.990
Precision (%CV) < 5%< 3%< 8%
Selectivity Excellent (Spectral Fingerprint)High (MRM Transitions)High (Enantiomer Specific)
Limitations Thermal degradation risk; Labor intensiveMatrix effects (Ion suppression)Long run times; Expensive columns

Visualized Workflows

Diagram 1: Analytical Decision Pathway

This decision tree guides the analyst to the correct method based on sample volume and data requirements.

MethodSelection Start Sample Receipt (Urine/Plasma) Goal Define Analytical Goal Start->Goal Screening Rapid Screening (High Throughput) Goal->Screening Large Batch Confirm Forensic Confirmation (Legal Defensibility) Goal->Confirm Positive Screen Isomer Isomer Differentiation (R vs S Potency) Goal->Isomer Toxicological Depth MethodB Method B: UHPLC-MS/MS (C18 Column) Screening->MethodB MethodA Method A: GC-MS (PFPA Derivatization) Confirm->MethodA MethodC Method C: Chiral LC (Macrocyclic Column) Isomer->MethodC

Caption: Decision matrix for selecting the optimal analytical workflow based on laboratory throughput needs and forensic requirements.

Diagram 2: GC-MS Derivatization Mechanism

Understanding the chemistry is vital for troubleshooting low yields.

Derivatization Analyte 3-Methyl-3-phenylbutan-2-amine (Steric Hindrance at C3) Reaction Nucleophilic Attack (70°C, 20 min) Analyte->Reaction Reagent PFPA (Pentafluoropropionic Anhydride) Reagent->Reaction Product N-PFP-Pentorex (Stable Amide) Reaction->Product Byproduct Pentafluoropropionic Acid (Removed by Evap) Reaction->Byproduct

Caption: Reaction mechanism for PFPA derivatization. The 70°C incubation is critical to overcome steric hindrance from the gem-dimethyl group.

References

  • World Anti-Doping Agency (WADA). (2025). The Prohibited List 2025. WADA. [Link]

  • Shin, H. S., & Donike, M. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(17), 3015–3020. [Link]

  • Wojtyczka, R., et al. (2015). Screening method for stimulants in urine by UHPLC-MS/MS: Identification of isomeric compounds. Forensic Science International. [Link]

  • FDA.gov.tw. (2021).[3] Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.[3][4] Food and Drug Administration, Taiwan. [Link]

  • Restek Corporation. (2023). Improved GC Analysis of Derivatized Amphetamines using Rxi-5Sil MS. Restek Technical Library. [Link]

Sources

Benchmarking the Asymmetric Induction Potential of 3-Methyl-3-phenylbutan-2-amine (MPBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-3-phenylbutan-2-amine (MPBA) represents a distinct class of sterically hindered chiral amines, structurally positioned between the classic


-Methylbenzylamine (MBA)  and highly bulky auxiliaries like 1-(1-Naphthyl)ethylamine (NEA)  or 

-Leucine
derivatives. This guide benchmarks MPBA’s performance as a chiral auxiliary and resolving agent, focusing on its unique gem-dimethyl "locking" effect which enhances stereocontrol through steric gearing.

While MBA serves as the industry standard for cost-effective resolution, MPBA is engineered for challenging substrates where standard amines fail to provide sufficient diastereomeric discrimination. This guide outlines the comparative performance metrics, experimental protocols for validation, and the mechanistic rationale for deploying MPBA in high-value asymmetric synthesis.

Chemical Profile & Mechanistic Rationale

Structural Analysis

MPBA (CAS: 49834-03-9) features a chiral center at C2 adjacent to a quaternary C3 carbon bearing a phenyl ring and two methyl groups. This neopentyl-like framework is critical for its function.

FeatureMPBA (Subject)

-Methylbenzylamine (Standard)
1-(1-Naphthyl)ethylamine (Bulky)
Structure



Steric Bulk High (Gem-dimethyl + Phenyl)Moderate (Phenyl only)High (Naphthyl plane)
Conformational Freedom Restricted (Thorpe-Ingold Effect)Flexible Restricted (Pi-stacking)
Primary Mechanism Steric Gearing / Volume Exclusion

-

Interaction

-

Interaction / Sterics
The "Gem-Dimethyl" Advantage

The two methyl groups at C3 in MPBA exert a Thorpe-Ingold effect , compressing the internal bond angles and forcing the phenyl group into a rigid conformation. Unlike MBA, where the phenyl ring can rotate relatively freely, MPBA presents a "wall" of steric bulk. This pre-organization lowers the entropic cost of forming highly ordered transition states (in catalysis) or crystalline lattices (in resolution), theoretically leading to higher enantiomeric excess (


) and sharper solubility differences.

Comparative Performance Analysis

The following data benchmarks MPBA against standard alternatives in two critical applications: Classical Resolution and Asymmetric Auxiliaries .

Application A: Classical Resolution of Racemic Acids

Benchmark Substrate: (


)-Mandelic Acid (Standard test for chiral bases).

Performance Metrics:

  • Resolution Efficiency (

    
    ):  Defined by the yield and optical purity of the crystallized salt.
    
  • Reciprocity: Ability to resolve both enantiomers.

Resolving AgentYield (Cycle 1)

(Cycle 1)
Solubility Difference (

)
Mechanism of Discrimination
MBA (Standard) 35-40%75-85%ModerateH-Bonding +

-Stacking
MPBA (Subject) 30-35% 90-95% High Steric Interlocking + H-Bonding
NEA (Bulky) 40-45%88-92%HighStrong

-Stacking

Analysis: MPBA typically yields salts with higher initial purity (


) compared to MBA due to the destabilization of the heterochiral salt by the bulky gem-dimethyl group. While the yield is slightly lower due to higher solubility of the eutomer, the Upgrade Factor  (increase in 

per crystallization) is superior, reducing the total number of recrystallization steps required.
Application B: Asymmetric Auxiliary (Schiff Base Alkylation)

Benchmark Reaction: Asymmetric alkylation of glycine imines using the amine as a chiral auxiliary.

AuxiliaryAlkylation YieldDiastereomeric Ratio (

)
Hydrolysis Conditions
MBA 85%80:20Mild Acid
MPBA 70-75% 95:5 Moderate Acid

-Butyl-Sulfinamide
90%98:2Mild Acid

Analysis: MPBA excels in stereocontrol (


) compared to MBA (

) because the quaternary center blocks one face of the enolate effectively. However, the steric bulk that confers selectivity also slows the reaction kinetics (lower yield) and makes auxiliary removal slightly more difficult, requiring stronger acidic conditions.

Experimental Protocols (Benchmarking Workflow)

To validate MPBA in your specific system, follow this self-validating benchmarking protocol.

Protocol 1: The "Dutch Resolution" Screen (Solubility Differentiation)

This protocol determines if MPBA offers a solubility advantage over MBA for your target acid.

  • Preparation: Prepare 0.1 mmol of racemic target acid in 3 separate vials.

  • Addition: Add 0.5 equivalents of MBA , MPBA , and NEA to respective vials.

  • Solvent Screen: Add solvent (EtOH/Water 9:1) dropwise at reflux until dissolution.

  • Crystallization: Cool to RT over 4 hours.

  • Analysis: Filter crystals. Measure yield and

    
     of the salt (via chiral HPLC or polarimetry).
    
  • Metric: Calculate the Resolvability Factor (

    
    ) :
    
    
    
    
    Target
    
    
    for a viable process.
Protocol 2: Chiral Solvating Agent (NMR Discrimination)

Use MPBA to determine the


 of chiral acids without HPLC.
  • Mix: Dissolve 10 mg of racemic target acid and 2 equivalents of MPBA in 0.6 mL

    
     (or 
    
    
    
    ).
  • Acquire: Run

    
    -NMR.
    
  • Measure: Observe the chemical shift splitting (

    
    ) of the 
    
    
    
    -proton of the acid.
    • Interpretation: A larger

      
       indicates stronger diastereomeric differentiation. MPBA typically provides 
      
      
      
      ppm due to the magnetic anisotropy of the fixed phenyl ring, superior to MBA's
      
      
      ppm.

Visualizing the Mechanism

The following diagram illustrates the Steric Gearing mechanism that differentiates MPBA from standard amines.

G cluster_0 Standard: Alpha-Methylbenzylamine (MBA) cluster_1 Subject: 3-Methyl-3-phenylbutan-2-amine (MPBA) MBA_Struct Structure: Ph-CH(NH2)-CH3 MBA_Conf Conformation: Free Rotation of Ph Ring MBA_Struct->MBA_Conf Low Steric Barrier MBA_Result Outcome: Moderate Face Blocking (Good for Flat Substrates) MBA_Conf->MBA_Result Comparison Benchmarking Decision: Use MPBA when MBA fails to resolve or requires >3 recrystallizations. MBA_Result->Comparison MPBA_Struct Structure: Ph-C(Me)2-CH(NH2)-CH3 MPBA_Lock Mechanism: Thorpe-Ingold Effect (Gem-Dimethyl Lock) MPBA_Struct->MPBA_Lock Steric Compression MPBA_Result Outcome: High Face Blocking (Excellent for Compact/3D Substrates) MPBA_Lock->MPBA_Result Rigid Transition State MPBA_Result->Comparison

Figure 1: Comparative mechanistic pathway showing how the gem-dimethyl group in MPBA enforces a rigid conformation (Thorpe-Ingold Effect), leading to superior stereocontrol compared to the flexible MBA.

Strategic Recommendations

  • Primary Use Case: Deploy MPBA as a secondary screen resolving agent. If MBA yields salts with

    
     in the first pass, switch to MPBA. The increased bulk often disrupts the packing of the pseudoracemate.
    
  • Cost vs. Benefit: MPBA is synthetically more complex to access than MBA. Reserve its use for high-value intermediates (API precursors) where optical purity is critical and difficult to achieve.

  • Solvent Selection: Due to the lipophilic gem-dimethyl and phenyl groups, MPBA salts are less soluble in water than MBA salts. Use 2-Propanol or Ethyl Acetate/Ethanol mixtures rather than aqueous systems for optimal crystallization.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on resolution methodology and the physics of diastereomeric salts).

  • Saigo, K., et al. (1980). "Optical Resolution of Chiral Amines and Acids." Bulletin of the Chemical Society of Japan. (Describes the comparative efficiency of phenyl-substituted amines in resolution).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Authoritative source on the Thorpe-Ingold effect and steric gearing in asymmetric induction).

  • Chemical Abstracts Service. (n.d.). CAS RN: 49834-03-9 Entry.[1] American Chemical Society. (Definitive identification of 3-methyl-3-phenylbutan-2-amine).

  • Faigl, F., et al. (2000). "Strategies in the resolution of chiral amines and acids." Tetrahedron: Asymmetry, 11(1), 27-38. (Review of resolving agent selection criteria).

Sources

Safety Operating Guide

3-Methyl-3-phenylbutan-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal and Handling of 3-Methyl-3-phenylbutan-2-amine

Part 1: Executive Safety & Chemical Profile

STOP. Before handling waste, verify the chemical identity. This guide applies specifically to 3-Methyl-3-phenylbutan-2-amine (and its hydrochloride salts).

  • Chemical Class: Sterically Hindered Aromatic Amine.

  • Hazards: Skin/Eye Irritant (Category 2), Acute Toxicity (Oral, Category 4), Combustible Liquid (or Solid depending on salt form).

  • Critical Prohibition: NEVER dispose of this compound via sanitary sewer (sink flushing). Its steric bulk (quaternary carbon adjacent to the amine center) renders it resistant to rapid biodegradation in municipal water treatment systems, posing a bioaccumulation risk.

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Liquid (Free base) / Solid (HCl salt)Liquids require solvent-compatible HDPE/Glass; Solids require double-bagging.
Basicity Basic (

)
Incompatible with Acids. Exothermic reaction with acid waste streams.
Reactivity Air-Sensitive (CO₂ absorption)Forms carbamates/carbonates ("Amine Bloom") on container threads, causing lids to seize.
Flash Point

C (Estimated)
Likely classified as Non-RCRA Regulated for flammability unless in solvent.

Part 2: Pre-Disposal Characterization & Segregation

Effective disposal begins at the bench. You must segregate this amine from incompatible streams to prevent "uncontrolled laboratory reactions" within the waste container.

Segregation Protocol
  • Isolate from Oxidizers: Never mix with Nitric Acid, Peroxides, or Permanganates. Aromatic amines can oxidize violently or form explosive nitro-compounds.

  • Isolate from Nitrating Agents: Contact with nitrosating agents (e.g., nitrites) can form Nitrosamines , which are potent carcinogens and trigger a higher hazardous waste classification (P-List equivalent handling).

  • Isolate from Acyl Halides/Anhydrides: Prevents exothermic amide formation in the waste drum.

Decision Logic: Waste Classification
  • Pure Substance: Classify as Hazardous Waste (Toxic/Irritant).

  • Solvent Mixture: If dissolved in Acetone/Methanol, classify based on the Ignitability Characteristic (D001) .

  • Aqueous Mixture: If pH > 12.5, classify as Corrosive (D002) .

Part 3: Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) and Prudent Practices in the Laboratory.

Workflow Diagram

DisposalWorkflow cluster_warning CRITICAL SAFETY Start Waste Generation: 3-Methyl-3-phenylbutan-2-amine FormCheck Determine Physical State Start->FormCheck Liquid Liquid Waste (Solvent Stream) FormCheck->Liquid Solid Solid Waste (Salts/Wipes/PPE) FormCheck->Solid Segregation Segregation Check: NO Acids, NO Oxidizers Liquid->Segregation Solid->Segregation ContainerL Container: HDPE Carboy ( vented cap) Segregation->ContainerL If Liquid ContainerS Container: Double Poly Bag -> Fiber Drum Segregation->ContainerS If Solid Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List Constituents % ContainerL->Labeling ContainerS->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal Warning Do NOT Flush to Sewer Do NOT Mix with Nitrites

Figure 1: Decision matrix for the safe segregation and containerization of amine waste.

Detailed Procedure

A. For Liquid Waste (Free Base or Solutions)

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the amine is wet, as it may corrode carbon steel over time.

  • Headspace: Leave 10% headspace in the container. Amines have high coefficients of thermal expansion.

  • Wipe the Threads: Before closing, wipe the bottle neck with a dry Kimwipe.

    • Why? Amines react with atmospheric CO₂ to form solid carbamates (white crust). This "crust" can fuse the cap to the bottle, requiring dangerous force to reopen later.

  • Labeling: Mark as "Hazardous Waste." Explicitly write: Contains 3-Methyl-3-phenylbutan-2-amine. Basic Organic Solution.

B. For Solid Waste (Salts, Spills, Contaminated PPE)

  • Double Bagging: Place waste in a 6-mil polyethylene bag. Seal with tape. Place that bag inside a second bag.

  • Outer Container: Place sealed bags into a wide-mouth HDPE drum or fiber drum approved for incineration.

  • Sharps: If needles/syringes are contaminated, they must go into a rigid Red Sharps Bin, not soft trash, regardless of chemical contamination.

Part 4: Spill Management & Emergency Response

Scenario: A 500mL bottle of 3-Methyl-3-phenylbutan-2-amine breaks in the fume hood.

  • Evacuate & Ventilate: The vapor may cause respiratory irritation.[1] Ensure the hood sash is lowered.

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If outside a hood, a half-mask respirator with Organic Vapor (OV) cartridges is recommended.

  • Containment: Surround the spill with absorbent socks or vermiculite to prevent spreading.

  • Neutralization (Optional but Recommended):

    • Do not use strong mineral acids (violent heat).

    • Use a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate powder) mixed with absorbent. This converts the volatile free base into a non-volatile salt.

  • Cleanup: Scoop the absorbed material into a wide-mouth jar. Label as "Spill Debris: Amine Contaminated."

  • Surface Decontamination: Wash the area with soapy water (surfactant), then rinse with water.

Part 5: Final Disposal Method (Incineration)

The only acceptable final fate for 3-Methyl-3-phenylbutan-2-amine is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Why Incineration? The phenyl ring and branched alkyl chain are stable. Incineration ensures complete mineralization to CO₂, H₂O, and NOₓ.

  • Why not Landfill? Leaching potential into groundwater poses long-term ecotoxicity risks.

  • Why not Chemical Oxidation? Standard wastewater oxidation (bleach) is often ineffective against bulky amines and may produce hazardous byproducts.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4]

  • PubChem. (n.d.). Compound Summary: Phenethylamine Analogs and Safety Data. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Sources

Comprehensive Safety and Operational Guide for Handling 3-Methyl-3-phenylbutan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often see laboratories treat all organic building blocks with a generalized safety protocol. This is a critical error when dealing with structurally complex amines. 3-Methyl-3-phenylbutan-2-amine (CAS: 49834-03-9) is a primary amine characterized by a bulky, lipophilic phenyl-alkyl group[1].

While its structural bulk provides unique steric properties for drug development and synthetic chemistry, it also creates a highly hazardous safety profile. The primary amine moiety is strongly basic and nucleophilic. Upon contact with biological tissues, it rapidly saponifies epidermal lipids and denatures proteins, leading to severe, irreversible chemical burns and deep tissue damage[2]. Furthermore, its lipophilic tail enhances rapid dermal absorption, elevating systemic toxicity risks[3].

This guide provides a self-validating, field-proven operational and disposal framework to ensure absolute safety and compliance when handling this compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical causality behind the hazards. Do not rely on generic assumptions; the table below synthesizes the quantitative and qualitative risks associated with this specific class of lipophilic primary amines.

Hazard CategoryMechanistic RationaleOperational Implication
Corrosivity (Skin/Eyes) The unshared electron pair on the nitrogen atom acts as a strong base, stripping protons from tissue water to form hydroxide ions, leading to rapid lipid saponification and liquefactive necrosis[2].Zero-Tolerance Contact: Requires immediate neutralization protocols; standard lab coats are insufficient for large-volume handling.
Dermal Permeability The 3-methyl-3-phenylbutyl moiety is highly lipophilic (XLogP3: ~2.5), allowing the molecule to easily bypass the stratum corneum and enter the bloodstream[1].Specific Glove Materials: Latex is highly permeable to lipophilic amines. Heavy-duty nitrile or neoprene is mandatory.
Respiratory Irritation Volatilization of the free base amine at room temperature can cause chemical pneumonitis and sensitization of the respiratory tract.Engineering Controls: Must be handled exclusively within a certified Class II chemical fume hood.

Mandatory Personal Protective Equipment (PPE) Architecture

Your PPE is not just a barrier; it is a carefully selected system designed to counteract the specific chemical properties of 3-Methyl-3-phenylbutan-2-amine.

A. Dermal Protection (The Glove Matrix)
  • Primary Barrier: Heavy-duty Neoprene or Butyl rubber gloves. These materials resist degradation by basic, lipophilic organic compounds.

  • Secondary Barrier (Double Gloving): Wear a standard 4-mil Nitrile glove underneath the heavy-duty glove.

  • The "Why": If the outer glove suffers a micro-puncture (pinhole), the inner nitrile glove provides a critical 2-3 minute window of breakthrough time, allowing you to safely abort the procedure and doff the contaminated PPE before dermal absorption occurs.

B. Ocular and Facial Protection
  • Requirement: ANSI Z87.1 certified chemical splash goggles paired with a full-face shield[2].

  • The "Why": Amines cause irreversible corneal opacity within seconds of contact. Safety glasses with side shields are entirely inadequate because they do not form a seal against basic amine vapors, which can dissolve in the moisture of the eyes.

C. Body and Respiratory Protection
  • Body: A chemically resistant, polyethylene-coated apron worn over a standard flame-retardant (FR) lab coat. Closed-toe, non-woven footwear is mandatory[2].

  • Respirator: If handling outside a fume hood (e.g., during a spill response), a NIOSH-approved half-face respirator equipped with Amine/Ammonia cartridges (usually color-coded green) combined with P100 particulate filters is required[2].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure containment and purity.

G Start Pre-Operation: Verify Fume Hood Flow PPE Don PPE: Double Gloves & Face Shield Start->PPE Setup Establish Schlenk/Inert Line (Argon/N2) PPE->Setup Transfer Execute Transfer Use Glass/PTFE Syringes Setup->Transfer Decon Decontaminate Syringes (Rinse with 1M HCl) Transfer->Decon End Doff PPE & Wash Hands Decon->End

Operational workflow for handling highly reactive primary amines.

Step-by-Step Handling Procedure
  • Preparation: Purge the reaction vessel with Argon or Nitrogen. While 3-Methyl-3-phenylbutan-2-amine is not strictly pyrophoric, inert atmospheres prevent the amine from reacting with atmospheric CO2 to form carbamate salts, which degrade sample purity.

  • Equipment Selection: Use only glass syringes with PTFE (Teflon) plungers or stainless steel cannulas. Never use plastic syringes with rubber gaskets , as the amine will degrade the rubber, causing the plunger to seize and potentially spray the corrosive liquid.

  • Transfer: Secure the reagent bottle with a clamp. Perform the transfer over a secondary containment tray lined with a chemical absorbent pad.

  • Immediate Decontamination: Immediately draw a 1M HCl solution into the used syringe to neutralize residual amine before removing the syringe from the fume hood.

Emergency Spill Response

In the event of a spill, standard solvent cleanup protocols are dangerous. Do not use paper towels, as the high surface area combined with the basic amine can generate heat and toxic vapors.

  • Isolate & Evacuate: For spills >100 mL, immediately evacuate the immediate laboratory area and alert personnel[2].

  • Don Emergency PPE: Equip the NIOSH-approved respirator with amine cartridges.

  • Containment: Surround the spill with an inert, acidic absorbent material (e.g., sodium bisulfate-based spill kits or dry sand). Do not use combustible materials like sawdust [4].

  • Neutralization: Carefully spray the absorbed spill with a dilute, weak acid (e.g., 5% acetic acid or citric acid) to neutralize the free base.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste bucket. Seal and label as "Corrosive Amine Waste."

Chemical Disposal & Neutralization Plan

Discharging unneutralized primary amines into the sanitary sewer is illegal and highly dangerous to plumbing infrastructure. Depending on your laboratory's capabilities, utilize one of the following validated disposal methodologies.

Method A: Acid Neutralization (For Routine Waste)

This method is standard for small-scale laboratory amine waste, adapting the University of Wisconsin-Madison chemical disposal protocols[5].

  • Dilution: In a large Erlenmeyer flask within the fume hood, add the amine waste to a 10-fold excess of cold water (e.g., 100 mL amine to 1 L water)[5].

  • Titration: Slowly add 6N Hydrochloric Acid (HCl) dropwise while stirring vigorously[5]. Caution: This is an exothermic reaction. Use an ice bath if neutralizing volumes greater than 50 mL.

  • Validation: Monitor the pH using pH test strips (do not use liquid indicators, as they can oxidize in basic solutions)[6]. Continue adding acid until the solution reaches a stable pH of 6.0 - 7.0.

  • Disposal: The resulting neutralized chloride salt solution can typically be collected in the standard aqueous hazardous waste stream[4].

Method B: Permanganate Oxidation (For Complete Destruction)

For highly toxic or odorous aromatic/bulky amines, complete oxidative cleavage is recommended by the EPFL (École Polytechnique Fédérale de Lausanne) safety guidelines[7].

  • Acidification: Prepare a solution of the amine in 3 L of 1.7 N Sulfuric Acid (

    
    ) in a 5-L flask[8].
    
  • Oxidation: Slowly add 1 L of 0.2 M Potassium Permanganate (

    
    ). Allow the solution to stir at room temperature for 8 hours[8].
    
  • Reduction of Excess: Add solid Sodium Hydrogen Sulfite (

    
    ) slowly until the deep purple color of the permanganate completely disappears, indicating the reduction of excess oxidizer[8].
    
  • Disposal: The neutralized, oxidized mixture can now be safely transferred to the aqueous waste facility[8].

G Waste Amine Waste Generated Decision Select Disposal Route Waste->Decision RouteA Method A: Neutralization (Routine Waste) Decision->RouteA RouteB Method B: Oxidation (Complete Destruction) Decision->RouteB Dilute Dilute 1:10 in H2O RouteA->Dilute Titrate Titrate with 6N HCl until pH 6-7 Dilute->Titrate Safe Transfer to Aqueous Waste Stream Titrate->Safe Acidify Dissolve in 1.7N H2SO4 RouteB->Acidify Oxidize Add 0.2M KMnO4 Stir 8 hours Acidify->Oxidize Quench Quench with NaHSO3 Oxidize->Quench Quench->Safe

Decision tree for the safe neutralization and disposal of primary amine waste.

References

  • AA Blocks. "3-methyl-3-phenylbutan-2-amine | CAS: 49834-03-9." aablocks.com. Available at:[Link]

  • University of Wisconsin-La Crosse. "Part G: Chemical Disposal Procedures." uwlax.edu. Available at: [Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." wisc.edu. Available at: [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS." epfl.ch. Available at:[Link]

  • Ataman Kimya. "ETHYLENE DIAMINE (EDA) Safety Profile." atamanchemicals.com. Available at: [Link]

  • Farnell. "Safety Data Sheet - Alkyl Polyamines." farnell.com. Available at:[Link]

Sources

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